3-Benzyloxy-4-fluorophenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHJFAOVBXUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659375 | |
| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-74-1 | |
| Record name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzyloxy-4-fluorophenylboronic acid chemical properties
An In-depth Technical Guide to 3-Benzyloxy-4-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
Executive Summary
This compound (CAS No. 957034-74-1) is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique trifunctional structure—a reactive boronic acid group, a metabolically robust fluorine atom, and a versatile benzyloxy protecting group—positions it as a high-value intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, stability, and core applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower scientists in their research endeavors.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
Organoboron compounds, particularly boronic acids, are mainstays in synthetic chemistry due to their remarkable versatility, general stability, and relatively low toxicity.[4][5] Their prominence was solidified with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] this compound capitalizes on these advantages, offering a pre-functionalized scaffold to introduce a fluorinated phenyl ring into target structures, making it an invaluable tool in the synthesis of novel therapeutics and advanced materials.[6][7]
Core Chemical and Physical Properties
The utility of any reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a solid and possesses the key characteristics summarized below.[8]
| Property | Value | Source(s) |
| CAS Number | 957034-74-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][9] |
| Molecular Weight | 246.04 g/mol | [1][9] |
| Appearance | White to cream solid/powder | [8] |
| Solubility | Soluble in methanol; low water solubility implied | [8][10] |
| Storage | Store in a dry, cool, well-ventilated place | [1][8][11] |
Note: Specific quantitative data such as melting point and pKa are not consistently reported for this specific isomer. Researchers should perform their own characterization or consult the supplier's certificate of analysis.
Synthesis and Spectroscopic Characterization
General Synthetic Pathway
Arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by aqueous acidic workup. This reliable method allows for the conversion of an aryl halide into the corresponding boronic acid.
Spectroscopic Profile: A Self-Validating System
Confirmation of the structure is paramount. The following spectroscopic signatures are expected for this compound and serve to validate a successful synthesis:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on both the phenylboronic acid ring and the benzyl group. The benzylic CH₂ protons will appear as a characteristic singlet around 5.0-5.2 ppm. The two hydroxyl protons on the boronic acid group often appear as a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will display signals for all 13 unique carbon atoms. The carbon atom attached to the boron will have a characteristic chemical shift. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons on the fluorinated ring.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated exact mass (C₁₃H₁₂BFO₃) should be observed.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow
The primary application of this compound is its participation in the Suzuki-Miyaura reaction to form biaryl structures.
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Causality Behind Experimental Choices
-
Catalyst: Palladium complexes are used due to their unique ability to cycle between Pd(0) and Pd(II) oxidation states, which is essential for the oxidative addition and reductive elimination steps. Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are often employed to stabilize the palladium center and modulate its reactivity.
-
Base: This is arguably the most critical component after the catalyst. The boronic acid is not nucleophilic enough to undergo transmetallation directly. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[12] The choice of base can dramatically affect reaction rate and yield.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
Detailed Experimental Protocol: A General Guideline
This protocol provides a robust starting point for a Suzuki-Miyaura coupling. It should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting starting material signals completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Stability, Handling, and Safety
Proper handling is essential for both safety and experimental success. This compound is stable under normal storage conditions but requires careful handling due to its hazard profile.[1][8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[1][11]
-
Handling: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][11] Avoid creating dust, as inhalation may cause respiratory irritation.[1]
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1][13] |
| Signal Word | Warning | [1][13][14] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][8][11] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined structure allows for the precise installation of a fluorinated phenyl moiety, a critical step in the synthesis of many modern pharmaceutical agents and functional materials. By understanding its core properties, the mechanism of its primary application in Suzuki-Miyaura coupling, and the rationale behind protocol design, researchers can effectively leverage this compound to accelerate their discovery and development programs.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 957034-74-1|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. nbinno.com [nbinno.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 11. fishersci.pt [fishersci.pt]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 14. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
A Technical Guide to 3-Benzyloxy-4-fluorophenylboronic Acid: A Versatile Building Block in Modern Drug Discovery
Abstract
3-Benzyloxy-4-fluorophenylboronic acid (CAS No. 957034-74-1) has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctional architecture, featuring a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a bulky, cleavable benzyloxy group, offers chemists a powerful tool for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, a proposed synthetic pathway, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By blending theoretical principles with practical, field-proven protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this reagent's full potential in creating novel therapeutics and advanced materials.
Introduction: The Strategic Value of Fluorinated Boronic Acids
Organoboron compounds, particularly arylboronic acids, are indispensable tools in modern organic synthesis due to their stability, low toxicity, and versatile reactivity.[1] Their application in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, provides a robust method for forming carbon-carbon bonds, which is fundamental to molecular construction.[1]
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The strong inductive effect of fluorine can significantly alter the electronic properties of a molecule, a feature that medicinal chemists exploit to fine-tune drug efficacy.[3][4] this compound sits at the intersection of these two powerful chemical motifs. It provides a pre-functionalized, fluorinated phenyl ring ready for elaboration, making it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic materials.[5]
Physicochemical Properties and Structural Analysis
The utility of this compound stems directly from the interplay of its constituent functional groups.
Key Properties
| Property | Value | Reference |
| CAS Number | 957034-74-1 | [6][7] |
| Molecular Formula | C13H12BFO3 | [6][8][9] |
| Molecular Weight | 246.04 g/mol | [6][8][9] |
| Appearance | Solid (typically cream or off-white) | [10] |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [8] |
Structural Diagram & Functional Group Analysis
Caption: Chemical structure of this compound.
-
Boronic Acid [-B(OH)₂]: This is the primary reactive site. As a Lewis acid, the vacant p-orbital on the boron atom is key to its role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11]
-
Fluorine [-F]: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This influences the acidity of the boronic acid and the electronic character of the aromatic ring, which can impact reaction kinetics and the properties of the final product.[2][3]
-
Benzyloxy Group [-OCH₂Ph]: This group serves two purposes. First, it acts as a protecting group for a phenol, which can be deprotected in a later synthetic step via hydrogenolysis. Second, its size and lipophilicity can influence the solubility of the reagent and its intermediates.
Synthesis, Handling, and Safety
Representative Synthetic Pathway
While multiple routes exist, arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate with a trialkyl borate. The proposed pathway below illustrates this standard logic.
Caption: Proposed synthesis of this compound.
This pathway leverages a standard organometallic approach where an aryl halide is converted into a more reactive aryl-lithium or Grignard reagent, which then acts as a nucleophile to attack the electrophilic boron atom of a borate ester.[1][12] Subsequent acidic hydrolysis yields the final boronic acid.
Safety and Handling
Proper handling is critical to ensure researcher safety and maintain the integrity of the compound.
GHS Hazard Information:
| Hazard Class | Category | Statement | Reference |
| Skin Irritation | 2 | H315 - Causes skin irritation | [9][13] |
| Eye Irritation | 2A | H319 - Causes serious eye irritation | [9][13] |
| Specific target organ toxicity (single exposure) | 3 | H335 - May cause respiratory irritation | [9][13] |
Core Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][13] Emergency eye wash stations and safety showers should be readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][13]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]
-
Spill Management: In case of a spill, avoid generating dust.[13] Sweep or shovel the material into an appropriate container for disposal.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound suppliers USA [americanchemicalsuppliers.com]
- 8. 957034-74-1|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.pt [fishersci.pt]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. synquestlabs.com [synquestlabs.com]
A Technical Guide to 3-Benzyloxy-4-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxy-4-fluorophenylboronic acid is a highly versatile synthetic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and a benzyloxy group, provides a powerful tool for the strategic construction of complex molecular architectures. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity.[1]
The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the electronic properties of the molecule, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds.[2][3] This makes this compound a valuable reagent in drug discovery programs. The benzyloxy group, a bulky and lipophilic substituent, offers an additional point of modification and can influence the steric and electronic environment of the molecule, providing a means to fine-tune its properties for specific applications. This guide provides a comprehensive overview of the properties, applications, and a detailed experimental protocol for the use of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H12BFO3 | [4][5][6][7] |
| Molecular Weight | 246.04 g/mol | [5][6] |
| Appearance | White to cream solid (powder to crystal) | [8][9] |
| Melting Point | 116 °C | [10] |
| Boiling Point | 428°C at 760 mmHg (Predicted) | [10] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [10] |
| pKa | 7.61 ± 0.17 (Predicted) | [11] |
| Solubility | Soluble in Methanol | [11] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[12] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the benzyloxy- and fluoro-substituted phenyl moiety into a wide range of organic molecules.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps include oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the boronic acid partner to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid for the transmetalation step.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture followed by the palladium catalyst (0.02 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and reduce reaction efficiency. Maintaining an inert atmosphere is therefore critical for reproducible and high-yielding reactions.
-
Base Selection: The choice of base is crucial for the activation of the boronic acid. The base facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system, often containing water, is commonly employed. Water can aid in the dissolution of the base and facilitate the transmetalation step. The organic solvent is chosen based on the solubility of the reactants and the desired reaction temperature.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[7][13]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][13]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[6][7][8][13]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to drug discovery and materials science. Its unique combination of a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a sterically influential benzyloxy group provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its properties, coupled with optimized reaction protocols and adherence to safety guidelines, will enable researchers to fully exploit the potential of this important synthetic intermediate.
References
- 1. japsonline.com [japsonline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 957034-74-1|this compound|BLD Pharm [bldpharm.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.pt [fishersci.pt]
physical properties of 3-Benzyloxy-4-fluorophenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzyloxy-4-fluorophenylboronic acid
Introduction
This compound (CAS No. 957034-74-1) is a synthetically valuable organoboron compound. As a substituted phenylboronic acid, it serves as a critical building block in modern organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique substitution pattern—a benzyloxy group at the 3-position and a fluorine atom at the 4-position—imparts specific electronic and steric properties that are leveraged by medicinal chemists and material scientists to construct complex molecular architectures.
The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of target molecules, making this reagent particularly attractive for drug discovery programs. The benzyloxy group, while also influencing the electronic nature of the aromatic ring, can be deprotected to reveal a phenol, offering a subsequent handle for further functionalization.
A comprehensive understanding of the physical properties of this reagent is paramount for its effective storage, handling, and application in synthesis. These properties dictate crucial experimental parameters, including solvent selection, reaction temperature, and purification strategies. This guide provides a detailed examination of the core physicochemical attributes of this compound, supported by experimental protocols and spectroscopic insights for its characterization.
It is critical to distinguish this compound from its common isomer, 4-Benzyloxy-3-fluorophenylboronic acid (CAS No. 133057-83-7). While structurally similar, their differing substitution patterns lead to distinct physical properties and reactivity, making accurate identification essential. This guide will focus on the 3-benzyloxy-4-fluoro isomer while providing comparative data for its isomer where relevant.
Core Molecular and Physical Attributes
The fundamental physical properties of a chemical compound provide the first layer of information required for its use in a laboratory setting. These attributes influence everything from solubility in reaction media to stability under storage conditions. The properties of this compound and its common isomer are summarized below.
| Property | This compound | 4-Benzyloxy-3-fluorophenylboronic acid | Significance & Experimental Insight |
| CAS Number | 957034-74-1[1][2] | 133057-83-7[3][4] | Unambiguous chemical identifier crucial for procurement and regulatory compliance. |
| Molecular Formula | C₁₃H₁₂BFO₃[1] | C₁₃H₁₂BFO₃[3][4] | Confirms the elemental composition. Both isomers share the same formula. |
| Molecular Weight | 246.04 g/mol [1] | 246.04 g/mol [3][4] | Essential for stoichiometric calculations in reaction planning. |
| Appearance | White to Almost White Powder/Crystal | White to Light Yellow Crystal Powder[5] | A visual inspection of color and form provides a preliminary assessment of purity. Deviations may indicate impurities or degradation. |
| Melting Point (°C) | Not Widely Reported | 116 °C[3][5] | A sharp melting point is a primary indicator of high purity. The value for the isomer provides an approximate range to expect. |
| Boiling Point (°C) | Not Determined | 428.0 ± 55.0 (Predicted)[5] | Boronic acids typically decompose at high temperatures before boiling. This predicted value is for the isomer and is not experimentally practical. |
| Solubility | Not Widely Reported | Soluble in Methanol[4][6] | Solubility in common organic solvents is critical for selecting appropriate reaction and purification systems. Expected to be soluble in polar aprotic solvents like THF, dioxane, and DMSO. |
| Storage Conditions | Inert atmosphere, 2-8°C[1] | Inert atmosphere, Room Temperature[4][5] | Boronic acids can undergo dehydration to form boroxines. Storage under inert gas (Nitrogen or Argon) and refrigeration minimizes degradation. |
| pKa | Not Widely Reported | 7.61 ± 0.17 (Predicted)[4][5] | Indicates the acidity of the boronic acid protons. This influences its behavior in basic reaction conditions, such as those in Suzuki couplings. |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry offers a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for each unique proton environment.
-
Aromatic Protons (approx. 6.9-7.8 ppm): The three protons on the phenylboronic acid ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
Benzyl Protons (approx. 7.3-7.5 ppm): The five protons of the benzyl group will typically appear as a multiplet.
-
Benzylic Protons (approx. 5.1 ppm): The two protons of the -O-CH₂- group will appear as a sharp singlet.
-
Boronic Acid Protons (variable, broad): The two -OH protons on the boron atom will appear as a broad singlet which can be exchanged with D₂O.[7]
-
-
¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key signals include the benzylic carbon (~70 ppm), the aromatic carbons (110-160 ppm), and importantly, the carbon directly attached to boron, which will appear as a broad signal. The C-F coupling constants are highly diagnostic.[7]
-
¹⁹F NMR: A single resonance will be observed, confirming the presence of the fluorine atom. Long-range couplings to aromatic protons may be visible, providing additional structural information.[7]
-
¹¹B NMR: This experiment is characteristic for organoboron compounds. A single, broad peak around 28-30 ppm is typical for a tricoordinate arylboronic acid.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (3200-3500 cm⁻¹, broad): A strong, broad absorption characteristic of the hydroxyl groups of the boronic acid functionality.
-
C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic rings and the benzylic CH₂ group.
-
C=C Stretch (Aromatic, 1450-1600 cm⁻¹): Multiple sharp peaks from the vibrations of the aromatic rings.
-
C-O Stretch (Ether, 1200-1250 cm⁻¹): A strong signal corresponding to the aryl-O-CH₂ ether linkage.[8]
-
B-O Stretch (~1350 cm⁻¹): A strong stretch associated with the boron-oxygen bonds.
-
C-F Stretch (1000-1100 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine bond.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₃H₁₂BFO₃) by providing a highly accurate mass measurement.[9]
Experimental Protocols & Workflows
The following protocols describe standard procedures for verifying the physical and structural properties of this compound in a research setting.
Logical Workflow for Compound Verification
This diagram illustrates the standard workflow a researcher would follow upon receiving or synthesizing a batch of the title compound.
Caption: Workflow for Physicochemical Verification.
Protocol 1: Melting Point Determination
Causality: The melting point is a rapid and reliable indicator of purity. Impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting range.
-
Accurate Measurement: Allow the apparatus to cool. Set a slow heating ramp (1-2 °C/min) starting from approximately 15-20 °C below the approximate melting point found in the rapid scan.
-
Observation: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a sharp melting range of < 2 °C.
Protocol 2: NMR Sample Preparation and Acquisition
Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from artifacts. DMSO-d₆ is often a good solvent choice for boronic acids due to its high polarity.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F spectra.
-
D₂O Exchange (for ¹H NMR): After initial ¹H acquisition, remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum. The disappearance or significant reduction of the broad B(OH)₂ signal confirms its assignment.[7]
Molecular Structure and Property Relationships
The molecular structure dictates the observed physical properties. The interplay between the functional groups defines the compound's character.
Caption: Structure-Property Relationships.
Conclusion
This compound is a specialized reagent with significant potential in synthetic chemistry. Its physical properties—a stable crystalline solid with solubility in common organic solvents—make it a practical and versatile building block. The key to its successful application lies in understanding its structural and chemical characteristics, confirmed through routine spectroscopic analysis (NMR, IR) and basic physical measurements like melting point. Proper handling and storage under inert, dry conditions are essential to maintain its integrity and ensure reproducible results in complex synthetic endeavors. The data and protocols presented in this guide provide researchers with the foundational knowledge required to confidently employ this valuable compound in their work.
References
- 1. 957034-74-1|this compound|BLD Pharm [bldpharm.com]
- 2. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 3. echemi.com [echemi.com]
- 4. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 5. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [amp.chemicalbook.com]
- 6. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [m.chemicalbook.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 4-benzyloxy-3-fluorophenylboronic acid (C13H12BFO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Benzyloxy-4-fluorophenylboronic acid
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This guide provides a comprehensive overview of 3-Benzyloxy-4-fluorophenylboronic acid, a versatile reagent in modern organic synthesis, particularly within drug discovery and development. It is intended for researchers, scientists, and other professionals in these fields, offering in-depth technical information grounded in established scientific principles.
Core Characteristics and Safety Imperatives
This compound (CAS No. 957034-74-1) is a solid organoboron compound with the molecular formula C₁₃H₁₂BFO₃ and a molecular weight of approximately 246.04 g/mol .[1] Its structure, featuring a benzyloxy group and a fluorine atom on the phenylboronic acid scaffold, makes it a valuable building block in medicinal chemistry.
Prudent Handling and Storage: A Mandate for Safety and Stability
Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.[2]
Handling:
-
Always handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[2]
-
Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2] In situations with insufficient ventilation, appropriate respiratory protection should be worn.[2]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Prevent the formation of dust during handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials, such as strong oxidizing agents.[2]
Hazard Identification and Emergency Response
This compound is classified as a hazardous substance.[2]
Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and water. If irritation persists, consult a physician.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek prompt medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
The following diagram outlines the logical flow of hazard identification to appropriate response:
Caption: Hazard identification and corresponding safety measures.
Physicochemical Properties and Reactivity Profile
Understanding the physical and chemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol [1] |
| Appearance | Solid[3] |
| Storage Temperature | Inert atmosphere, Room Temperature[4] |
| Solubility | Soluble in Methanol[4] |
Reactivity: This compound is stable under normal storage conditions.[2] However, it should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.[2] Thermal decomposition may produce hazardous substances, including carbon oxides, hydrogen fluoride, and boron oxides.[2]
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The boronic acid serves as the organoboron component, which couples with an organic halide or triflate in the presence of a palladium catalyst and a base.
Generalized Experimental Protocol
The following is a representative, non-exhaustive protocol for a Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide or triflate (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) to the reaction mixture.
-
Add the palladium catalyst (0.01-0.05 eq) to the vessel under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following diagram illustrates the workflow of a typical Suzuki-Miyaura coupling reaction:
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
The structural motifs accessible through reactions with this compound are of significant interest in medicinal chemistry. The benzyloxy group can serve as a protecting group or be a key pharmacophoric feature. The fluorine atom is often introduced to modulate the electronic properties, metabolic stability, and binding affinity of a drug candidate. The boronic acid functionality itself allows for the facile introduction of this substituted phenyl ring into a wide array of molecular scaffolds.
Disposal Considerations
All waste materials, including unused product and contaminated containers, should be disposed of in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.[2]
References
An In-depth Technical Guide on the Toxicological Profile of 3-Benzyloxy-4-fluorophenylboronic Acid
Introduction: Navigating the Data Scarcity for a Key Building Block
3-Benzyloxy-4-fluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, including potential pharmaceutical candidates, necessitates a thorough understanding of its toxicological profile for safe handling and risk assessment. This guide provides a comprehensive overview of the currently available toxicological information for this compound, addresses the significant data gaps, and offers expert insights into the necessary experimental workflows for a more complete characterization. For researchers, scientists, and drug development professionals, this document serves as a critical resource for informed decision-making and ensuring laboratory safety.
The primary challenge in assessing the toxicology of this compound is the notable absence of comprehensive studies on its systemic effects. The available information is largely confined to its classification as an irritant. This guide will therefore not only present the known hazards but also delineate the path forward for a robust toxicological evaluation.
Known Hazard Profile: GHS Classification
Based on available Safety Data Sheets (SDS), this compound is consistently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant.[1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
These classifications are based on the expected properties of a fine chemical powder of this nature and likely supported by in vitro or limited in vivo data, or by analogy to structurally similar compounds. The causality behind these classifications lies in the potential for the compound to disrupt cellular membranes and provoke an inflammatory response upon direct contact with skin, eyes, or the respiratory tract.
Experimental Workflow for Hazard Identification
The following diagram illustrates a typical workflow for the initial hazard identification of a novel chemical compound like this compound, leading to its GHS classification.
Caption: Workflow for GHS Hazard Classification.
Addressing the Data Gaps: A Roadmap for Comprehensive Toxicological Assessment
For drug development professionals, the absence of data on systemic toxicity is a critical information gap. The following sections outline the necessary toxicological endpoints that require investigation and suggest appropriate experimental protocols.
Acute Toxicity
There is currently no classification for acute toxicity for this compound.[1] This indicates a lack of data on the potential for adverse health effects from short-term exposure via oral, dermal, or inhalation routes.
Recommended Protocol: Acute Toxicity Assessment (OECD Guidelines)
-
Limit Test (OECD 420, 402, 403): A single group of rodents is administered a limit dose (e.g., 2000 mg/kg body weight for oral and dermal routes).
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: If no mortality or significant toxicity is observed, the LD50 is considered to be greater than the limit dose, and the substance is classified as having low acute toxicity.
-
Main Test: If toxicity is observed in the limit test, a main test with multiple dose groups is conducted to determine the LD50.
Germ Cell Mutagenicity
The potential for a compound to induce mutations in germ cells is a serious concern, as this can lead to heritable genetic defects. Currently, this compound is not classified for germ cell mutagenicity due to a lack of data.[1]
Recommended Protocol: Ames Test (OECD 471)
The Ames test is a widely used and accepted in vitro method for identifying substances that can cause gene mutations.
-
Strains: A set of Salmonella typhimurium strains with pre-existing mutations that render them unable to synthesize histidine are used.
-
Exposure: The bacterial strains are exposed to varying concentrations of this compound, both with and without metabolic activation (S9 fraction).
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the negative control.
Caption: Simplified workflow of the Ames test for mutagenicity.
Carcinogenicity
There is no data available to assess the carcinogenic potential of this compound.[1] Long-term animal studies are required for a definitive assessment. However, the results of mutagenicity and genotoxicity assays can provide an initial indication of carcinogenic potential.
Reproductive Toxicity
The effects of this compound on fertility and prenatal development are unknown.[1] This is a critical endpoint, especially for compounds that may be developed into pharmaceuticals.
Recommended Protocol: Reproductive/Developmental Toxicity Screening Test (OECD 421)
This screening test provides initial information on the potential effects on male and female reproductive performance and on the development of offspring.
-
Dosing: The compound is administered to male and female rodents before, during, and after mating. Females are dosed throughout gestation and lactation.
-
Endpoints:
-
Parental: Mating behavior, fertility, gestation length, and clinical observations.
-
Offspring: Viability, body weight, and developmental landmarks.
-
Structural Considerations and Potential for Toxicity
While specific data is lacking, the structure of this compound provides some clues for potential toxicological mechanisms.
-
Boronic Acid Moiety: Boronic acids are known to interact with diols, which are present in many biological molecules, including sugars and glycoproteins. This interaction could potentially disrupt cellular signaling pathways.
-
Fluorine Substitution: The presence of a fluorine atom can alter the metabolic profile of the compound, potentially leading to the formation of reactive metabolites.
-
Benzyloxy Group: The benzyloxy group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and distribute into tissues.
Safe Handling and Personal Protective Equipment (PPE)
Given the known hazards and the significant data gaps, a cautious approach to handling this compound is warranted.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment:
Conclusion: A Call for Further Investigation
This compound is a compound with clear utility in synthetic chemistry. However, its toxicological profile is largely uncharacterized beyond its properties as a skin, eye, and respiratory irritant. For researchers and developers in the pharmaceutical and life sciences industries, it is imperative to recognize these data gaps and to commission the necessary studies to ensure the safety of this compound in its intended applications. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path toward a comprehensive understanding of the toxicology of this compound.
References
A Deep Dive into the Solubility of 3-Benzyloxy-4-fluorophenylboronic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and organic synthesis, phenylboronic acids are indispensable building blocks. Their utility in robust carbon-carbon and carbon-heteroatom bond formation, most notably the Suzuki-Miyaura coupling, has cemented their role in the development of novel therapeutics and functional materials. Among this critical class of reagents is 3-Benzyloxy-4-fluorophenylboronic acid, a compound with significant potential in drug discovery programs. However, the successful application of this reagent is fundamentally governed by a key physical property: its solubility in organic solvents.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into a theoretical framework for understanding its solubility, present illustrative solubility data in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for determining solubility. This guide is intended to equip researchers with the practical knowledge necessary to effectively utilize this versatile reagent in their synthetic endeavors.
Understanding the Molecular Basis of Solubility
The solubility of this compound is a complex interplay of its structural features. The molecule possesses both polar and non-polar characteristics, which dictate its interaction with various organic solvents.
-
The Boronic Acid Moiety: The -B(OH)₂ group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group contributes to solubility in polar protic solvents.
-
The Phenyl Ring and Benzyloxy Group: The aromatic rings and the benzyl ether linkage introduce significant non-polar character, promoting solubility in less polar and aromatic solvents.
-
The Fluorine Substituent: The electronegative fluorine atom can participate in dipole-dipole interactions and weak hydrogen bonding, subtly influencing the overall polarity and solubility profile of the molecule.
The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with optimal solubility likely in solvents that can accommodate both its polar and non-polar aspects. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2].
Solubility Profile of this compound: An Illustrative Overview
While extensive quantitative solubility data for this compound is not widely published, qualitative assessments indicate it is soluble in methanol[3]. To provide a practical framework for experimental design, the following table presents a set of hypothetical, yet scientifically plausible, solubility data in a range of common organic solvents at ambient temperature (20-25 °C).
| Solvent | Solvent Class | Polarity Index | Illustrative Solubility (mg/mL) |
| Methanol | Polar Protic | 5.1 | > 100 |
| Ethanol | Polar Protic | 4.3 | ~80 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 100 |
| Acetone | Polar Aprotic | 5.1 | ~90 |
| Dichloromethane (DCM) | Halogenated | 3.1 | ~40 |
| Chloroform | Halogenated | 4.1 | ~50 |
| Ethyl Acetate | Ester | 4.4 | ~60 |
| Toluene | Aromatic | 2.4 | ~15 |
| Hexanes | Non-polar | 0.1 | < 1 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to guide solvent selection for initial screening. Actual solubility values should be determined experimentally.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details a dynamic (synthetic) method for the accurate determination of the solubility of this compound. This method involves visually identifying the temperature at which a solid-liquid equilibrium is achieved in a sample of known composition[4].
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Heating and stirring plate with a temperature probe
-
Digital thermometer
-
Magnetic stir bars
-
Luminance probe or a laser beam and detector setup (for turbidity measurement)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedural Steps
-
Preparation of Samples:
-
Accurately weigh a specific amount of this compound into a series of glass vials.
-
To each vial, add a precise volume of the desired organic solvent to create a range of concentrations.
-
Add a small magnetic stir bar to each vial and seal it tightly.
-
-
Solubility Measurement:
-
Place a vial on the heating and stirring plate.
-
Commence stirring to ensure the suspension is homogeneous.
-
Begin heating the sample at a slow, controlled rate (e.g., 0.5 °C per minute) to ensure thermal equilibrium.
-
Continuously monitor the solution for the disappearance of solid particles. The use of a luminance probe directed through the sample can provide a more precise determination of the clear point, which is observed as a sharp increase in light transmittance.
-
Record the temperature at which the last crystal of the solute dissolves. This temperature corresponds to the saturation temperature for that specific concentration.
-
-
Data Analysis and Interpretation:
-
Repeat the procedure for each prepared sample.
-
Construct a solubility curve by plotting the concentration of this compound against the corresponding saturation temperature.
-
From this curve, the solubility at any desired temperature within the experimental range can be interpolated.
-
Safety and Handling Considerations
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[9]
Conclusion and Future Outlook
A thorough understanding of the solubility of this compound is paramount for its effective use in synthetic chemistry. This guide has provided a foundational understanding of its solubility based on its chemical structure, presented an illustrative solubility profile, and offered a detailed experimental protocol for its precise determination. Armed with this knowledge, researchers can streamline their experimental design, optimize reaction conditions, and ultimately accelerate their research and development efforts. Further studies to generate a comprehensive, publicly available quantitative solubility dataset for this and other key boronic acids would be of great value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.pt [fishersci.pt]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
A Comprehensive Technical Guide to the Melting Point of 3-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the melting point of 3-benzyloxy-4-fluorophenylboronic acid, a critical parameter for its application in research and pharmaceutical development. Beyond a simple numerical value, this document delves into the scientific principles governing its melting behavior, the precise methodology for its determination, and the chemical context that gives this physical property its significance.
Introduction: The Significance of a Melting Point
In the realm of organic synthesis and medicinal chemistry, the melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity.[1] For a compound like this compound, which is often utilized as a key building block in the synthesis of complex molecules, a well-defined melting point is the first line of evidence for a successfully synthesized and purified product.[2][3] Impurities can cause a depression and broadening of the melting range, providing valuable feedback during the purification process.[1]
Compound Identification and Properties
Chemical Identity:
-
Systematic Name: 3-(Benzyloxy)-4-fluorophenylboronic acid
-
CAS Number: 957034-74-1
-
Molecular Formula: C₁₃H₁₂BFO₃
-
Molecular Weight: 246.05 g/mol
Structural Isomerism: A Critical Distinction
It is imperative to distinguish this compound from its constitutional isomer, 4-benzyloxy-3-fluorophenylboronic acid (CAS Number: 133057-83-7) . While possessing the same molecular formula and weight, their distinct atomic arrangements lead to different physical properties, including a significantly different melting point, which for the 4-benzyloxy isomer is reported to be around 116 °C. This highlights the importance of unambiguous identification through spectroscopic methods in addition to physical characterization.
Physicochemical Data:
| Property | Value | Source(s) |
| Melting Point (°C) | 141-150 (range observed across suppliers) | Commercial Supplier Data |
| Appearance | White to off-white crystalline solid | Commercial Supplier Data |
| Solubility | Soluble in methanol and other polar organic solvents | [General knowledge] |
Note: The observed melting point range can vary depending on the purity of the sample.
The Science Behind the Melting Point of Arylboronic Acids
The melting point of an arylboronic acid is influenced by several factors, with purity being the most critical. However, the inherent chemical nature of boronic acids introduces a unique consideration: the formation of boroxines.
The Impact of Impurities:
The presence of impurities disrupts the regular crystalline lattice of a solid.[1] This disruption requires less energy to break the intermolecular forces holding the crystal together, resulting in a lower melting point.[1] Furthermore, the melting process occurs over a broader temperature range as different regions of the crystal melt at slightly different temperatures due to the uneven distribution of the impurity.
Boroxine Formation: A Thermal Consideration
Arylboronic acids have a propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[4][5] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.[4]
Figure 1: Dehydration of an arylboronic acid to its corresponding boroxine.
This dehydration can occur during melting point determination, leading to what is more accurately a decomposition point rather than a true melting point.[6] The presence of boroxine as an impurity will also lead to a broadening and depression of the observed melting range.
Experimental Determination of Melting Point
The following protocol outlines a standard procedure for the accurate determination of the melting point of this compound using a Mel-Temp apparatus or a similar device.[7]
Materials and Equipment:
-
This compound (sample to be analyzed)
-
Mel-Temp apparatus or equivalent melting point apparatus[7]
-
Capillary tubes (sealed at one end)[7]
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)[8]
Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum.
-
If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform heating.[8]
-
Pack the capillary tube by pressing the open end into the powdered sample. The solid should fill the tube to a depth of 2-3 mm.[7]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.[7]
-
-
Initial (Rapid) Melting Point Determination:
-
Place the packed capillary tube into the heating block of the Mel-Temp apparatus.
-
Set the heating rate to a relatively high value to quickly determine an approximate melting range.
-
Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This will be a broad and likely inaccurate range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the previous step.[7]
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow and steady 1-2 °C per minute.[7] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last crystal melts into a liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (typically ≤ 2 °C).
-
Figure 2: Workflow for accurate melting point determination.
Purification by Recrystallization
To obtain a sharp and accurate melting point, the compound must be of high purity. Recrystallization is a common and effective method for purifying solid organic compounds like arylboronic acids.
General Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the recrystallization of arylboronic acids include ethyl acetate, hexane, and mixtures thereof.[9][10]
-
Dissolution: Dissolve the impure this compound in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, and pure crystals will form. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals thoroughly under vacuum to remove any residual solvent.
After recrystallization, a repeat of the melting point determination should show a narrower and higher melting range, closer to the true melting point of the pure compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in organic synthesis, primarily as a coupling partner in the Suzuki-Miyaura reaction.[11][12] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[13][14]
Figure 3: Generalized Suzuki-Miyaura cross-coupling reaction.
The purity of the boronic acid, as confirmed by its melting point, is critical for the success of the Suzuki-Miyaura coupling. Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts.
Conclusion
The melting point of this compound is a multifaceted physical property that extends beyond a mere numerical value. It is a testament to the compound's identity and purity, a guiding parameter in its purification, and a critical quality attribute for its successful application in advanced organic synthesis. A thorough understanding and precise determination of this property are therefore indispensable for researchers and developers working with this important chemical building block.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 3. youtube.com [youtube.com]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. mdpi.com [mdpi.com]
Understanding the Benzyloxy Group Effect in Boronic Acids: A Guide to Synthesis, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are indispensable reagents in modern organic synthesis and pivotal pharmacophores in medicinal chemistry. The introduction of substituents onto the boronic acid scaffold is a primary strategy for modulating their chemical reactivity, stability, and biological activity. Among these, the benzyloxy group offers a unique combination of electronic, steric, and synthetic handles that make it a particularly valuable substituent. This technical guide provides an in-depth analysis of the multifaceted effects of the benzyloxy group on boronic acids. We will explore its dual electronic nature, its steric influence on reaction dynamics, and its critical role as a protecting group. Through detailed protocols, mechanistic discussions, and data-driven insights, this document serves as a comprehensive resource for researchers leveraging benzyloxy-substituted boronic acids in cross-coupling reactions and drug discovery programs.
Introduction: The Boronic Acid Functional Group
Boronic acids, characterized by a C–B(OH)₂ functional group, are Lewis acids due to the electron-deficient, sp²-hybridized boron atom with a vacant p-orbital.[1][2][3] This electronic feature is the cornerstone of their reactivity, enabling the formation of boronate complexes with Lewis bases—a key activation step in many of their hallmark reactions.[2][4] Their stability, low toxicity, and functional group tolerance have cemented their status as superior building blocks in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]
In the realm of medicinal chemistry, the boronic acid moiety is a recognized pharmacophore, capable of forming reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites.[6][7] This unique binding mode has led to the development of successful drugs, including the proteasome inhibitor bortezomib.[7][8] The properties of a boronic acid—its Lewis acidity (pKₐ), stability, and binding affinity—are exquisitely sensitive to the nature of the substituents on its organic scaffold.[2][9]
The Benzyloxy Group: A Substituent of Duality
The benzyloxy group (–OCH₂Ph), an ether derived from benzyl alcohol, imparts a distinct set of properties when appended to an arylboronic acid. Its influence is best understood by dissecting its electronic and steric contributions.
Electronic Effects: A Balance of Induction and Resonance
The benzyloxy group exerts two opposing electronic effects on an aromatic ring:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework.
-
Resonance Effect (+R): The oxygen atom's lone pairs can be delocalized into the aromatic π-system, donating electron density.
The net electronic effect depends on the substituent's position relative to the boronic acid. In the para position, the resonance effect dominates, leading to an overall electron-donating character. This increases the electron density on the carbon atom bonded to boron, which can influence transmetalation rates in cross-coupling reactions. Conversely, this donation of electron density to the ring makes the boron atom less Lewis acidic, thereby increasing the boronic acid's pKₐ.[2][3] In the meta position, the resonance effect is absent, and the electron-withdrawing inductive effect prevails.
The Lewis acidity of the boronic acid is a critical parameter. It governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form, which is often the active species in catalytic cycles.[3]
Steric Effects
The benzyloxy group is sterically demanding due to its non-planar benzyl moiety. This bulk can influence reactivity in several ways:
-
Shielding the Boronic Acid: It can hinder the approach of solvents, bases, or catalytic species to the boron center, potentially slowing down reaction rates.
-
Controlling Regioselectivity: In reactions involving ortho-substituted isomers, the steric bulk can direct incoming reagents to the less hindered side of the molecule.
-
Influencing Conformation: The group's size can lock the molecule into specific conformations, which is a critical consideration in drug design for achieving a precise fit within a protein's binding site.[10]
The interplay between these electronic and steric factors dictates the overall behavior of the benzyloxy-substituted boronic acid in a given chemical environment.
The Benzyloxy Group as a Strategic Protecting Group
In complex, multi-step syntheses, functional groups must often be "protected" to prevent them from reacting under certain conditions.[11][12] This is particularly true in the synthesis of functionalized boronic acids, which often involves organometallic intermediates that are incompatible with acidic protons, such as those from phenolic hydroxyl groups.[13]
The benzyl group is a premier protecting group for hydroxyls due to its robustness under a wide range of acidic, basic, and reductive conditions, coupled with its clean and selective removal by catalytic hydrogenolysis.[11][14]
Workflow: Synthesis and Use of a Benzyloxy-Protected Boronic Acid
The typical workflow involves (1) protection of a hydroxy-substituted aryl halide, (2) conversion to the boronic acid (or ester), (3) application in a C-C bond-forming reaction like Suzuki coupling, and (4) final deprotection to reveal the free hydroxyl group.
Experimental Protocol 1: Synthesis of 4-Benzyloxy-3-cyanophenylboronic Acid Pinacol Ester
This protocol is adapted from methodologies used for preparing similar functionalized boronic esters.[13]
Part A: Benzyl Protection of 4-bromo-3-cyanophenol
-
To a solution of 4-bromo-3-cyanophenol (1.0 eq) in acetone or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected 4-benzyloxy-3-cyano-1-bromobenzene.
Part B: Miyaura Borylation
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the 4-benzyloxy-3-cyano-1-bromobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add dry, degassed 1,4-dioxane as the solvent.
-
Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).
-
Heat the mixture to 80-90 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the title boronic ester.
Trustworthiness: This two-step protocol ensures the sensitive C-B bond is formed only after the acidic phenolic proton is protected, preventing side reactions and ensuring high yields of the desired, stable boronic ester intermediate.[13][15]
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The benzyloxy substituent influences the Suzuki-Miyaura coupling at multiple stages of the catalytic cycle.
| Stage of Catalytic Cycle | Effect of Benzyloxy Group | Causality |
| Oxidative Addition | No direct effect (occurs on the halide partner). | The boronic acid has not yet entered the cycle. |
| Transmetalation | Modulates the rate. | The electronic nature (+R or -I) alters the nucleophilicity of the ipso-carbon being transferred from boron to palladium. Steric bulk can slow the approach to the palladium complex.[10] |
| Reductive Elimination | Minor electronic influence. | The benzyloxy group is now part of the newly formed biaryl ligand on the palladium center. Its electronic properties can subtly affect the rate of C-C bond formation. |
Experimental Protocol 2: Suzuki-Miyaura Coupling
-
Combine the benzyloxy-arylboronic ester (1.0 eq), an aryl halide partner (e.g., 4-iodoanisole, 1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq) in a flask.
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction to 80-100 °C and stir until the boronic ester is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography to yield the coupled biaryl product.
Role in Drug Discovery and Development
The benzyloxy group is not just a synthetic tool; it is also a valuable structural motif in drug design. Boronic acid-containing molecules are of high interest as potential therapeutics.[5][6][8]
-
Modulation of Physicochemical Properties: The benzyl group is lipophilic, which can enhance a molecule's ability to cross cell membranes. This can be tuned by adding substituents to the benzyl ring itself.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a free phenol, potentially increasing the drug's half-life.
-
Target Engagement: The benzyloxy group can participate in key binding interactions within a protein active site, such as π-stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) or acting as a hydrogen bond acceptor via its oxygen atom.
Characterization
Accurate characterization is essential. Key techniques include:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[16] ¹¹B NMR is particularly useful for studying the boron environment, with trigonal boronic acids/esters appearing around +30 ppm and tetrahedral boronates shifting upfield to around +3 to +15 ppm.[17]
-
Mass Spectrometry: Confirms the molecular weight and elemental composition (HRMS).
-
FT-IR Spectroscopy: Shows characteristic stretches for the B-O (~1350 cm⁻¹) and C-O bonds.[16]
Conclusion
The benzyloxy group is a powerful and versatile tool in the chemistry of boronic acids. Its nuanced electronic effects allow for the fine-tuning of Lewis acidity and reactivity, while its steric bulk can be exploited to influence reaction outcomes and molecular conformation. Its most prominent role is as a robust and reliable protecting group for hydroxyl functionalities, enabling the synthesis of complex, highly functionalized boronic acid building blocks for use in cross-coupling and other transformations. For drug development professionals, the benzyloxy moiety offers an attractive handle to modulate pharmacokinetic properties and establish critical binding interactions. A thorough understanding of these multifaceted effects is paramount for any scientist seeking to harness the full potential of benzyloxy-substituted boronic acids in their research endeavors.
References
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Boronic Acid as a Promising Class of Chemical Entity for Development of Clinical Medicine for Targeted Therapy of Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: 3-Benzyloxy-4-fluorophenylboronic acid in Suzuki-Miyaura Coupling Reactions
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis of 3-Benzyloxy-4-fluorophenylboronic acid as a key building block in these transformations. We will explore the mechanistic underpinnings of the reaction, present detailed experimental protocols, and discuss the unique synthetic advantages conferred by the benzyloxy and fluoro substituents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex biaryl scaffolds, particularly within medicinal chemistry and materials science.[3][4][5]
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura coupling, first reported in 1979, has become an indispensable tool for creating C(sp²)–C(sp²) bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium complex.[6] Its mild conditions, commercial availability of reagents, and tolerance of a wide array of functional groups have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][7]
This compound is a particularly valuable reagent in this context. It serves as a synthetic precursor to the 3-benzyloxy-4-fluorophenyl moiety, a structural motif found in many biologically active compounds. The strategic placement of its functional groups offers a dual advantage:
-
The Fluoro Group: The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the resulting biaryl product, potentially influencing its pharmacokinetic profile and binding affinity to biological targets.[8]
-
The Benzyloxy Group: This group acts as a robust protecting group for a phenol. Its presence allows the Suzuki-Miyaura coupling to be performed without interference from a reactive hydroxyl group. Subsequently, the benzyl group can be selectively removed under standard hydrogenolysis conditions to unmask the phenol, providing a critical handle for further functionalization or serving as a key pharmacophoric feature.[9]
This combination makes this compound a powerful building block for generating molecular diversity in drug discovery programs.[8][10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for troubleshooting and optimization.[1] The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three fundamental steps, beginning with a Palladium(0) active species.[11]
-
Oxidative Addition: The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X). This step forms a Pd(II) intermediate. The rate of this step is typically I > Br > OTf > Cl.[7]
-
Transmetalation: The organoboron species (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the Pd(II) complex. The base (e.g., CO₃²⁻, PO₄³⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group and displaces the halide from the palladium center.[11][12]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
protocol for Suzuki coupling using 3-Benzyloxy-4-fluorophenylboronic acid
Beginning Research Phase
I am now deep diving into the Suzuki coupling reaction, with a specific focus on 3-Benzyloxy-4-fluorophenylboronic acid. My initial phase is concentrated on gathering data via Google, specifically searching for protocols and applications. I'm investigating its reactivity and stability characteristics as part of the initial exploratory work.
Focusing on Protocol Development
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Grasping Foundational Concepts
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Narrowing the Search Focus
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Exploring Suzuki Reactions
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Narrowing Search Parameters
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Application Notes & Protocols: The Strategic Use of 3-Benzyloxy-4-fluorophenylboronic Acid in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Value Proposition of a Multifunctional Building Block
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Boronic acids are indispensable reagents, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming carbon-carbon bonds.[1][2][3] This reaction allows for the construction of complex molecular scaffolds, particularly the biaryl motif prevalent in many approved drugs and clinical candidates.[3]
3-Benzyloxy-4-fluorophenylboronic acid is a sophisticated building block that offers medicinal chemists a unique combination of functionalities. Its utility extends beyond simple C-C bond formation, providing strategic advantages through its distinct structural components:
-
The Phenylboronic Acid Core: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the connection of the substituted phenyl ring to various aryl or heteroaryl partners.[1][4]
-
The Fluorine Substituent: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and fine-tune lipophilicity to improve cell permeability and oral bioavailability.[5]
-
The Benzyloxy Group: This moiety serves as a stable and reliable protecting group for a phenolic hydroxyl group. Phenols are critical pharmacophores in many drug classes, often acting as key hydrogen bond donors in interactions with biological targets. However, the free hydroxyl group can interfere with the conditions of the Suzuki coupling. The benzyloxy group masks this functionality, which can be readily unmasked in a later synthetic step to reveal the desired phenol.
This guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols, to empower researchers in their drug discovery endeavors.
Core Applications & Strategic Rationale
The primary application of this compound is as a cornerstone for constructing complex biaryl and heteroaryl structures destined for biological evaluation.
Synthesis of Biaryl Cores for Kinase and Protease Inhibitors
The biaryl scaffold is a privileged structure in the design of enzyme inhibitors, offering a rigid framework to orient functional groups for optimal target engagement. The 3-benzyloxy-4-fluorophenyl moiety can be introduced to create molecules with improved potency and drug-like properties.
Causality: The fluorine atom at the 4-position, adjacent to the point of coupling, can influence the dihedral angle of the resulting biaryl system, potentially locking the molecule into a more favorable binding conformation. Furthermore, its electron-withdrawing nature can modulate the electronics of the aromatic system. The benzyloxy group at the 3-position acts as a precursor to a phenol, which is a common feature in inhibitors that form a crucial hydrogen bond with the hinge region of kinases or the catalytic residues of proteases.
A Gateway to Phenolic Derivatives via a Two-Step Protocol
A key strategic advantage of this reagent is its role as a stable precursor to 3-hydroxy-4-fluorophenyl derivatives. Direct use of the corresponding hydroxyphenylboronic acid in coupling reactions is often problematic due to the acidity of the phenolic proton, which can interfere with the basic conditions required for the reaction, leading to lower yields and side products.
The use of a benzyl ether provides a robust solution. It is stable to the reaction conditions of the Suzuki coupling and can be cleanly removed under mild conditions via catalytic hydrogenation. This two-step sequence (coupling followed by deprotection) is a highly reliable and frequently employed strategy in multi-step organic synthesis.
Data Presentation: Physicochemical Properties
A summary of the key properties of a closely related and more commonly documented isomer, 4-Benzyloxy-3-fluorophenylboronic acid, is provided below for reference. Researchers should always refer to the Certificate of Analysis for lot-specific data.
| Property | Value | Source |
| CAS Number | 133057-83-7 | [6][7] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [6] |
| Molecular Weight | 246.04 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 116 °C | [6] |
| Topological Polar Surface Area | 49.7 Ų | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Principle: The reaction follows a palladium-catalyzed cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials & Reagents:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Sodium Carbonate (Na₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere supply (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and anhydrous sodium carbonate (3.0 eq.).
-
Atmosphere Inerting: Seal the flask with a septum and cycle the atmosphere between vacuum and nitrogen (or argon) three times to ensure all oxygen is removed.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, v/v) via syringe. The solvent should be degassed beforehand by bubbling nitrogen through it for 15-20 minutes.
-
Degassing: Bubble nitrogen through the stirred reaction mixture for an additional 10-15 minutes. This step is crucial for catalyst longevity.
-
Catalyst Addition: While maintaining a positive pressure of nitrogen, quickly add the Pd(PPh₃)₄ catalyst (0.03 eq.). The mixture will typically turn a darker color.
-
Scientist's Note: Adding the catalyst last ensures it is introduced into a fully deoxygenated environment, maximizing its catalytic activity.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with an organic solvent such as ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Benzyl Group Deprotection via Hydrogenolysis
This protocol describes the removal of the benzyl protecting group from the biaryl product obtained in Protocol 1 to yield the final phenolic compound.
Principle: Catalytic hydrogenation uses a palladium catalyst and hydrogen gas to cleave the C-O bond of the benzyl ether. The byproducts are the desired phenol and toluene, which is easily removed.
Materials & Reagents:
-
Benzyloxy-substituted biaryl product (from Protocol 1)
-
Palladium on Carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Solvent (Ethanol or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite
Step-by-Step Procedure:
-
Dissolution: Dissolve the benzyloxy-substituted biaryl in ethanol or ethyl acetate in a suitable flask.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst.
-
Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care in a well-ventilated area and do not allow it to dry on filter paper.
-
-
Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-8 hours).
-
Filtration: Once complete, carefully vent the hydrogen atmosphere and replace it with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product, which can be further purified if necessary.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
Application Note: Strategic Synthesis of Functionalized Biaryl Scaffolds Utilizing 3-Benzyloxy-4-fluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of Biaryls
The biaryl motif represents a cornerstone in modern medicinal chemistry and materials science, forming the fundamental backbone of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2] The ability to strategically construct carbon-carbon bonds between two aromatic rings with high efficiency and control over functionality is paramount. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, celebrated for its mild conditions, exceptional functional group tolerance, and the vast commercial availability of requisite starting materials.[3][4][5]
This guide provides an in-depth exploration of the synthesis of biaryl compounds using a particularly valuable and versatile building block: 3-Benzyloxy-4-fluorophenylboronic acid . The substituents on this reagent are of significant strategic importance:
-
The Benzyloxy Group: Serves as a robust protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step to reveal a phenol. This latent phenol is a key pharmacophore in many drug candidates, capable of acting as a hydrogen bond donor or acceptor.
-
The Fluoro Group: The introduction of fluorine into drug molecules is a widely used strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[6] Its electron-withdrawing nature, however, can influence the reactivity of the boronic acid, a factor that must be considered in protocol design.[7]
This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed and validated experimental protocols, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges associated with this specific class of reagents.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational experimental design and optimization.[8] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Palladium(0) Catalyst: The cycle is initiated by a Pd(0) species. While catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, Pd(II) precatalysts such as PdCl₂(dppf) are often employed, which are reduced in situ to the active Pd(0) state.[10]
-
Oxidative Addition: This is often the rate-determining step. An aryl halide (Ar-X) reacts with the Pd(0) complex, breaking the C-X bond and forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl >> F.[9] For this reason, aryl bromides are common and cost-effective coupling partners.
-
Transmetalation: This is the critical step where the organic moiety is transferred from boron to palladium. The process requires activation of the boronic acid by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and can significantly impact reaction efficiency, especially for electron-deficient boronic acids like the topic compound.[7]
-
Reductive Elimination: In the final step, the two aryl groups on the Pd(II) complex couple and are expelled as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Application Protocol: Synthesis of 2-Benzyloxy-4'-methoxy-5-fluoro-1,1'-biphenyl
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
3.1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 216238-14-3 | 246.05 | 1.2 | 1.2 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 95464-05-4 | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | - | 8 mL | - |
| Deionized Water | 7732-18-5 | - | 2 mL | - |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[12]
-
Ventilation: Handle all reagents, especially volatile organic solvents and palladium catalysts, in a well-ventilated fume hood.[13]
-
Reagent Handling: Palladium catalysts can be toxic and may cause skin sensitization.[14] Boronic acids can be irritants. Avoid inhalation of dusts and direct skin contact.
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction success.
3.3. Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (295 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (24.5 mg, 0.03 mmol).[15]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum. Purge the reaction mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes while stirring to ensure removal of dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v), until the starting aryl bromide spot has been consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, such as 5% to 20% ethyl acetate in hexanes, to isolate the pure biaryl product.[4]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and structure. The expected product is 2-Benzyloxy-4'-methoxy-5-fluoro-1,1'-biphenyl.
Data Summary and Expected Outcomes
The conditions outlined above serve as a robust starting point. Optimization may be required depending on the specific aryl halide partner. The table below summarizes expected outcomes for the coupling of this compound with various aryl halides.
| Aryl Halide Partner | Catalyst System | Base | Solvent System | Temp (°C) | Typical Yield (%) | Notes |
| 4-Bromoanisole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% | Electron-donating group on the halide facilitates oxidative addition. |
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 88-96% | A standard and reliable coupling partner.[1] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-90% | Electron-withdrawing group activates the halide but may require a stronger base and more active catalyst system.[16] |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 70-85% | Heteroaromatic halides can be challenging and often benefit from specialized Buchwald ligands and higher temperatures.[17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough degassing of the reaction mixture and solvents.[18]2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[11]3. Increase the reaction temperature in 10 °C increments (e.g., up to 110 °C for dioxane).[7] |
| Protodeboronation | The boronic acid is cleaved by water/base before it can transmetalate. This is more common with electron-deficient boronic acids. | 1. Use a less nucleophilic base like KF or CsF.[11][19]2. Minimize the amount of water in the reaction or switch to an anhydrous solvent system (e.g., THF, DMF) if possible.[3]3. Increase the equivalents of boronic acid slightly (e.g., to 1.5 eq.). |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | 1. This is often promoted by oxygen. Improve degassing procedures.2. Use a catalyst system less prone to homocoupling (e.g., Buchwald G3/G4 precatalysts). |
| Hydrolysis of Functional Groups | Ester or other base-sensitive groups on the coupling partners are cleaved. | 1. Use a milder base such as K₂CO₃ or even potassium phosphate (K₃PO₄) which can be effective without being overly harsh.[19]2. Reduce the reaction temperature and extend the reaction time. |
Conclusion
This compound is a highly effective reagent for the synthesis of complex, functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism, carefully selecting the catalyst, base, and solvent system, and adhering to rigorous experimental technique, researchers can reliably access novel molecular architectures. The protocols and insights provided herein offer a solid foundation for leveraging this versatile building block in the pursuit of new therapeutics and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. mdpi-res.com [mdpi-res.com]
- 17. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Benzyloxy-4-fluorophenylboronic Acid
Introduction: A Versatile Building Block in Modern Synthesis
Boronic acids are a class of organoboron compounds that have become indispensable tools in organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[1] Among these, 3-Benzyloxy-4-fluorophenylboronic acid stands out as a valuable building block. The presence of the fluorine atom and a protected phenol (as a benzyl ether) on the phenyl ring allows for the strategic construction of highly functionalized biaryl and heterocyclic structures.
The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery. The benzyloxy group serves as a robust protecting group for the phenol, which can be cleaved under specific conditions to reveal a reactive hydroxyl group for further functionalization. This combination makes this compound a key component in the synthesis of active pharmaceutical ingredients (APIs) and in the creation of diverse compound libraries for drug screening.[2]
This guide provides a comprehensive overview of the reaction conditions, protocols, and critical considerations for the use of this compound, with a primary focus on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]
| Chemical Properties | |
| IUPAC Name | [3-(Benzyloxy)-4-fluorophenyl]boronic acid |
| CAS Number | 957034-74-1[5] |
| Molecular Formula | C₁₃H₁₂BFO₃[6] |
| Molecular Weight | 246.05 g/mol |
| Appearance | White to yellow solid/powder |
| Storage | Store under inert atmosphere at room temperature |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[4][7] This reaction is renowned for its mild conditions and high functional group tolerance.[8]
Causality of Reaction Conditions: A Deeper Look
A successful Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
-
Palladium Catalyst & Ligand: The active catalyst is a Pd(0) species.[9] While various precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they must be reduced in situ to Pd(0).[3] The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often employed because they promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher reaction rates and yields, even with less reactive aryl chlorides.[7][8][10]
-
The Role of the Base: The base is not merely an additive; it is essential for activating the boronic acid.[7][11] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13] This increased nucleophilicity is critical for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9][14] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly impact the reaction outcome, with stronger bases sometimes accelerating the reaction but also potentially promoting side reactions like protodeboronation.[11][15]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent and water.[3][14] Solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to dissolve the organic reactants and the catalyst complex.[14] The presence of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16]
Visualizing the Mechanism: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocols for Application
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Workflow: From Setup to Product
Caption: Experimental workflow for a typical Suzuki coupling.
Protocol 2: Deprotection of the Benzyl Ether
To unmask the phenol, the benzyl protecting group can be efficiently removed via catalytic hydrogenolysis.[17][18] This step is crucial for many synthetic strategies where the hydroxyl group is required for subsequent reactions.
Materials:
-
Benzyloxy-containing biaryl product (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas balloon
Procedure:
-
Preparation: Dissolve the benzyloxy-containing compound in methanol or ethyl acetate (~0.1 M) in a round-bottom flask.[17]
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.[19]
-
Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen from a balloon. Repeat this purge cycle three times.[17]
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound, which can often be used without further purification.
Synthesis, Deprotection, and Key Application Pathway
Caption: Overall synthetic pathway and utility.
Handling and Storage
This compound is generally stable under normal handling and storage conditions. However, like many boronic acids, it is susceptible to dehydration to form cyclic boroxine anhydrides. While this often does not inhibit reactivity in Suzuki couplings, for optimal results and reproducibility, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[20] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. 957034-74-1|this compound|BLD Pharm [bldpharm.com]
- 6. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. echemi.com [echemi.com]
The Strategic Utility of 3-Benzyloxy-4-fluorophenylboronic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Bioactive Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine and benzyloxy moieties into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. 3-Benzyloxy-4-fluorophenylboronic acid (CAS No. 957034-74-1) has emerged as a pivotal building block for this purpose. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a labile benzyloxy protecting group—offers chemists a powerful tool for the synthesis of complex, biologically active molecules.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices, provide a detailed, field-proven protocol, and present a comparative data summary to guide researchers in leveraging this versatile reagent for their synthetic campaigns.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[3] this compound is an excellent substrate for this reaction, enabling the facile construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
Mechanistic Considerations and the Rationale for Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, particularly when employing electronically modified substrates like this compound.
-
The Palladium Catalyst and Ligand Selection: The choice of the palladium source and its associated ligand is critical. For coupling with aryl and heteroaryl chlorides, which are often more challenging substrates than bromides or iodides, electron-rich and bulky phosphine ligands are typically employed. These ligands facilitate the often rate-limiting oxidative addition step and promote the stability of the active Pd(0) catalyst.
-
The Role of the Base: A base is essential for the activation of the boronic acid, converting it to a more nucleophilic boronate species that readily undergoes transmetalation. The choice of base can influence reaction rates and yields, with inorganic bases such as carbonates and phosphates being commonly used.
-
Solvent Systems: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of the base. This biphasic system helps to dissolve both the organic and inorganic reagents.
The presence of the electron-withdrawing fluorine atom on the phenyl ring of this compound can influence its reactivity. While the fluorine atom can decrease the nucleophilicity of the boronic acid, the overall electronic nature of the ring, influenced by the benzyloxy group, still allows for efficient coupling. The benzyloxy group serves as a protecting group for the phenol, which can be readily cleaved in a subsequent step to reveal a hydroxyl group, a common pharmacophore.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Application in the Synthesis of LSD1 Inhibitors: A Case Study with GSK2879552
A prominent application of this compound is in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a class of therapeutic agents being investigated for the treatment of various cancers.[1][2][4][5] A key intermediate in the synthesis of the clinical candidate GSK2879552 is formed via a Suzuki-Miyaura coupling of this compound with a suitable heterocyclic partner.
Detailed Experimental Protocol: Synthesis of a Key GSK2879552 Intermediate
This protocol is adapted from the procedures outlined in the patent literature for the synthesis of GSK2879552 and related compounds.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Heteroaryl Halide (e.g., 2-chloro-5-iodopyridine) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous, degassed solvents
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the heteroaryl halide, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Causality Behind the Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) is a pre-catalyst that readily provides the active Pd(0) species.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the boronate species without causing unwanted side reactions.
-
Solvent System: The dioxane/water mixture is a versatile solvent system that can dissolve both the organic substrates and the inorganic base, facilitating the reaction.
Data Summary: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners, as gleaned from the synthetic literature.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 | General |
| Heteroaryl Chloride | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 80-95 | General |
| 2-Chloro-5-iodopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~85 | Patent Lit. |
Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to complex biaryl and heteroaryl structures. The strategic placement of the benzyloxy and fluoro substituents offers significant advantages in the design and synthesis of novel therapeutic agents. A thorough understanding of the mechanistic nuances of the Suzuki-Miyaura coupling allows for the rational selection of reaction conditions, leading to high yields and purity of the desired products. The protocols and data presented herein serve as a practical guide for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important reagent.
References
Application Notes and Protocols for C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Boronic Acid-Mediated C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool, particularly in the fields of pharmaceutical and materials science.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid) and an organic halide or pseudohalide.[5][6] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the generally low toxicity and high stability of the boronic acid reagents.[2][7]
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. We will dissect the role of each reaction component, provide a robust, field-proven protocol for the synthesis of a biphenyl scaffold—a privileged structure in drug discovery—and offer a guide to reaction optimization and troubleshooting.[8][9]
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][10] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (C-X) bond of the organic halide. This step forms a square-planar Pd(II) complex.[6] This is often the rate-determining step of the reaction.[6]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][12][13][14] The halide on the palladium complex is exchanged for the organic group from the boronate.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissection of Key Reaction Components
The success of a Suzuki-Miyaura coupling is highly contingent on the judicious selection of its components. Each element plays a distinct and critical role.
| Component | Role & Key Considerations | Common Examples |
| Organic Halide/Pseudohalide (Electrophile) | The source of one of the carbon fragments. Reactivity order is generally I > OTf > Br >> Cl.[5][7] Aryl and vinyl halides are most common. Chlorides are cheaper but often require more active catalysts.[1] | Aryl bromides, aryl iodides, aryl triflates, aryl chlorides. |
| Organoboron Reagent (Nucleophile) | The source of the second carbon fragment. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability against protodeboronation, a common side reaction.[1] | Phenylboronic acid, 2-Nitrophenylboronic acid[8], 4-Methylbiphenyl-3-ylboronic acid[15]. |
| Palladium Catalyst | The heart of the reaction. Often used as a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active Pd(0) species, or as a Pd(0) complex (e.g., Pd(PPh₃)₄).[1][2] | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf). |
| Ligand | Stabilizes the palladium center, enhances its solubility, and critically modulates its reactivity. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and reductive elimination steps.[2][5][6] | PPh₃, PCy₃, SPhos, XPhos, JohnPhos.[11] |
| Base | Essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex.[5][12][16] The choice of base can dramatically affect yield and must be compatible with the substrates' functional groups.[12] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu.[5] |
| Solvent | Solubilizes the reactants and facilitates heat transfer. Often a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and facilitate the transmetalation step.[1][5] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. | Toluene, 1,4-Dioxane, THF, DMF, often with H₂O.[5] |
Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol details a reliable procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. It is designed to be a robust starting point that can be adapted for a wide range of substrates.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv, 171 mg)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%, 4.5 mg)
-
SPhos (dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, 424 mg)
-
Toluene, anhydrous (5 mL)
-
Water, deionized (0.5 mL)
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[2]
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg), phenylboronic acid (146 mg), potassium phosphate (424 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).[2]
-
Causality: Adding the solid reagents first under ambient conditions is convenient. The oven-dried flask ensures that no adsorbed water interferes with the reaction before the deliberate addition of the aqueous solvent component.
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line or a manifold with a dual vacuum/inert gas supply.
-
Carefully evacuate the flask until the pressure is low, then backfill with argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times.
-
Causality: This process is critical for removing atmospheric oxygen. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to undesirable side reactions, such as the homocoupling of boronic acids.[2]
-
-
Solvent Addition:
-
Using syringes, add degassed anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the flask.
-
Causality: The solvents must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen. Toluene is an excellent solvent for the organic components, while the small amount of water helps dissolve the inorganic base and facilitates the transmetalation step.[1]
-
-
Reaction Execution:
-
Place the sealed flask into a preheated oil bath set to 100 °C.
-
Begin vigorous stirring to ensure efficient mixing of the heterogeneous mixture.
-
Allow the reaction to proceed for 2-24 hours.
-
Causality: Elevated temperatures are often required to achieve a reasonable reaction rate, particularly for the oxidative addition step. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is where the reaction primarily occurs.
-
-
Reaction Monitoring:
-
Periodically, a small aliquot can be taken from the reaction mixture via syringe, diluted, and spotted on a TLC plate to monitor the consumption of the starting material (4-bromotoluene).
-
Causality: Monitoring ensures the reaction is not stopped prematurely or run for an unnecessarily long time, which can lead to byproduct formation. This step is key to a self-validating protocol.[2]
-
-
Work-up:
-
Once the reaction is deemed complete by TLC, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).[2]
-
Causality: The aqueous wash removes the inorganic base and salts. Ethyl acetate is a common extraction solvent. The brine wash helps to remove residual water from the organic phase.
-
-
Purification and Analysis:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the pure 4-methylbiphenyl.
-
Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
-
Optimization and Troubleshooting
Achieving high yields in Suzuki-Miyaura coupling can sometimes require optimization, as the ideal conditions are highly substrate-dependent.[3][17]
| Issue | Potential Cause(s) | Suggested Optimization Strategy |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Reactive Halide3. Ineffective Base/Solvent System | 1. Ensure a properly inert atmosphere was maintained. Screen different ligands (e.g., bulky, electron-rich phosphines like XPhos or NHC ligands).[1][6]2. If using an aryl chloride, increase temperature and use a more active catalyst system. Consider switching to the corresponding bromide or iodide.[1]3. Screen different bases (e.g., Cs₂CO₃ is often more effective for challenging couplings).[12] Try a different solvent system (e.g., dioxane/water). |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent, leading to a common side product. This is exacerbated by high temperatures and excess water.[1][8] | Use a milder base (e.g., K₂CO₃). Minimize reaction time. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid for improved stability.[1] |
| Homocoupling | Two boronic acid molecules couple together (Glaser coupling) or two aryl halides couple (Ullmann coupling). | Can be caused by oxygen in the system. Ensure thorough degassing of solvents and maintenance of an inert atmosphere. Adjusting the ligand or catalyst loading may also help. |
| Poor Product Recovery | The product may be volatile or have solubility issues during work-up. | If the product is volatile, be careful during rotary evaporation. If the product is very polar (e.g., contains an acid or amine), adjust the pH during the aqueous work-up to ensure it partitions into the organic layer. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a chemical fume hood.[18] Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[18][19]
-
Boronic Acids: While generally less toxic than other organometallics, boronic acids are irritants. Avoid skin and eye contact.[20]
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always handle them in a well-ventilated fume hood.[21]
-
Bases: Strong bases like potassium phosphate are corrosive. Handle with care to avoid skin and eye contact.
-
Inert Atmosphere: Exercise caution when working with vacuum flasks to avoid implosion.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scilit.com [scilit.com]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. westliberty.edu [westliberty.edu]
- 20. jwpharmlab.com [jwpharmlab.com]
- 21. fishersci.com [fishersci.com]
Application Notes and Protocols: Catalyst Selection for Reactions Involving 3-Benzyloxy-4-fluorophenylboronic Acid
Introduction: Navigating the Nuances of a Multifunctional Building Block
3-Benzyloxy-4-fluorophenylboronic acid is a versatile building block of significant interest in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Its utility stems from the strategic placement of three key functional groups on a phenyl ring: a reactive boronic acid handle for cross-coupling, a fluorine atom, and a sterically demanding benzyloxy group. The interplay between these groups dictates the reagent's reactivity and presents unique challenges and opportunities in catalyst selection.
The fluorine atom at the 4-position renders the aromatic ring electron-deficient, which can influence the kinetics of catalytic cycles and increase susceptibility to undesirable side reactions like protodeboronation.[3][4] More critically, the bulky benzyloxy group at the 3-position (ortho to the boronic acid) introduces significant steric hindrance. This bulk can impede the approach of coupling partners to the metal center, making the selection of an appropriate catalyst system not just a matter of optimization, but a prerequisite for success.[5][6]
This guide provides a detailed exploration of catalyst systems and protocols for the two most prevalent and powerful transformations involving this compound: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation. We will delve into the mechanistic rationale behind catalyst choices, offering field-proven insights to guide researchers toward efficient and reproducible outcomes.
Part 1: The Suzuki-Miyaura Coupling: Forging C-C Bonds Under Steric Strain
The Palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis.[7] However, the successful coupling of a sterically encumbered partner like this compound requires a catalyst system that can overcome the dual challenges of steric hindrance and electronic deactivation.
Mechanistic Considerations and Catalyst Selection Rationale
The efficacy of the Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the ortho-benzyloxy group primarily obstructs the transmetalation step, where the boronic acid transfers its organic fragment to the palladium center. A poorly chosen catalyst system will result in slow or non-existent reaction rates.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Palladium Precatalyst: Standard Pd(0) or Pd(II) sources like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are effective. The true determinant of success is the accompanying ligand.[8]
Ligand Choice - The Key to Overcoming Steric Hindrance: For substrates with ortho-substituents, bulky and electron-rich monodentate phosphine ligands are essential. These ligands form stable, low-coordinate Pd(0) complexes that are highly reactive in oxidative addition. Their bulk facilitates the final reductive elimination step and prevents the formation of inactive catalyst species.
-
Biarylphosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard for challenging couplings. Ligands like SPhos , XPhos , and RuPhos are specifically designed to create a sterically demanding pocket around the palladium atom, which enhances catalytic activity and stability.[3][5]
-
Dialkylphosphinobiphenyl Ligands: These are also highly effective for sterically hindered substrates.
-
Specialized Ligands: For extremely demanding couplings, ligands such as AntPhos have shown exceptional reactivity, in part due to unique coordination possibilities with the palladium center that actively discourage side reactions like β-hydride elimination.[6]
Base and Solvent Selection: The base is crucial for activating the boronic acid by forming a more nucleophilic "ate" complex.[9]
-
Bases: While common bases like Na₂CO₃ or K₂CO₃ can be effective, sterically hindered couplings often benefit from stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃ .[3][10]
-
Solvents: Aprotic solvents such as 1,4-Dioxane , Toluene , or THF , often in a mixture with water, are standard. The water facilitates the dissolution of the inorganic base and the formation of the active boronate species.
Comparative Catalyst Systems for Sterically Hindered Suzuki Coupling
| Catalyst System Component | Option 1: Standard Conditions | Option 2: Enhanced Reactivity | Option 3: High-Performance | Rationale for this compound |
| Pd Precatalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Precatalyst choice is less critical than the ligand. |
| Ligand | None | PPh₃ (10 mol%) | XPhos or SPhos (2-4 mol%) | Essential. Bulky biarylphosphine ligands are required to overcome steric clash. |
| Base | Na₂CO₃ (2 eq.) | K₂CO₃ (2 eq.) | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | A stronger base is needed to efficiently form the boronate complex. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Dioxane/H₂O or Toluene/H₂O | Standard choice, provides good solubility for most substrates. |
| Temperature | 80-100 °C | 90-110 °C | 90-110 °C | Elevated temperatures are necessary to drive the reaction to completion. |
| Expected Outcome | Low to no conversion | Moderate yield | High yield | The combination of a high-performance ligand and a strong base is critical for success. |
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol details a general procedure using a high-performance catalyst system.
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Pd₂(dba)₃ (0.01 eq., 1 mol%)
-
SPhos (0.02 eq., 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.01 eq.), and SPhos (0.02 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction). The solution should be thoroughly degassed again by bubbling nitrogen or argon through it for 10-15 minutes. Causality Note: Thorough degassing is crucial to prevent oxygen from deactivating the Pd(0) catalyst and promoting homocoupling of the boronic acid.[3]
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Part 2: The Chan-Lam Coupling: Accessing C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, often complementary, method to palladium-catalyzed reactions for forming aryl-heteroatom bonds.[11] It utilizes inexpensive and readily available copper catalysts and is frequently performed open to the air, making it an operationally simple and attractive transformation.[12]
Mechanistic Overview and Catalyst Selection
The mechanism of the Chan-Lam coupling is complex and still debated, but it is generally accepted to involve a copper-mediated process where a Cu(II) species coordinates with both the boronic acid and the heteroatom nucleophile (amine, alcohol, etc.). A proposed Cu(II)/Cu(III) cycle or a related pathway involving reductive elimination from a copper intermediate furnishes the final product.[11][13]
Caption: Generalized Workflow for the Chan-Lam Coupling Reaction.
Copper Source: The most common and effective catalyst is Copper(II) Acetate (Cu(OAc)₂) . Other sources like CuO can also be used.[12] The reaction can be run with either catalytic or stoichiometric amounts of copper. When run catalytically, an oxidant is required to regenerate the active Cu(II) species.
Oxidant: A key advantage of the Chan-Lam coupling is its ability to use atmospheric oxygen as the terminal oxidant, simplifying the experimental setup.[14]
Ligands and Base: While some Chan-Lam couplings proceed without a ligand, the addition of a nitrogen-based ligand often accelerates the reaction and improves yields.
-
Pyridine is a common choice, often serving as both a ligand and a base.[11]
-
Other bases/ligands include triethylamine (TEA) , N,N,N',N'-tetramethylethylenediamine (TMEDA) , or phenanthroline derivatives.[14][15] The choice can be substrate-dependent and may require screening.
Protocol: Chan-Lam N-Arylation of an Aliphatic Amine
This protocol describes a general procedure for the N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq.)
-
Aliphatic amine (1.2-1.5 eq.)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 eq. for stoichiometric, or 0.1 eq. for catalytic)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM) or Toluene
-
Reaction vial with a loose-fitting cap or a balloon filled with air
-
Molecular sieves (optional, for drying)
Procedure:
-
Reaction Setup: To a reaction vial containing a magnetic stir bar, add Cu(OAc)₂ (1.0 eq.), this compound (1.0 eq.), and the aliphatic amine (1.2 eq.).
-
Solvent and Base: Add dichloromethane as the solvent, followed by pyridine (2.0 eq.).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The vial should be open to the air (e.g., using a needle in the septum or a loose cap) to allow for the ingress of oxygen. Causality Note: Oxygen is the terminal oxidant that regenerates the active Cu(II) catalyst, making it essential for catalytic turnover.[12]
-
Monitoring: The reaction mixture will typically turn from blue to green. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 24-72 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-arylated amine.
Troubleshooting Common Side Reactions
-
Protodeboronation: This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is a significant concern for electron-deficient boronic acids like the title compound.[3]
-
Cause: Presence of water and/or prolonged heating under basic conditions without efficient coupling.
-
Mitigation (Suzuki):
-
Use a highly active catalyst system (e.g., Pd/SPhos) to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.
-
Use anhydrous solvents and carefully dried reagents.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are more resistant to protodeboronation.[16]
-
-
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid.
-
Cause: Often promoted by the presence of oxygen in palladium-catalyzed reactions or by certain catalyst systems.[3]
-
Mitigation (Suzuki): Ensure the reaction is maintained under a strictly inert atmosphere. The choice of a well-defined Pd(II) precatalyst can sometimes reduce homocoupling compared to Pd(0) sources.
-
Conclusion
The successful application of this compound in cross-coupling reactions is a testament to the power of modern catalyst design. For Suzuki-Miyaura couplings , overcoming the formidable steric barrier of the ortho-benzyloxy group is paramount; the use of bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos is not merely an optimization but a necessity. For Chan-Lam couplings , the operational simplicity of copper catalysis provides an excellent pathway to C-N and C-O bonds, with Cu(OAc)₂ in the presence of air serving as a reliable and cost-effective system. By understanding the mechanistic demands imposed by the substrate's unique structure, researchers can confidently select the appropriate catalytic tools to unlock the synthetic potential of this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Base Selection for the Activation of 3-Benzyloxy-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of biaryl structures commonly found in pharmaceuticals and functional materials.[1][2] The activation of the organoboron species by a base is a critical, yet nuanced, step that dictates the reaction's efficiency, yield, and selectivity.[3] This guide provides a detailed analysis of base selection for a specific, electronically rich substrate: 3-Benzyloxy-4-fluorophenylboronic acid. We will explore the mechanistic role of the base, compare common base classes, and provide actionable protocols for both screening and preparative-scale synthesis, empowering researchers to optimize this crucial transformation.
The Mechanistic Imperative: Why Base Selection is Critical
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] The base's primary role is to facilitate the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Without activation by a base, this step is prohibitively slow as the boronic acid is not sufficiently nucleophilic.[5]
Two primary mechanistic pathways are proposed for this activation[6][7]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a more nucleophilic, tetracoordinate "ate" complex (Ar-B(OH)₃⁻). This activated boronate species then readily engages with the palladium(II) halide complex.[7][8]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) first coordinates with the palladium(II) halide complex, displacing the halide to form a palladium(II)-hydroxide intermediate. This complex then reacts with the neutral boronic acid to facilitate the transfer of the aryl group.[6][7]
The operative pathway is influenced by the choice of base, solvent, and substrates.[8] For a substrate like this compound, which possesses a strongly electron-donating benzyloxy group, the key challenge is to achieve efficient activation without promoting deleterious side reactions.
Caption: Fig 1: The Suzuki-Miyaura catalytic cycle featuring the two primary base activation pathways.
Substrate Profile: this compound
The electronic nature of the boronic acid is a crucial factor in base selection.
-
Electron-Donating Group (EDG): The 3-benzyloxy group significantly increases the electron density of the phenyl ring, making it a robust coupling partner.[9]
-
Electron-Withdrawing Group (EWG): The 4-fluoro substituent has a modest electron-withdrawing effect.
-
Potential Side Reactions: The primary vulnerability of many boronic acids, especially under basic conditions, is protodeboronation .[6] This is a base-catalyzed hydrolysis of the carbon-boron bond, which converts the starting material into an undesired arene byproduct (1-benzyloxy-2-fluorobenzene), thereby reducing the overall yield. A stronger base or higher temperatures can accelerate this process.
The goal is to select a base that is strong enough to promote the formation of the active boronate species for efficient transmetalation but mild enough to minimize protodeboronation.
Comparative Analysis of Common Bases
The choice of base must balance reactivity with the potential for side reactions. Inorganic bases are most commonly employed in Suzuki-Miyaura couplings.[8]
| Base Type | Examples | Basicity | Common Solvents | Key Considerations & Recommendations |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate | Toluene, Dioxane, DMF (often with H₂O) | Good Starting Point. K₂CO₃ is a cost-effective and widely used default.[10][11] Cs₂CO₃ offers higher solubility and basicity, often accelerating reactions but at a higher cost. |
| Phosphates | K₃PO₄ | Moderate-Strong | Toluene, Dioxane (can be used anhydrously) | Highly Recommended. K₃PO₄ is an excellent choice for electron-rich boronic acids. It is sufficiently basic to promote coupling while being less nucleophilic than hydroxides, often minimizing protodeboronation. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Alcohols, Dioxane/H₂O | Use with Caution. While effective at promoting fast reactions, strong hydroxides significantly increase the risk of protodeboronation for the target substrate.[8] They can also degrade sensitive functional groups. |
| Fluorides | KF, CsF | Weak | Toluene, THF | Niche Application. Fluoride ions are thought to form highly reactive fluoroborate species.[8][12] This is an excellent option if the coupling partner contains base-labile functional groups (e.g., esters) that would be hydrolyzed by stronger bases.[12] |
| Organic Bases | NEt₃, DIPEA | Weak | Toluene, THF | Generally Not Recommended. Organic amine bases are typically not strong enough to efficiently activate boronic acids for Suzuki coupling and often lead to lower yields compared to inorganic bases.[3] |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and homocoupling side reactions.[2]
This protocol allows for the rapid and efficient determination of the optimal base for the specific coupling partners on a small scale.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Note: Advanced Derivatization Techniques for 3-Benzyloxy-4-fluorophenylboronic Acid
Introduction
3-Benzyloxy-4-fluorophenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates three key features: a boronic acid moiety for versatile cross-coupling reactions, a fluorine substituent to modulate electronic properties and metabolic stability, and a benzyloxy group which acts as a stable protecting group for the phenolic oxygen. The ability of the boronic acid group to participate in robust carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond-forming reactions makes it an invaluable tool for the synthesis of complex molecular architectures.[2]
This guide provides an in-depth exploration of the primary derivatization techniques for this reagent, focusing on the widely adopted Suzuki-Miyaura and Chan-Lam cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss critical parameters for achieving high-yield, reproducible results.
Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation for arylboronic acids, enabling the synthesis of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction facilitates the coupling of this compound with a variety of aryl or vinyl halides (or triflates) using a palladium catalyst.
Principle and Mechanism
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the aryl group (3-benzyloxy-4-fluorophenyl) to the Pd(II) center, displacing the halide.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.[4]
Application: Synthesis of Fluorinated Biphenyls
Fluorinated biphenyls are of immense interest due to fluorine's ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[6] The Suzuki reaction provides a direct and efficient route to these valuable compounds.[7][8]
Protocol 1: Synthesis of 4-(Benzyloxy)-3-fluoro-4'-(tert-butyl)-1,1'-biphenyl
This protocol is adapted from established procedures for synthesizing fluorinated biphenyl compounds.[6]
Materials:
-
This compound (1.2 equiv.)
-
1-Bromo-4-(tert-butyl)benzene (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 1-bromo-4-(tert-butyl)benzene, and K₃PO₄.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 3:1 v/v ratio). The causality for using a mixed solvent system is to ensure solubility for both the organic substrates and the inorganic base.
-
Stir the mixture and heat to 100-105 °C for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biphenyl product.
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Common Reagents/Conditions | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often used for its reliability, though more active catalysts with specialized phosphine ligands (e.g., SPhos) may be required for challenging substrates.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base is critical. K₃PO₄ is effective for many arylboronic acids.[7] The base facilitates the formation of the reactive boronate species. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Aprotic solvents are common, often with water to dissolve the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Room Temp to 110 °C | Reaction temperature is substrate-dependent. Electron-poor aryl halides often require higher temperatures.[6][10] |
Section 2: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed method for forming C-N and C-O bonds.[11] It provides a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination and etherification. A key advantage is its frequent tolerance for being run in the presence of air at room temperature.[12]
Principle and Mechanism
This reaction involves the oxidative coupling of an arylboronic acid with an N-H or O-H containing nucleophile, such as an amine, amide, or phenol.[12] The mechanism is complex and still debated, but a widely accepted pathway involves the formation of a copper(II)-aryl complex. This complex can be oxidized to a transient Cu(III) species, which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[11][12]
Protocol 2: Synthesis of a 3-Benzyloxy-4-fluorophenyl Aryl Ether (O-Arylation)
This protocol describes the coupling of this compound with a phenol.
Materials:
-
This compound (1.0 equiv.)
-
Substituted Phenol (e.g., 4-methoxyphenol) (1.2 equiv.)
-
Copper(II) Acetate [Cu(OAc)₂] (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Methanol or Dichloromethane (DCM)
-
Reaction vial with stir bar
Procedure:
-
To an open-air reaction vial, add the this compound, the phenol, Cu(OAc)₂, and Cs₂CO₃. The use of an open-air setup is a significant advantage of this method, simplifying the experimental procedure.[11]
-
Add the solvent (e.g., Methanol) and stir the mixture vigorously at room temperature.[13]
-
The reaction is typically complete within 12-24 hours. Monitor by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Rinse the pad with the reaction solvent.
-
Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure diaryl ether.
Protocol 3: Synthesis of a 3-Benzyloxy-4-fluorophenyl Aryl Amine (N-Arylation)
This protocol describes the coupling with an amine or N-heterocycle.
Materials:
-
This compound (1.5 equiv.)
-
Amine or N-heterocycle (e.g., Imidazole) (1.0 equiv.)
-
Copper(II) Acetate [Cu(OAc)₂] (10 mol%)
-
Pyridine or 2,6-Lutidine (2.0 equiv.)
-
Dichloromethane (DCM)
-
Molecular sieves (4Å), activated
Procedure:
-
To a reaction vial, add the boronic acid, amine, Cu(OAc)₂, and molecular sieves (to absorb water which can be detrimental).
-
Add DCM as the solvent, followed by pyridine, which acts as both a base and a ligand.[11]
-
Stir the mixture at room temperature, open to the air, for 24-72 hours. The reaction with N-H bonds can be slower than with O-H bonds.
-
Work-up & Purification: Follow a similar procedure as described in Protocol 2. Filter through Celite, perform an aqueous workup, and purify by column chromatography.
Table 2: Typical Chan-Lam Coupling Parameters
| Parameter | Common Reagents/Conditions | Rationale & Field Insights |
| Copper Source | Cu(OAc)₂, CuO, CuI | Cu(OAc)₂ is the most common and inexpensive catalyst. The choice can impact reaction efficiency depending on the nucleophile. |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | An organic base like pyridine often serves as both a base and a ligand, accelerating the reaction. For phenols, an inorganic base is common.[11][13] |
| Solvent | DCM, Methanol, Toluene | DCM is a widely used solvent for N-arylation. Methanol is effective for O-arylation.[13] |
| Atmosphere | Air (Oxygen) | Oxygen from the air is typically the terminal oxidant that regenerates the active Cu(II) catalyst, making the reaction operationally simple.[12] |
Section 3: General Experimental Workflow and Considerations
A successful derivatization strategy relies on a systematic and well-planned experimental workflow.
Key Considerations for Success
-
Reagent Purity: The purity of the boronic acid, coupling partner, and catalyst is paramount. Impurities can inhibit catalysis and lead to side reactions.
-
Protecting Group Stability: The benzyloxy group is generally stable under both Suzuki and Chan-Lam conditions. However, strongly acidic or basic conditions or hydrogenolysis (e.g., using H₂/Pd) should be avoided if its removal is not intended.
-
Competing Reactions: A common side reaction for boronic acids is protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) or homocoupling to form a symmetrical biphenyl. Careful optimization of reaction conditions can minimize these pathways.
-
Fluorine Position: The fluorine atom at position 4- (para to the boronic acid) can influence the electronic properties of the aromatic ring, potentially affecting reaction rates compared to non-fluorinated analogues.[14]
Conclusion
This compound is a powerful and versatile reagent for constructing complex molecular frameworks. Mastery of its primary derivatization techniques—the palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation—provides researchers with a robust toolkit for drug discovery and materials science. By understanding the mechanisms and following the detailed protocols outlined in this guide, scientists can effectively leverage this building block to accelerate their research and development efforts.
References
- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing decomposition of 3-Benzyloxy-4-fluorophenylboronic acid during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during synthetic reactions: the decomposition of 3-Benzyloxy-4-fluorophenylboronic acid. By understanding the underlying mechanisms of degradation, you can significantly improve reaction yields and product purity.
Understanding the Instability of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, their utility can be hampered by inherent instability, leading to decomposition through several pathways. The structure of this compound, with its electron-donating benzyloxy group and electron-withdrawing fluorine atom, presents a unique electronic profile that influences its stability and reactivity.
Decomposition not only consumes the starting material but also introduces impurities that can complicate purification and reduce overall yield. The primary pathways for decomposition include protodeboronation, oxidation, and the formation of boroxine anhydrides.[1]
Key Decomposition Pathways
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-benzyloxy-4-fluorobenzene as a byproduct.[2] This process is often facilitated by proton sources like water, especially under basic conditions used in Suzuki-Miyaura couplings.[3][4] Electron-rich and some electron-deficient arylboronic acids can be particularly susceptible.[5][6]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, especially in the presence of oxygen, leading to the formation of the corresponding phenol. Careful degassing of reaction mixtures is crucial to minimize this pathway.[1]
-
Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] While often reversible, boroxine formation can complicate stoichiometry and may affect reactivity.[1] This process is typically driven by heat and the removal of water.[9][10]
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound in cross-coupling reactions.
Question 1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm observing a significant amount of 3-benzyloxy-4-fluorobenzene. What's causing this and how can I fix it?
Answer:
The formation of 3-benzyloxy-4-fluorobenzene is a classic sign of protodeboronation .[2] This side reaction is particularly prevalent under the basic, often aqueous, and heated conditions required for many Suzuki-Miyaura couplings.[3][4] The combination of a strong base and a proton source (like water) can lead to the cleavage of the C-B bond.
Here’s a systematic approach to mitigate protodeboronation:
1. Protect the Boronic Acid: The "Slow-Release" Strategy
The most robust solution is often to convert the boronic acid into a more stable derivative that slowly releases the active boronic acid in situ.[11] This keeps the concentration of the vulnerable free boronic acid low, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[2][11]
-
Recommended Derivatives:
-
Pinacol Esters: These are a common and effective choice, offering increased stability.
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, air-stable solids that provide a controlled release of the boronic acid under basic conditions.[12][13] They are particularly useful for challenging or unstable boronic acids.
-
Diethanolamine Adducts: These form stable, crystalline solids that can be used directly in coupling reactions.[14][15]
-
| Derivative | Stability | Handling | Release Conditions |
| Pinacol Ester | Good | Often an oil or low-melting solid | Hydrolyzes under reaction conditions |
| MIDA Ester | Excellent | Air-stable, crystalline solid | Slow, controlled hydrolysis with mild base (e.g., K₃PO₄)[12] |
| Diethanolamine Adduct | Very Good | Air- and water-stable crystalline solid | Used directly in protic solvents[14] |
2. Optimize Reaction Conditions
If preparing a derivative is not feasible, carefully tuning the reaction parameters can significantly suppress protodeboronation.
-
Choice of Base: Strong bases can accelerate protodeboronation.[14]
-
Solvent System:
-
Minimize Water: While some water is often necessary for the catalytic cycle, excess water can promote protodeboronation. Use the minimum amount required or consider biphasic systems with vigorous stirring.
-
Anhydrous Solvents: Toluene or dioxane under strictly anhydrous conditions can be beneficial.
-
-
Temperature:
-
Lower the Temperature: High temperatures can accelerate decomposition. If the catalytic system is active enough, reducing the reaction temperature may favor the cross-coupling over protodeboronation.[16]
-
-
Catalyst System:
-
Highly Active Catalysts: Employing a highly active palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can increase the rate of the desired cross-coupling, allowing it to outcompete the slower decomposition pathway.[5]
-
Caption: Troubleshooting workflow for protodeboronation.
Question 2: How should I store this compound to ensure its long-term stability?
Answer:
Proper storage is critical to maintaining the integrity of your boronic acid.
-
Temperature: Refrigeration (below 4°C/39°F) is highly recommended for long-term stability.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. This minimizes exposure to both moisture and oxygen.[5]
-
Moisture: Boronic acids are sensitive to moisture, which can lead to hydrolysis and facilitate decomposition. Store in a dry environment, such as a desiccator.[5]
Question 3: I suspect my boronic acid has formed a boroxine. How does this affect my reaction, and can I reverse it?
Answer:
Boroxine formation is a dehydration process where three molecules of boronic acid condense to form a six-membered ring, releasing three molecules of water.[7][8] This is often a reversible equilibrium.[8][9]
-
Impact on Reaction:
-
Stoichiometry: The primary issue is inaccurate mass measurement. Since three boronic acid molecules form one boroxine, using the mass of the boronic acid to calculate molar equivalents will be incorrect if significant boroxine has formed. This can lead to using less of the nucleophilic partner than intended.
-
Reactivity: In many cases, the boroxine can be converted back to the active boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[8] However, the rate of this hydrolysis could potentially become a limiting factor.
-
-
Reversal and Verification:
-
Reversal: The formation of boroxine is reversible upon the addition of water.[7]
-
Verification: The purity and state of your boronic acid can be checked using NMR spectroscopy. The presence of boroxine will show different chemical shifts compared to the free boronic acid.
-
Experimental Protocol: Suzuki-Miyaura Coupling Using a "Slow-Release" Strategy
This protocol details the conversion of this compound to its more stable pinacol ester, followed by its use in a Suzuki-Miyaura coupling reaction.
Part 1: Preparation of this compound pinacol ester
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[5]
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Part 2: Suzuki-Miyaura Coupling Protocol
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the prepared this compound pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ with SPhos, 1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By implementing these strategies, particularly the use of stabilized boronic acid derivatives, researchers can overcome the challenges associated with the decomposition of this compound, leading to more reliable and higher-yielding synthetic outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-Benzyloxy-4-fluorophenylboronic Acid Couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues observed in the laboratory when using 3-benzyloxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions.
Q1: My reaction yield is low, and I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. What is happening and how can I fix it?
A1: This is a classic case of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This issue is particularly prevalent with electron-rich boronic acids like this compound. The benzyloxy group is electron-donating, which can make the boronic acid more susceptible to this side reaction.
Causality: Protodeboronation is often accelerated by the presence of strong bases, excess water, and elevated temperatures. The base, while essential for the catalytic cycle, can also promote the unwanted protonolysis of the boronic acid.
Troubleshooting Strategies:
-
Optimize the Base: Switch to a milder base. Strong bases like NaOH or KOH can be particularly aggressive. Consider using weaker inorganic bases such as K₂CO₃ or K₃PO₄, or even non-aqueous bases like CsF.
-
Control Water Content: While a small amount of water can be beneficial for Suzuki couplings, excess water provides a proton source for protodeboronation. Ensure your solvents are anhydrous.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Aim for the lowest temperature that still allows for efficient catalytic turnover, often in the range of 60-80 °C.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate. These act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its concentration and thus reducing the likelihood of protodeboronation.
Q2: I'm seeing a symmetrical biaryl byproduct derived from the coupling of two molecules of my this compound. What is this side reaction and how can I prevent it?
A2: This side reaction is known as homocoupling. It results in the formation of a symmetrical biaryl, in this case, 3,3'-bis(benzyloxy)-4,4'-difluorobiphenyl.
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) species, which can then catalyze the homocoupling of the boronic acid.
Troubleshooting Strategies:
-
Ensure an Inert Atmosphere: It is critical to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling the inert gas through the solvent.
-
Use an Active Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be efficiently reduced to the active Pd(0) species in situ. Using a fresh, high-quality catalyst can minimize the presence of inactive or interfering palladium species.
-
Ligand Choice: The choice of phosphine ligand can also influence the rate of homocoupling. Bulky, electron-rich ligands can sometimes stabilize the Pd(0) species and disfavor oxidative pathways that lead to homocoupling.
Q3: My desired product is forming, but I am also isolating a significant amount of a debenzylated product. What is causing this and how can I avoid it?
A3: This indicates that a debenzylation side reaction is occurring. The benzyl ether protecting group on your boronic acid is being cleaved under the reaction conditions.
Causality: Palladium catalysts, particularly in the presence of a base and a proton source, can catalyze the hydrogenolysis of benzyl ethers. The source of hydrogen can be from various components in the reaction mixture, including the solvent or even the boronic acid itself.
Troubleshooting Strategies:
-
Choice of Palladium Source and Ligand: Some palladium/ligand combinations are more prone to catalyzing hydrogenolysis. Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands to find a system that is less active towards the benzyl ether.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to the extent possible. Prolonged exposure to the catalytic system at elevated temperatures can increase the likelihood of debenzylation.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using an alternative protecting group for the phenol that is more robust to the coupling conditions.
Q4: My reaction is sluggish or fails to go to completion, even after extended reaction times. What are the likely causes?
A4: A sluggish reaction can be due to several factors, including inefficient oxidative addition, slow transmetalation, or catalyst deactivation.
Causality:
-
Slow Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) catalyst, can be slow, especially with less reactive aryl chlorides.
-
Inefficient Transmetalation: The transfer of the aryl group from the boron to the palladium center can also be a rate-limiting step. The choice of base is crucial for activating the boronic acid to facilitate this step.
-
Catalyst Deactivation: The palladium catalyst can deactivate over time through aggregation into inactive palladium black or through other decomposition pathways.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: For challenging couplings, especially with aryl chlorides, consider using more active catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for promoting the oxidative addition of less reactive aryl halides.
-
Optimize the Base and Solvent: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to facilitate transmetalation. The solvent system should be chosen to ensure all components remain in solution. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.
-
Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate a sluggish reaction. However, be mindful of the potential for increased side reactions like protodeboronation.
Visualizing the Suzuki-Miyaura Coupling and Common Side Reactions
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the major competing side reactions.
Desired Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reactions
Caption: Overview of common side reactions in Suzuki-Miyaura couplings.
Experimental Protocols
The following protocols are designed to mitigate the common side reactions discussed above.
Protocol 1: Minimizing Protodeboronation and Homocoupling
This protocol employs a milder base and rigorous inert atmosphere techniques.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equiv.)
-
Pd(PPh₃)₄ (2 mol%)
-
Dioxane/Water (4:1), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To the Schlenk flask, add the aryl halide, this compound, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Conditions for a Model Coupling
Reaction: this compound + 4-Bromoanisole
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Protodeboronation (%) | | :--- | :--- | :--- | :--- | :
Technical Support Center: Purification Strategies for Products from 3-Benzyloxy-4-fluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from 3-benzyloxy-4-fluorophenylboronic acid. The unique electronic and steric properties of this reagent can present specific challenges in downstream processing. This document is designed to provide both theoretical understanding and practical, field-proven solutions to overcome these hurdles.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2] While the coupling reaction itself is robust, the subsequent purification of the desired product often becomes a bottleneck. The challenges primarily stem from the need to remove structurally similar impurities, residual palladium catalyst, and unreacted starting materials. This guide will systematically address these issues, providing actionable protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Understanding the potential impurities is the first step toward a successful purification strategy.[3] In a typical Suzuki-Miyaura coupling reaction involving this compound, you should anticipate the following:
-
Homocoupling Products: These are dimers formed from the coupling of two molecules of the boronic acid (to form a biboronic acid derivative) or two molecules of the aryl halide partner.[4][5] Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[4]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom. This side reaction can be significant, especially under harsh basic conditions or prolonged reaction times.[6]
-
Palladium Catalyst Residues: Both soluble and insoluble forms of the palladium catalyst and its ligands (e.g., phosphines) can contaminate the product.[7][8][9]
-
Inorganic Salts: These are byproducts from the base used in the reaction (e.g., carbonates, phosphates).[3]
Q2: My primary impurity is the unreacted this compound. How can I effectively remove it?
A2: The acidic nature of the boronic acid functional group provides a straightforward method for its removal. An acid-base liquid-liquid extraction is highly effective.
Causality:
Boronic acids are weak Lewis acids and can be deprotonated by a moderately strong base to form a water-soluble boronate salt. Your desired biaryl product, being neutral, will remain in the organic phase.
Experimental Protocol 1: Acid-Base Extraction
-
Dissolution: After the reaction is complete, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification: Wash the organic layer with an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or 1M potassium carbonate (K₂CO₃).[10] This will convert the boronic acid into its corresponding water-soluble salt.
-
Separation: Separate the aqueous layer. The boronic acid impurity will now be in the aqueous phase.
-
Washing: Wash the organic layer with brine to remove any residual aqueous base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of the boronic acid starting material.
Q3: I'm struggling to remove the residual palladium catalyst from my product. What are my options?
A3: Palladium removal is a critical step, especially in pharmaceutical applications where metal contamination is strictly regulated. Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.[9][11][12]
Option 1: Filtration through Celite®
This is the simplest method and is effective for removing heterogeneous or precipitated palladium species.[7][8][9]
-
Procedure: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.[7][8]
Option 2: Activated Carbon Treatment
Activated carbon is a cost-effective and efficient adsorbent for removing dissolved palladium.[9][11]
-
Procedure: Dissolve the crude product in a suitable solvent. Add activated carbon (typically 5-10 wt% relative to the crude product) and stir the suspension at room temperature or with gentle heating (40-50 °C) for 1-18 hours. Filter the mixture through a pad of Celite® to remove the carbon.[9]
Option 3: Scavenger Resins
For very low levels of palladium contamination, solid-supported scavengers with high affinity for palladium (e.g., thiol-based resins) are highly effective.[8][9]
-
Procedure: Dissolve the crude product in a suitable solvent and add the scavenger resin. Stir the mixture, then filter to remove the resin, which has now bound the palladium.[9]
| Method | Pros | Cons |
| Filtration through Celite® | Simple, fast, inexpensive. | Only effective for insoluble palladium.[9] |
| Activated Carbon | Cost-effective, removes dissolved palladium.[9][11] | Can sometimes adsorb the desired product, leading to yield loss.[9] |
| Scavenger Resins | Highly effective for trace amounts, high selectivity. | More expensive, may require optimization of conditions.[9] |
Troubleshooting Guide
Issue 1: My product and a major impurity have very similar Rf values on TLC, making chromatographic separation difficult.
Possible Cause: The impurity is likely a structurally similar byproduct, such as a homocoupled dimer or a protodeboronated species.
Suggested Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is a good starting point. Small additions of a third solvent, like methanol or triethylamine (for basic compounds), can significantly alter selectivity.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.
-
Solvent Screening: Screen a variety of solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurity should ideally remain in solution or be insoluble at all temperatures.
-
Issue 2: My yield is significantly lower than expected after purification.
Possible Cause: This could be due to several factors, including incomplete reaction, product loss during workup, or degradation.
Suggested Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique (TLC, LC-MS, or GC-MS).[13]
-
Workup Optimization:
-
Extraction Efficiency: Ensure you are using a sufficient volume of extraction solvent and performing multiple extractions to maximize the recovery of your product from the aqueous phase.
-
Product Adsorption: As mentioned, activated carbon can sometimes adsorb the product.[9] If you suspect this is happening, reduce the amount of carbon used or the treatment time.
-
-
Stability of Boronic Acid: Boronic acids can be unstable and undergo decomposition.[4][6] Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability and handling.[14]
Issue 3: I observe the formation of a phenol byproduct (3-benzyloxy-4-fluorophenol).
Possible Cause: This is likely due to the oxidation of the boronic acid.[14] This can be promoted by residual oxygen in the reaction mixture or the presence of peroxide impurities in ethereal solvents like THF or dioxane.[14]
Suggested Solutions:
-
Thorough Degassing: Ensure all solvents are properly degassed before use, and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[13]
-
Use Fresh Solvents: Use freshly distilled or inhibitor-free solvents to minimize the presence of peroxides.[14]
Visualizing Purification Workflows
The following diagrams illustrate decision-making processes for common purification challenges encountered with products from this compound.
Caption: General purification workflow for Suzuki coupling products.
Caption: Troubleshooting poor chromatographic separation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Boronic Acid Instability in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using boronic acids in their synthetic workflows. Here, we move beyond standard protocols to provide in-depth, field-proven insights into diagnosing and overcoming the inherent instability of boronic acid reagents. Our focus is on the causality behind experimental choices to empower you with robust, self-validating methodologies.
Introduction: The Duality of Boronic Acids - Reactivity vs. Stability
Boronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions due to their high reactivity, commercial availability, and generally low toxicity.[1][2] However, their utility is often compromised by inherent instability. The very features that make them effective nucleophiles also render them susceptible to several decomposition pathways, primarily protodeboronation and oxidation.[3][4] This guide will dissect these instability issues, offering structured troubleshooting advice and validated protocols to enhance the success and reproducibility of your reactions.
The core challenge lies in a trade-off: boronic acids are typically more reactive than their ester counterparts, often leading to faster reaction times.[4] This reactivity stems from the Lewis acidic nature of the boron atom, which facilitates the crucial transmetalation step of the catalytic cycle.[4] Yet, this reactivity comes at the cost of stability, with certain classes of boronic acids—such as vinyl, cyclopropyl, and electron-rich or electron-deficient heteroaryl derivatives—being particularly prone to degradation under reaction conditions.[1]
Core Instability Pathways: A Mechanistic Overview
Understanding the mechanisms of decomposition is critical for effective troubleshooting. The primary culprits are protodeboronation, oxidation, and unproductive homocoupling.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in a significant byproduct and loss of your starting material.[5] This side reaction is highly dependent on the reaction conditions and the structure of the boronic acid.[5]
-
Base-Catalyzed Pathway : Highly relevant to Suzuki coupling conditions, this mechanism involves the formation of a boronate species ([ArB(OH)₃]⁻) through equilibrium with a base. This boronate then reacts with a proton source, such as water, leading to the cleavage of the C-B bond.[3][5][6]
-
Acid-Catalyzed Pathway : Although less common under standard Suzuki conditions, acidic impurities or additives can promote protodeboronation.[5][7]
-
Metal-Catalyzed Pathway : Certain transition metals can also facilitate this undesired reaction.[3]
Particularly susceptible substrates include electron-rich heterocyclic and electron-deficient arylboronic acids.[1] For instance, 2-pyridylboronic acid is notoriously unstable due to a rapid unimolecular fragmentation pathway.[3][5]
Oxidation: Formation of Phenolic Byproducts
Boronic acids are readily oxidized to the corresponding phenols, especially in the presence of oxygen and certain solvents.[3] Ethereal solvents like THF can form peroxide impurities, which are potent oxidants for boronic acids under Suzuki conditions.[3] This process involves a 1,2-migration of the organic group from the boron to an electrophilic oxygen atom.[3]
Homocoupling: An Unproductive Dimerization
Palladium(II) species, often present as the precatalyst, can mediate the homocoupling of boronic acids to form a symmetrical biaryl byproduct.[3] This can occur during the reductive activation of the Pd(II) precatalyst, where two molecules of the boronic acid are consumed to generate the active Pd(0) species.[3]
Troubleshooting Guide: Common Issues and Actionable Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter in the lab.
Issue 1: Low yield of the desired cross-coupled product and significant formation of a byproduct corresponding to the protonated starting material (e.g., arene from an arylboronic acid).
Q: My reaction is giving me back the protonated version of my boronic acid coupling partner. What is happening and how can I fix it?
A: This is a classic symptom of protodeboronation. The rate of protodeboronation is competing with, or even exceeding, the rate of the desired cross-coupling. Here’s how to troubleshoot:
Step 1: Re-evaluate Your Base and Solvent System. The choice of base is critical. Strongly basic, aqueous conditions can accelerate protodeboronation.[3][5]
-
Try a weaker base: Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For substrates with base-labile functional groups, powdered KF can be an effective choice.[2]
-
Minimize water: While some water is often necessary for the hydrolysis of boronate esters and to facilitate the catalytic cycle, excess water can promote protodeboronation.[3] If using a biphasic system (e.g., Toluene/Water), try reducing the volume of the aqueous phase. Anhydrous conditions can also be explored, though this may require different catalyst systems.
Step 2: Increase the Rate of the Productive Reaction. Making the Suzuki coupling faster than the decomposition is a key strategy.
-
Optimize catalyst and ligand: Ensure you are using an efficient catalyst system. Modern, highly active catalysts can significantly accelerate the cross-coupling, minimizing the time the boronic acid is exposed to decomposition-favoring conditions.[5]
-
Increase temperature cautiously: Increasing the reaction temperature can sometimes favor the desired reaction over protodeboronation, but this must be done carefully as it can also accelerate decomposition. Monitor your reaction closely.
Step 3: Consider a "Slow-Release" Strategy. For notoriously unstable boronic acids, a slow-release approach can be highly effective.[5][8] This involves using a more stable boronic acid derivative that slowly hydrolyzes in situ to release the active boronic acid at a low concentration.[5][8]
-
Switch to a boronate ester: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or organotrifluoroborates are significantly more stable alternatives.[1][4][9] They protect the boronic acid functionality from degradation while still participating in the catalytic cycle.[8]
Issue 2: Formation of a phenolic byproduct, confirmed by mass spectrometry, leading to reduced yields.
Q: My desired product is contaminated with a phenol corresponding to my boronic acid. What's causing this and what can I do?
A: This indicates that oxidation of the boronic acid is a significant side reaction. This is often caused by peroxides in solvents or dissolved oxygen.
Step 1: Deoxygenate Your Reaction Mixture Thoroughly. Oxygen is a key player in the oxidation of boronic acids.
-
Use freshly distilled solvents: Ethereal solvents like THF and Dioxane are notorious for forming peroxides upon storage.[3] Always use freshly distilled or inhibitor-free solvents. If distillation is not possible, consider using solvents from freshly opened bottles.
-
Implement rigorous degassing: Before adding your catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
Step 2: Add an Antioxidant. In cases where oxidation is particularly problematic, a radical inhibitor can be beneficial.
-
Consider BHT: Small amounts of butylated hydroxytoluene (BHT) can be added to the reaction to scavenge radical species that may initiate oxidation.[3] However, be aware that this can sometimes interfere with the catalytic cycle, so use it judiciously.
Step 3: Protect the Boronic Acid. As with protodeboronation, converting the boronic acid to a more stable ester form can prevent oxidation during storage and handling.
-
Use boronate esters: Pinacol esters are significantly less susceptible to oxidation than their corresponding boronic acids.[3][4]
Frequently Asked Questions (FAQs)
Q1: Should I use a boronic acid or a boronate ester?
A1: This depends on the stability of your specific substrate and the requirements of your synthesis. The table below summarizes the key trade-offs.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Reactivity | Generally higher, faster reaction times.[4] | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to protodeboronation and oxidation.[3][4] | Significantly higher; better shelf-life and stability under reaction conditions.[3][4] |
| Handling | Can be difficult to purify; often requires storage under inert atmosphere.[4] | Often crystalline solids, easier to handle and purify via chromatography.[4][9] |
| Use Case | Good for robust, stable substrates where speed is a priority. | Excellent for unstable substrates (e.g., 2-pyridyl), complex multi-step syntheses, and when high purity of the starting material is crucial.[1][3] |
Q2: My boronic acid is a fine powder and difficult to handle. Is there a better way?
A2: Yes, this is a common issue. Boronic acids can be challenging to weigh and transfer accurately. Converting them to a pinacol ester often results in a free-flowing, crystalline solid that is much easier to handle.[4] Alternatively, for immediate use, you can prepare a stock solution in a suitable anhydrous solvent, but long-term stability in solution may be a concern.
Q3: Can I use an in situ borylation/Suzuki coupling one-pot reaction to avoid isolating an unstable boronic acid?
A3: Absolutely. This is an excellent strategy for highly unstable intermediates. A two-stage, one-pot procedure involving an initial Miyaura borylation followed by the Suzuki coupling without isolation of the boronate ester can give good to excellent yields.[3] This approach minimizes handling and exposure of the sensitive boron reagent to air and moisture.
Q4: How does the choice of base actually work in the catalytic cycle?
A4: The base plays a crucial role in activating the boronic acid for transmetalation.[2] There are two primary proposed mechanisms: the "boronate pathway" and the "oxo-palladium pathway".[3]
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetrahedral boronate species ([R-B(OH)₃]⁻), which then transmetalates with the palladium complex.[3]
-
Oxo-Palladium Pathway: The base (e.g., hydroxide) reacts with the palladium(II) halide complex to form a more reactive palladium-hydroxo species ([Ar-Pd-OH]), which then reacts with the neutral boronic acid.[3] The operative pathway can depend on the specific reaction conditions, but in both cases, the base is essential for facilitating the transfer of the organic group from boron to palladium.[2][3]
Experimental Protocol: Conversion of a Boronic Acid to its Pinacol Ester for Enhanced Stability
This protocol provides a standard method for converting a potentially unstable boronic acid into its more robust pinacol boronate ester, which can then be purified and stored.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or THF (anhydrous)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap filled with toluene (or containing activated 4Å molecular sieves for THF), add the arylboronic acid and pinacol.
-
Add anhydrous toluene (or THF) to create a 0.2-0.5 M solution.
-
If using toluene, heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-4 hours).
-
If using THF, stir the mixture at room temperature or with gentle heating over molecular sieves. The reaction may be slower but avoids high temperatures.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol boronate ester can often be used directly or purified by recrystallization or column chromatography on silica gel.
This protocol provides a reliable way to access more stable boron reagents, mitigating many of the issues discussed in this guide.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
how to handle moisture sensitive 3-Benzyloxy-4-fluorophenylboronic acid
Technical Support Center: 3-Benzyloxy-4-fluorophenylboronic acid
A Senior Application Scientist's Guide to Handling and Troubleshooting
Welcome to the technical support resource for this compound (CAS No. 957034-74-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet sensitive reagent. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: I've just received my bottle of this compound. What are the absolute first steps I should take?
A1: Upon receipt, immediately inspect the container seal for integrity. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2][3]. Before opening, allow the container to equilibrate to the ambient temperature of your lab. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid, which can initiate degradation pathways. Plan to store it under inert conditions immediately after opening.
Q2: Why is moisture sensitivity such a critical issue for this boronic acid?
A2: The reactivity of the boronic acid functional group is intrinsically linked to its Lewis acidic boron center. Moisture sensitivity manifests in two primary degradation pathways:
-
Formation of Boroxines: In the presence of water or even just heat, boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine[4][5]. While this process is often reversible, the formation of boroxine alters the molecular weight and can lead to significant errors in stoichiometry, impacting reaction yields and reproducibility.
-
Protodeboronation: This is a more destructive, irreversible pathway where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[6][7] This reaction is often accelerated by moisture, heat, and certain basic or acidic conditions, which can be prevalent in coupling reactions like the Suzuki-Miyaura coupling.[8]
Q3: What is the definitive recommended storage protocol for this reagent?
A3: To maximize shelf-life and ensure reproducibility, strict adherence to storage conditions is non-negotiable. The stability of the reagent is paramount for successful synthesis.[1][9]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature | While refrigeration (2-8°C) is often recommended for long-term storage to slow kinetic degradation, some suppliers note stability at room temperature.[10] Consistency is key; avoid temperature cycling. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Crucial. Displace air from the container to prevent exposure to atmospheric moisture and oxygen. Oxygen can contribute to oxidative degradation pathways.[7][11][12] |
| Container | Tightly Sealed Original Container | Use the supplier's container, which is designed for this purpose. After first use, ensure the cap is tightly sealed. |
| Location | Desiccator Cabinet | Store the tightly sealed container within a desiccator (under vacuum or with a desiccant) to provide a second barrier against ambient humidity.[13] |
Q4: Can I trust the "Anhydrous" label on solvents when using this reagent?
A4: For highly sensitive applications, it is dangerous to implicitly trust an "anhydrous" label, especially on a previously opened bottle.[13][14] Atmospheric moisture can quickly compromise a solvent. For critical reactions, it's best practice to use freshly distilled solvents or solvents from a solvent purification system. Using a solvent with undetected water can be a primary cause of reaction failure through protodeboronation of the boronic acid.[15]
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a primary application for this reagent. Low yields or complete reaction failure are common issues, often linked to the stability of the boronic acid.
Q5: My Suzuki coupling reaction with this compound is failing or giving very low yields. What's the first thing to check?
A5: The first diagnostic step is always to assess the quality of your boronic acid. It may have degraded during storage or handling. A simple Thin Layer Chromatography (TLC) check can be revealing. Spot your reagent on a TLC plate and elute. After development, you can use a boronic acid-specific stain. A red coloration with a curcumin-based stain or a blue fluorescence with a 10-hydroxybenzo[h]quinolone (HBQ) stain indicates the presence of the boronic acid group.[16][17] If the stain is weak or absent, your reagent has likely degraded.
Q6: I've confirmed my boronic acid is of good quality, but my Suzuki reaction yield is still poor. What are the next steps in troubleshooting?
A6: A systematic approach is required. The following flowchart and table outline a logical workflow to diagnose the issue.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
| Problem Observed | Probable Cause | Recommended Solution & Explanation |
| No reaction, starting materials recovered | Catalyst Inactivity: The palladium catalyst is not entering the catalytic cycle. This can be due to poor quality catalyst, insufficient activation of a Pd(II) precatalyst, or catalyst poisoning. | 1. Verify Catalyst: Use a reliable source of catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[7] 2. Degas Rigorously: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Use at least three freeze-pump-thaw cycles or bubble argon through your solvent for 30+ minutes.[7][18] 3. Ligand Choice: For electron-rich aryl halides, a more electron-rich phosphine ligand might be needed to facilitate oxidative addition.[19] |
| Boronic acid homocoupling observed | Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid, a major side reaction.[7] Pd(II) Precatalyst: The reduction of Pd(II) to Pd(0) can sometimes favor homocoupling. | 1. Rigorous Degassing: This is the most critical step to prevent this side reaction.[7] 2. Use a Pd(0) Source: Starting directly with the active form of the catalyst can minimize this pathway. 3. Adjust Stoichiometry: Using a slight excess (1.1-1.2 eq) of the aryl halide can sometimes favor the desired cross-coupling over homocoupling.[7] |
| Significant protodeboronation observed | Harsh Conditions: The C-B bond is sensitive to cleavage under certain conditions. 1. Base: Strong bases (like NaOH, NaOEt) in the presence of water can readily cause protodeboronation.[6][7] 2. Temperature: High temperatures accelerate the rate of degradation.[7] | 1. Use Milder Bases: Switch to bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which are highly effective and less harsh.[19][20] 2. Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C). 3. Anhydrous Conditions: If possible, use a base like potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions for highly sensitive substrates.[7] |
| Low yield with complex mixture | Solubility Issues: Poor solubility of the boronic acid, aryl halide, or catalyst can lead to a stalled or slow reaction. | 1. Solvent Screening: While dioxane/water or THF/water are common, consider solvents like DMF or toluene, which may improve solubility for certain substrates.[8][18] Be aware that aqueous media can promote ester hydrolysis if your substrate is sensitive.[8] |
Part 3: Experimental Protocols
Protocol 1: Inert Atmosphere Handling of Solid this compound
This protocol details the safe and effective handling of the solid reagent to prevent degradation.
Caption: Workflow for handling solid moisture-sensitive reagents.
Steps:
-
Remove the reagent bottle from storage (e.g., refrigerator) and place it in a desiccator at room temperature for at least 30-60 minutes to allow it to warm up.
-
Set up your reaction flask with a septum and purge it with a steady flow of inert gas (Argon or Nitrogen).[21]
-
Briefly remove the cap from the reagent bottle and quickly weigh the desired amount of the solid, minimizing its exposure to the atmosphere.
-
Transfer the weighed solid to your reaction flask, preferably against a positive flow of inert gas.
-
Before re-capping the reagent bottle, flush the headspace with inert gas for 15-30 seconds.
-
Seal the bottle cap tightly, wrap with paraffin film for an extra seal, and return it to the desiccator for storage.[13]
Protocol 2: Quality Control Check by HPLC-MS
If you suspect degradation, an HPLC-MS analysis can provide definitive evidence.
Objective: To separate the parent boronic acid from potential degradation products like its corresponding phenol (protodeboronation product) or boroxine.
Methodology:
-
Column: A C18 reversed-phase column is suitable for separating these compounds.[22]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or 10 mM ammonium acetate) is typically effective.[22][23]
-
Sample Prep: Prepare a dilute solution of your boronic acid (~1 mg/mL) in a 50:50 acetonitrile/water mixture.
-
Detection:
-
UV/PDA: Monitor at a relevant wavelength (e.g., 220-260 nm).
-
MS (ESI): The mass spectrometer is crucial for identification. Look for the mass of the parent compound (C₁₃H₁₂BFO₃, MW: 246.04) and potential degradation products.[10] The protodeboronation product (3-(Benzyloxy)-4-fluorophenol) would have a different mass. The boroxine will have a much higher mass.
-
Interpretation: The presence of significant peaks other than the parent compound is a strong indicator of degradation and suggests that a fresh bottle of the reagent should be procured.[13]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.pt [fishersci.pt]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 957034-74-1|this compound|BLD Pharm [bldpharm.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. How To [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: 3-Benzyloxy-4-fluorophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Benzyloxy-4-fluorophenylboronic acid. This guide provides in-depth, field-proven insights into work-up procedures and troubleshooting for reactions involving this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling. The information is presented in a practical question-and-answer format to directly address challenges you may encounter in the lab.
Part 1: Standard Work-up Protocol for Suzuki-Miyaura Coupling
A successful reaction is only half the battle; a clean and efficient work-up is critical for isolating your desired biaryl product in high purity and yield. Below is a foundational, step-by-step procedure for a typical aqueous work-up following a Suzuki-Miyaura reaction using this compound.
Experimental Protocol: General Aqueous Work-up
-
Reaction Quenching: Once reaction completion is confirmed (e.g., by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), and water.[1][2]
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer two more times with the chosen organic solvent to recover any dissolved product.[2]
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Drying: Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material, typically by flash column chromatography on silica gel or recrystallization, to yield the final product.[1][2][3]
Visualization: Standard Work-up Workflow
Caption: A standard workflow for the aqueous work-up of a Suzuki-Miyaura reaction.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the work-up and purification of products derived from this compound.
Q1: My yield is consistently low. What are the first things I should check?
A1: Low yields in Suzuki-Miyaura couplings are a common frustration. A systematic check of your reagents and reaction conditions is the best approach.[4]
-
Catalyst Activity: Ensure your palladium source and ligand are active. Many Pd(0) catalysts are sensitive to air and can degrade over time. If using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[5]
-
Oxygen Contamination: The catalytic cycle is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[5][6] Ensure your solvents are properly degassed and that the reaction is maintained under a rigorously inert atmosphere (e.g., Nitrogen or Argon) from start to finish.[2]
-
Reagent Purity & Stability: Verify the purity of all starting materials. Boronic acids, including this compound, can degrade upon prolonged storage. A common issue is the formation of the cyclic trimer anhydride, known as a boroxine, through dehydration. While often in equilibrium with the boronic acid under reaction conditions, its presence can affect stoichiometry.
-
Base and Solvent Choice: The base is not just a spectator; it's a critical component of the catalytic cycle, facilitating the crucial transmetalation step.[7] Ensure your base is finely powdered and dry, especially for anhydrous reactions. The base and solvent are often interdependent; a base that works well in one solvent may be ineffective in another.[5]
Q2: I'm observing a significant amount of a homocoupled byproduct (5,5'-Dibenzyloxy-2,2'-difluorobiphenyl). How can I minimize this?
A2: Homocoupling of the boronic acid is a frequent side reaction, often driven by the presence of oxygen or issues with the palladium catalyst's oxidation state.[6]
-
Rigorous Degassing: This is the most critical factor. Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2][8] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction, as the reduction step can sometimes be inefficient and leave oxidizing Pd(II) species in the mixture.
-
Reaction Stoichiometry: Ensure you are not using a large excess of the boronic acid. A slight excess (1.1–1.5 equivalents) is typical, but a very large excess can favor side reactions.[2]
Q3: I suspect protodeboronation of my this compound is occurring. What conditions can I change to minimize it?
A3: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond to form 1-benzyloxy-2-fluorobenzene. This side reaction is often promoted by water and strong bases, particularly with electron-rich boronic acids.[5][6] The electron-donating benzyloxy group on your substrate can increase its susceptibility.[9]
-
Use a Milder Base: Strong bases like NaOH in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence. Use dry solvents (e.g., anhydrous dioxane or toluene) and a finely powdered, dry base.[5]
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding free boronic acids.[6][9] While this requires an extra synthetic step, it can be a robust solution for challenging couplings.
Q4: My purified product is a grey or black solid. How do I effectively remove residual palladium?
A4: Palladium contamination is a major concern, especially in pharmaceutical synthesis. Simple filtration or a standard aqueous work-up is often insufficient to remove all palladium species.[10]
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® | The crude reaction mixture is diluted and passed through a thick pad of Celite®.[10][11] | Simple, fast, and effective for removing precipitated palladium ("palladium black"). | Less effective for soluble, complexed palladium species.[10][12] |
| Activated Carbon Treatment | The crude product is dissolved and stirred with activated carbon, which adsorbs the palladium.[12][13] | Cost-effective and can be highly efficient. | Can be non-specific, leading to loss of the desired product through adsorption.[12] |
| Scavenger Resins | The product solution is treated with a solid-supported resin functionalized with groups that chelate palladium (e.g., thiols, amines).[12][14] | Highly selective for palladium, leading to very low residual levels and minimal product loss. | Higher cost compared to other methods. Requires optimization of time and temperature.[12] |
Detailed Protocol: Palladium Removal Using a Thiol-Based Scavenger Resin
-
Dissolve Crude Product: After the initial aqueous work-up and solvent removal, dissolve the crude product in a suitable solvent (e.g., Toluene, THF, or DCM).
-
Add Scavenger: Add the thiol-functionalized silica or polystyrene scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium catalyst used).
-
Stir: Stir the suspension, sometimes with gentle heating (e.g., 40-50 °C), for 2 to 24 hours. The optimal time and temperature should be determined empirically.[12]
-
Filter: Filter the mixture through a pad of Celite® to remove the resin.[12]
-
Wash and Concentrate: Wash the resin on the filter with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the palladium-free product.
Visualization: Palladium Removal Decision Tree
Caption: Decision workflow for selecting a palladium removal method.
Q5: I'm getting a persistent emulsion during my aqueous work-up. What should I do?
A5: Emulsions are common when residual phosphine ligands, bases, or other amphiphilic species are present.
-
Add Brine: The first and simplest solution is to wash the mixture with saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1][2]
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.
-
Change Solvent: If emulsions are a persistent problem, consider switching to a more non-polar extraction solvent that is less likely to form stable emulsions.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) will allow the layers to separate.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 14. spinchem.com [spinchem.com]
Technical Support Center: Palladium Catalysts with Fluorinated Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of fluorinated boronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated boronic acids considered challenging coupling partners?
Fluorinated boronic acids present unique challenges primarily due to the strong electron-withdrawing nature of fluorine atoms. This has several consequences:
-
Increased Lewis Acidity: The fluorine substituents make the boron center more electron-deficient and thus more Lewis acidic. This increased acidity can lead to a higher propensity for decomposition pathways.[1]
-
Enhanced Protodeboronation: These substrates are often highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[2][3][4] This is often the primary cause of low yields.
-
Altered Reactivity: The electronic properties can affect the kinetics of the catalytic cycle, particularly the crucial transmetalation step.
Q2: What is protodeboronation and why is it so prevalent with these substrates?
Protodeboronation is the protonolysis of the carbon-boron bond.[4] For fluorinated aryl boronic acids, the electron-withdrawing fluorine atoms polarize the C-B bond, making the ipso-carbon more susceptible to protonation. The reaction is often catalyzed by both acid and, more relevant to Suzuki coupling, base.[4][5] The presence of water in the reaction mixture provides the necessary proton source, and the base used to activate the boronic acid for transmetalation can concurrently accelerate its decomposition.[2][6] Many electron-deficient heteroarylboronic acids show similar instability.[3]
Q3: How should I select the palladium catalyst and ligand for my reaction?
The choice is critical. The goal is to facilitate rapid catalytic turnover that outpaces the rate of boronic acid decomposition.
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended.[6][9] These ligands promote fast rates for both the oxidative addition and the reductive elimination steps.[6] This high activity is essential to ensure the desired coupling occurs before the sensitive boronic acid degrades.
Q4: What is the role of the base, and which one should I choose?
The base is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium during transmetalation.[2][5]
The choice of base is a delicate balance:
-
Strong Bases (e.g., NaOH, K₃PO₄): While effective at promoting transmetalation, they can aggressively accelerate the protodeboronation of sensitive fluorinated boronic acids, especially in the presence of water.[2][6][10]
-
Milder Bases (e.g., K₂CO₃, Cs₂CO₃, KF, CsF): These are often preferred for delicate substrates.[2][6] Fluoride bases like CsF or KF are particularly useful as they can activate the boronic acid while being less likely to cause hydrolysis of other functional groups (like esters) and can minimize protodeboronation.[2]
Q5: When should I use a boronic ester or trifluoroborate salt?
When protodeboronation is a significant issue, switching from a boronic acid to a more stable derivative is a highly effective strategy.[2][4]
-
Boronate Esters (e.g., Pinacol Esters - BPin): These are generally more stable than the corresponding boronic acids towards protodeboronation and are less prone to forming cyclic trimer (boroxine) impurities.[5][11] They are excellent alternatives for particularly unstable substrates like 2-pyridyl boronic acids.[5]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are typically crystalline, highly stable solids that are resistant to air and moisture.[12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low, thereby minimizing decomposition side reactions.[4][13]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Low yield is the most common problem. A systematic approach is required to diagnose the root cause.
Workflow for Diagnosing Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Reactivity of Electron-Deficient Boronic Acids
Welcome to the technical support center dedicated to overcoming the challenges associated with electron-deficient boronic acids in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the lab. Here, we combine fundamental principles with practical, field-proven advice to help you enhance the reactivity of these valuable synthetic building blocks.
Introduction: The Challenge of Electron-Deficient Boronic Acids
Electron-deficient boronic acids are crucial reagents in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science industries. However, their inherent electronic properties often lead to diminished reactivity in catalytic cycles like the Suzuki-Miyaura coupling. The electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the organic group to be transferred, which can significantly slow down the critical transmetalation step.[1][2] Furthermore, these substrates can be more susceptible to side reactions like protodeboronation, especially under basic conditions.[3][4]
This guide provides a structured approach to understanding and mitigating these challenges. We will delve into the mechanistic underpinnings of the issues and offer a series of troubleshooting steps and alternative strategies to ensure successful coupling outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the use of electron-deficient boronic acids.
Q1: Why is my Suzuki-Miyaura coupling reaction with an electron-deficient boronic acid failing or giving low yields?
A1: Low yields with electron-deficient boronic acids in Suzuki-Miyaura couplings typically stem from a sluggish transmetalation step.[1][2] The electron-withdrawing substituents on the boronic acid reduce the nucleophilicity of the carbon atom attached to boron, making its transfer to the palladium center less favorable. Another common issue is the decomposition of the boronic acid through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4]
To address this, consider the following:
-
Base Selection: A stronger base is often required to facilitate the formation of the more nucleophilic borate anion [RB(OH)3]-.[1][5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the catalytic cycle.[1][6]
-
Reaction Conditions: Increasing the reaction temperature may be necessary to overcome the higher activation energy.[1]
Q2: What is the role of the base in activating the boronic acid, and which one should I choose?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid. It reacts with the boronic acid to form a more electron-rich and nucleophilic borate species, which is the active partner in the transmetalation step.[5] For electron-deficient boronic acids, this activation is even more critical.
-
Mechanism of Activation: The base, typically a hydroxide or carbonate, coordinates to the Lewis acidic boron center, increasing the electron density on the organic group and facilitating its transfer to the palladium complex.[5]
-
Choosing a Base: While common bases like sodium carbonate can be effective, electron-deficient systems often benefit from stronger bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).[1] The choice of base can also be influenced by the solvent and the steric hindrance of the substrates.
Q3: Can I use a boronic ester instead of a boronic acid? What are the advantages?
A3: Yes, using a boronic ester, such as a pinacol ester, is a common and often advantageous strategy. Boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and trimerization into boroxines.[4][7] While boronic esters themselves are less reactive than boronic acids due to reduced Lewis acidity, they can be hydrolyzed in situ to the active boronic acid under the reaction conditions.[4] In some cases, boronic esters have been shown to lead to a rate increase in transmetalation compared to the parent boronic acid.[3]
Q4: I've heard about using potassium trifluoroborate salts. How do they help?
A4: Potassium organotrifluoroborates (R-BF3K) are excellent alternatives to boronic acids, especially for electron-deficient systems.[8][9] They offer several advantages:
-
Enhanced Stability: They are crystalline, air- and moisture-stable solids that are easy to handle and purify.[8][9] This stability makes them resistant to protodeboronation.[6]
-
Reactivity: In the presence of a base and water, they slowly hydrolyze to release the corresponding boronic acid in situ, which then participates in the catalytic cycle.[8] This slow release can be beneficial in maintaining a low concentration of the active boronic acid, minimizing side reactions. Under identical conditions, trifluoroborate salts have been found to be more reactive than the corresponding boronic acids.[9]
Troubleshooting Guide
When faced with a challenging coupling involving an electron-deficient boronic acid, a systematic approach to troubleshooting is essential.
Problem: Low or No Product Formation
This is the most common issue. The following flowchart provides a decision-making process for troubleshooting.
Troubleshooting Flowchart for Electron-Deficient Boronic Acids
Detailed Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not degraded. Using a pre-catalyst can sometimes improve reproducibility.[1] Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid, so ensure proper degassing of solvents and an inert atmosphere.[1]
-
Optimize the Base: As discussed in the FAQs, the choice and strength of the base are critical. If you are using a mild base like Na2CO3, consider switching to a stronger, non-nucleophilic base like K3PO4 or Cs2CO3.[1] The amount of base can also be crucial; a stoichiometric excess is often required.[5]
-
Ligand Selection is Key: Standard ligands like PPh3 may not be sufficient. For challenging couplings with electron-deficient boronic acids, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Increase Reaction Temperature: The kinetics of the reaction can often be improved by increasing the temperature. If your solvent has a low boiling point (e.g., THF), consider switching to a higher-boiling solvent like dioxane, toluene, or DMF.[1]
-
Consider a Boronic Acid Derivative: If optimization of the above parameters fails, converting the boronic acid to a more stable and reactive derivative is a powerful strategy.
-
Potassium Trifluoroborates (R-BF3K): As mentioned earlier, these are highly stable and reliable coupling partners.[8][9]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, protected boronic acids.[10] They are particularly useful for the slow release of the boronic acid under mild basic conditions, which can be advantageous for complex syntheses.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K3PO4, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, electron-deficient boronic acid, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt
This protocol describes the conversion of a boronic acid to its corresponding trifluoroborate salt.[8][9]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF2) (3.0-4.0 equiv)
-
Methanol/Water mixture
Procedure:
-
Dissolve the arylboronic acid in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Add the KHF2 solution to the solution of the boronic acid and stir at room temperature.
-
A precipitate of the potassium aryltrifluoroborate salt will form.
-
Isolate the solid by vacuum filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the solid under vacuum. The resulting potassium aryltrifluoroborate salt can be used directly in Suzuki-Miyaura coupling reactions.
Data Summary
The choice of ligand can have a dramatic impact on the yield of Suzuki-Miyaura couplings involving electron-deficient boronic acids. The following table summarizes representative data on this effect.
| Ligand | Electron-Deficient Boronic Acid | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| PPh3 | 4-Formylphenylboronic acid | 4-Bromoanisole | K2CO3 | Toluene/H2O | 100 | <10 |
| XPhos | 4-Formylphenylboronic acid | 4-Bromoanisole | K3PO4 | Dioxane | 100 | >90 |
| SPhos | 4-Cyanophenylboronic acid | 4-Chlorotoluene | Cs2CO3 | Toluene | 110 | >95 |
| RuPhos | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Bromopyridine | K3PO4 | Dioxane | 100 | >85 |
This table is a representation of typical results and is for illustrative purposes.
Mechanistic Insights
Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights the critical transmetalation step.
The Suzuki-Miyaura Catalytic Cycle and Boronic Acid Activation
For electron-deficient boronic acids, the equilibrium of the boronic acid activation may not strongly favor the borate species, and the inherent lower nucleophilicity of the R2 group makes the transmetalation step the rate-determining step of the overall cycle.
Conclusion
Successfully employing electron-deficient boronic acids in cross-coupling reactions is achievable with a rational and systematic approach. By understanding the underlying mechanistic challenges and being equipped with a range of troubleshooting strategies, from optimizing reaction conditions to utilizing more stable boronic acid derivatives, researchers can unlock the full synthetic potential of these important building blocks. This guide serves as a starting point for your investigations, and we encourage you to explore the cited literature for a deeper understanding of these powerful transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Minimizing Homocoupling of 3-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the formation of the homocoupling byproduct, 5,5'-bis(benzyloxy)-2,2'-difluoro-1,1'-biphenyl, during cross-coupling reactions involving 3-Benzyloxy-4-fluorophenylboronic acid. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you overcome this common synthetic challenge.
Understanding the Problem: The Dimer Dilemma
The formation of a symmetrical biaryl from the homocoupling of a boronic acid is a frequent side reaction in palladium-catalyzed cross-coupling chemistry, such as the Suzuki-Miyaura reaction. This undesired pathway competes with the desired cross-coupling reaction, reducing the yield of your target molecule and complicating purification.
The primary mechanism for this homocoupling involves the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homodimer and regenerate Pd(0).[1]
Troubleshooting Guide: Question & Answer
Here, we address specific issues you may encounter and provide actionable solutions.
Q1: I'm observing a significant amount of the homocoupling byproduct in my reaction. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][3][4] Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of palladium peroxo complexes.[5][6] These complexes are key intermediates in the catalytic cycle of homocoupling.[5][6][7]
Immediate Actions:
-
Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly deoxygenated. Common and effective methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. A subsurface sparge is particularly effective.[1][8]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice.
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., via a balloon or a Schlenk line) throughout the entire course of the reaction.
Q2: I've tried degassing, but homocoupling is still a problem. What other reaction parameters should I investigate?
A2: If rigorous exclusion of oxygen doesn't solve the issue, other factors in your reaction setup could be favoring the homocoupling pathway. Consider the following:
Catalyst and Ligand Selection
The choice of palladium source and ligand can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to side reactions that promote homocoupling.[9] Using a well-defined Pd(0) pre-catalyst, such as Pd₂(dba)₃ or a Buchwald pre-catalyst, can often provide more consistent results.
-
Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the rate-limiting oxidative addition and reductive elimination steps of the desired cross-coupling cycle, thereby outcompeting the homocoupling pathway.[10][11]
Base Selection
The base is not just an activator for the boronic acid; its identity and strength can influence selectivity.
-
Weaker Bases: While a base is necessary to activate the boronic acid for transmetalation, an excessively strong base can sometimes promote side reactions.[12] Consider screening weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[11] The choice of base can affect the acid-base equilibrium in the reaction, which in turn can influence the relative reactivity of the boronic acid towards cross-coupling versus homocoupling.[12]
Solvent and Temperature
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred for Suzuki-Miyaura reactions.[11] The solubility of all reaction components, including the base, is critical for a homogeneous and efficient reaction.
-
Temperature Control: Carefully increasing the reaction temperature can sometimes favor the desired cross-coupling reaction.[11] However, excessively high temperatures can also lead to catalyst decomposition and other side reactions. Optimization is key.
Q3: My aryl halide partner is electron-deficient and sterically hindered, and I'm seeing a lot of homocoupling. Is there a specific strategy for this?
A3: Yes, this is a known issue. When the oxidative addition step with the aryl halide is slow, the transmetalation and subsequent homocoupling of the boronic acid can become more competitive.[10][13]
-
Highly Active Catalysts: For challenging substrates, employing a highly active catalyst system is crucial. Buchwald ligands and their corresponding pre-catalysts are often effective in these situations as they can promote the difficult oxidative addition step.
-
Additive Strategy: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[1][8] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[1][8]
FAQ Section
Q: Can the purity of my this compound affect the level of homocoupling? A: Absolutely. Boronic acids can undergo dehydration to form cyclic boroxine trimers. While often in equilibrium with the monomeric form in solution, the presence of significant amounts of boroxine or other impurities can affect the stoichiometry and reactivity. It is always recommended to use high-purity boronic acid.
Q: I'm using a copper co-catalyst. Could this be contributing to the homocoupling? A: Yes. While more commonly associated with Glaser-Hay type reactions for terminal alkynes, copper salts can also catalyze the homocoupling of boronic acids, often at room temperature and in the presence of a base.[14][15][16] If a copper co-catalyst is not essential for your desired transformation, its omission could reduce the formation of the homodimer.
Q: Is it possible that my reaction is proceeding through a different homocoupling mechanism that is not oxygen-dependent? A: While the oxygen-mediated pathway is the most common, other mechanisms have been proposed. For instance, in some cases involving electron-deficient arylboronic acids, a pathway involving protonolysis followed by a second transmetalation has been suggested.[10] However, for most standard Suzuki-Miyaura conditions, controlling oxygen is the primary lever for minimizing homocoupling.
Experimental Protocols & Visualization
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition & Degassing: Add the chosen anhydrous solvent (e.g., toluene/water mixture). Degas the mixture thoroughly by sparging with Argon for 20-30 minutes or by performing three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent.
Data Presentation: Screening Guide for Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Buchwald G3 Precat | Compare Pd(0) sources of increasing activity. |
| Ligand | PPh₃ | SPhos | XPhos | Screen for increased bulk and electron-donating ability.[10][11] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Evaluate the effect of different inorganic bases.[11] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | Assess solvent effects on solubility and reaction rate. |
Visualization of Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling and the undesired oxygen-mediated homocoupling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Glaser coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Benzyloxy-4-fluorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Benzyloxy-4-fluorophenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in cross-coupling reactions, with a particular focus on the critical role of solvent selection. Our goal is to equip you with the scientific rationale behind experimental choices to enhance reaction efficiency and reproducibility.
Introduction: The Role of Solvents in Modulating Reactivity
Solvents are not merely inert media for reactions; they are active participants that can profoundly influence the outcome of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their effects are multifaceted, impacting catalyst activation, the stability of organometallic intermediates, and the reactivity of bases and boronic acids.[2] For a substrate like this compound, which possesses both electron-donating (benzyloxy) and electron-withdrawing (fluoro) groups, understanding solvent effects is paramount to achieving high yields and minimizing side reactions.
This guide will delve into the mechanistic reasons behind common issues and provide actionable solutions, empowering you to optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Formation
You've set up your Suzuki-Miyaura reaction with this compound, but the reaction is sluggish or has failed completely. What should you investigate first?
Q1: My Suzuki coupling reaction with this compound is not working. What are the primary factors to check?
A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Here are the key parameters to assess:
-
Catalyst Activity and Oxygen Contamination: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[3] If you are using a Pd(II) precatalyst, it needs to be reduced in situ. The presence of oxygen can lead to the oxidation of the active catalyst and promote side reactions like the homocoupling of the boronic acid.[3][4]
-
Solution: Ensure your solvent is properly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and execution.[5] Consider using a modern palladium precatalyst that readily forms the active Pd(0) species.[4]
-
-
Reagent Quality and Stability: this compound is generally stable under normal storage conditions (refrigerated, inert atmosphere).[6][7][8][9] However, boronic acids can dehydrate to form cyclic boroxines, which can have different reactivity.[10][11] Also, ensure the quality of your aryl halide and base.
-
Solution: Use freshly purchased or properly stored boronic acid. If in doubt, you can briefly dissolve the boronic acid in a solvent and dry it under vacuum to remove any excess water that might have accumulated.
-
-
Base Selection and Solubility: The base is crucial for the transmetalation step, but its effectiveness is highly dependent on the solvent.[12] An insoluble base will lead to a sluggish or failed reaction.
-
Solution: For biphasic solvent systems (e.g., Toluene/water, THF/water), inorganic bases like K₂CO₃ or K₃PO₄ are often effective as they have some solubility in the aqueous phase.[13][14] For anhydrous conditions, consider organic-soluble bases or ensure the chosen inorganic base has some solubility in the organic solvent, perhaps aided by a phase-transfer catalyst. The choice of a weaker base like K₃PO₄ or CsF can sometimes be beneficial to suppress side reactions like protodeboronation.[5]
-
-
Solvent Choice: The solvent system may not be optimal for this specific substrate combination.
-
Solution: Consult the detailed solvent selection guide in the FAQ section below. A solvent that effectively dissolves the boronic acid and the aryl halide, while also facilitating the catalytic cycle, is necessary.
-
A troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Significant Side Product Formation
Your reaction is proceeding, but you observe significant amounts of undesired side products, such as homocoupled biaryl from the boronic acid or protodeboronation.
Q2: I'm observing a significant amount of the homocoupled product of this compound. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen and Pd(II) species.[3]
-
Mechanism: Two molecules of the boronic acid couple to form a symmetrical biaryl. This process is often catalyzed by Pd(II) and can be exacerbated by an excess of base or the presence of air.
-
Solutions:
-
Strictly Anaerobic Conditions: As mentioned before, rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.[3]
-
Ligand Choice: Bulky, electron-donating phosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically more favorable than homocoupling.[3][4]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Q3: My main side product is 3-benzyloxy-4-fluorobenzene, resulting from protodeboronation. What causes this and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. Electron-rich boronic acids like this compound can be particularly susceptible to this side reaction.[5]
-
Causes:
-
Excess Water: While a small amount of water is often beneficial for Suzuki couplings by aiding in base dissolution and facilitating the transmetalation step, excess water can promote protodeboronation.[1][5][14]
-
Strong Bases: Strong bases, particularly hydroxides, can accelerate this side reaction.[5]
-
High Temperatures and Long Reaction Times: Prolonged exposure to high temperatures gives more opportunity for the boronic acid to decompose.
-
-
Solutions:
-
Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, is a highly effective strategy. These act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition.[5][15]
-
Optimize the Base: Switch to a weaker base like K₃PO₄, K₂CO₃, or use an anhydrous base like CsF.[5]
-
Use Anhydrous Solvents: If the reaction chemistry allows, using thoroughly dried solvents can minimize protodeboronation. However, be aware that completely anhydrous conditions can sometimes slow down the desired reaction.
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still provides an efficient catalytic turnover (e.g., 60-80 °C).[5]
-
Frequently Asked Questions (FAQs)
Q4: What is the best starting solvent system for a Suzuki-Miyaura reaction with this compound?
A4: There is no single "best" solvent, as the optimal choice depends on the coupling partner (the aryl halide) and the base. However, a good starting point is a biphasic mixture of a nonpolar organic solvent and water.
-
Recommended Starting Systems:
-
Toluene/Water or Dioxane/Water (e.g., 4:1 or 10:1 v/v): These are classic, robust solvent systems for Suzuki couplings.[13] The organic phase dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). The reaction occurs at the interface or in the organic phase with the help of water to facilitate the transmetalation step.
-
THF/Water: THF is more polar than toluene and is miscible with water in all proportions. A common ratio is 10:1 THF/H₂O.[14] This can sometimes lead to a more homogeneous reaction mixture and faster reaction rates.
-
Q5: How do polar aprotic solvents like DMF or Acetone affect my reaction?
A5: Polar aprotic solvents can significantly influence the reaction, and their effects can be complex.
-
Increased Polarity: Higher polarity can stabilize charged intermediates in the catalytic cycle. For example, the oxidative addition step is often accelerated in more polar solvents.[16]
-
Coordinating vs. Non-coordinating: Some polar solvents like DMF, DMSO, and MeCN are "coordinating," meaning they can bind to the palladium center. This can alter the catalyst's reactivity and selectivity.[17][18] In contrast, solvents like acetone are polar but less coordinating. The choice between them can sometimes lead to different reaction outcomes.[1][19]
-
Solubility: DMF and DMSO are excellent solvents for a wide range of organic compounds and inorganic salts, which can be advantageous for achieving a homogeneous reaction mixture.
-
Caution: While polar aprotic solvents can be beneficial, they can also promote side reactions if not used carefully. Always start with well-established conditions before exploring more exotic solvent systems.
Q6: Can I run the reaction in a protic solvent like ethanol or isopropanol?
A6: Yes, protic solvents, often in a mixture with water, can be used.
-
Advantages: They are often considered "greener" and can be very effective at dissolving the base and boronic acid.
-
Disadvantages: Protic solvents can solvate nucleophiles, potentially slowing down certain reaction steps.[20][21][22][23] They also increase the risk of protodeboronation, especially with electron-rich boronic acids. If using a protic solvent, it is often advisable to use a boronate ester instead of the free boronic acid.
Solvent Property Comparison Table
To aid in your selection, the properties of several common solvents for Suzuki-Miyaura reactions are summarized below.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Considerations |
| Toluene | 2.4 | 111 | Nonpolar Aprotic | Good for high temperatures; forms biphasic mixture with water. |
| Dioxane | 2.2 | 101 | Nonpolar Aprotic | Common choice, similar to toluene; miscible with water. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Good general-purpose solvent; lower boiling point limits temperature. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic (Coordinating) | Can alter selectivity; stabilizes anionic intermediates.[1][19] |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic (Coordinating) | High boiling point; excellent solvating power; can be difficult to remove. |
| Ethanol (EtOH) | 24.6 | 78 | Polar Protic | "Green" solvent; increases risk of protodeboronation.[20] |
| Water (H₂O) | 80.1 | 100 | Polar Protic | Essential in many systems for base activity; excess can be detrimental.[14] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general starting point. Molar equivalents and reaction conditions should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and palladium precatalyst.[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The efficiency of each step in this cycle is influenced by the solvent.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 8. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 9. 4-(Benzyloxy)-3-fluorophenylboronic acid CAS#: 133057-83-7 [m.chemicalbook.com]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 21. youtube.com [youtube.com]
- 22. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 23. chemistryscore.com [chemistryscore.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 3-Benzyloxy-4-fluorophenylboronic acid: A Comparative NMR Study
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key building blocks is paramount. 3-Benzyloxy-4-fluorophenylboronic acid is a versatile reagent in cross-coupling reactions, making its analytical characterization crucial for quality control and reaction optimization. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with structurally related phenylboronic acids to illuminate the influence of its substituent pattern.
The Structural Significance of this compound: An NMR Perspective
The precise arrangement of the benzyloxy and fluoro groups on the phenylboronic acid scaffold imparts unique electronic and steric properties, which are critical for its reactivity and application. NMR spectroscopy serves as an indispensable tool for verifying this structure and understanding its electronic environment. The electron-donating nature of the benzyloxy group and the electron-withdrawing, yet also weakly π-donating, character of the fluorine atom create a distinct pattern of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Spectral Analysis of this compound
A detailed examination of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule. The following data is based on the analysis of spectra obtained from reputable chemical suppliers and interpreted based on established principles of NMR spectroscopy.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) | ¹³C C-F Coupling Constant (J, Hz) |
| H-2 | ~7.6 | dd, J = ~7.0, ~2.0 | C-1 (C-B) | ~125 (broad) |
| H-5 | ~7.1 | t, J = ~8.5 | C-2 | ~130 |
| H-6 | ~7.5 | ddd, J = ~8.5, ~4.5, ~2.0 | C-3 (C-O) | ~148 |
| -OCH₂- | ~5.2 | s | C-4 (C-F) | ~155 |
| Phenyl (Bn) | ~7.3-7.5 | m | C-5 | ~118 |
| B(OH)₂ | ~8.1 (broad s) | - | C-6 | ~123 |
| -OCH₂- | ~71 | |||
| Phenyl (Bn) | ~136 (ipso), ~128-129 (o, m, p) |
Note: The chemical shifts and coupling constants are approximate values derived from spectral images and may vary slightly depending on the solvent and concentration.
The broadness of the C-1 signal is characteristic of a carbon attached to a boron atom, a consequence of quadrupolar relaxation of the boron nucleus. The large one-bond carbon-fluorine coupling constant (¹JCF) for C-4 is a definitive feature, while smaller two-, three-, and four-bond couplings are observed for the other aromatic carbons.
Comparative NMR Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with structurally related analogs is highly instructive. Here, we consider 4-fluoro-3-methoxyphenylboronic acid and 3-benzyloxyphenylboronic acid to dissect the individual contributions of the fluoro and benzyloxy groups.
Table 2: Comparative ¹H and ¹³C NMR Data of Phenylboronic Acid Analogs
| Compound | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| This compound | Aromatic: ~7.1-7.6; -OCH₂-: ~5.2 | Aromatic: ~118-155; -OCH₂-: ~71 |
| 4-Fluoro-3-methoxyphenylboronic acid | Aromatic: ~7.0-7.5; -OCH₃: ~3.9 | Aromatic: ~115-157; -OCH₃: ~56 |
| 3-Benzyloxyphenylboronic acid | Aromatic: ~7.0-7.6; -OCH₂-: ~5.1 | Aromatic: ~115-159; -OCH₂-: ~70 |
Note: Data for comparative compounds are based on typical values found in the literature and spectral databases.
-
Effect of the Benzyloxy Group: The benzyloxy group, being electron-donating through resonance, tends to shield the ortho and para positions. This effect is evident when comparing the aromatic proton and carbon chemical shifts with simpler phenylboronic acids.
-
Effect of the Fluorine Atom: The fluorine atom exerts a strong through-bond (inductive) electron-withdrawing effect, which generally deshields nearby nuclei. However, it also has a π-donating effect which can influence the chemical shifts of carbons in the aromatic ring, particularly the para position. The most significant impact is the large C-F coupling constants, which are invaluable for structural confirmation.[1]
-
Combined Effects: In this compound, the interplay of these electronic effects results in a unique spectral fingerprint, allowing for its unambiguous identification.
Experimental Protocols for Reliable NMR Analysis
Acquiring high-quality NMR spectra of boronic acids requires careful sample preparation to avoid issues such as the formation of boroxines (cyclic anhydrides), which can lead to complex and uninterpretable spectra.[2]
Recommended NMR Sample Preparation Protocol
-
Drying: Ensure the boronic acid sample is thoroughly dried under vacuum to remove any residual water, which can promote boroxine formation.
-
Solvent Selection: Dissolve approximately 10-20 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent. Anhydrous DMSO-d₆ or Methanol-d₄ are often good choices as they can help to break up boroxine oligomers.[2] For routine analysis, CDCl₃ can be used if the compound is sufficiently soluble and dry.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Shimming: After inserting the sample into the spectrometer, carefully shim the magnetic field to obtain optimal resolution and line shape.
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for preparing and analyzing boronic acid samples by NMR.
Logical Framework for Spectral Interpretation
The assignment of signals in the NMR spectra of substituted benzenes follows a logical progression based on established principles of chemical shifts and coupling patterns.
Diagram of the Spectral Interpretation Logic
References
A Comparative Guide to the Reactivity of 3-Benzyloxy-4-fluorophenylboronic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the construction of biaryl scaffolds for pharmaceuticals, substituted phenylboronic acids are indispensable reagents. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is well-established, yet the subtle differences in reactivity among closely related isomers can significantly impact reaction efficiency and yield.[1][2] This guide provides an in-depth comparison of 3-Benzyloxy-4-fluorophenylboronic acid with its key positional isomers, offering a predictive framework based on fundamental chemical principles and a validated protocol for experimental comparison.
The Isomers: A Structural Overview
The subject of our comparison is this compound, a trifunctional building block. Its reactivity is dictated by the interplay between the boronic acid group, the electron-withdrawing fluorine atom, and the bulky, electron-donating benzyloxy group. To understand these effects, we will compare it with four logical positional isomers:
-
Isomer A (Subject): this compound
-
Isomer B: 4-Benzyloxy-3-fluorophenylboronic acid
-
Isomer C: 2-Benzyloxy-4-fluorophenylboronic acid
-
Isomer D: 2-Fluoro-3-benzyloxyphenylboronic acid
-
Isomer E: 5-Benzyloxy-2-fluorophenylboronic acid
Theoretical Framework: Predicting Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The reactivity of the boronic acid predominantly influences the transmetalation step, which is often rate-limiting.[4] This step involves the transfer of the aryl group from the boron atom to the palladium center and is highly sensitive to both electronic and steric factors.[5]
Electronic Effects:
-
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through induction (-I). This increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[6][7] However, its effect via resonance (+M) is weak. The net effect is electron-withdrawing, which can impact the nucleophilicity of the aryl ring.[5][6]
-
Benzyloxy Group: The oxygen atom in the benzyloxy group donates electron density to the aromatic ring through resonance (+M), making the ring more electron-rich. This effect generally outweighs its weaker inductive withdrawal (-I).
The interplay of these groups is critical. An electron-withdrawing group can enhance reactivity by increasing the boron's Lewis acidity, but it can also decrease the nucleophilicity of the carbon atom attached to boron, potentially slowing transmetalation.[5]
Steric Effects:
Substituents located at the ortho position (C2 or C6) relative to the boronic acid group can physically obstruct the approach of the bulky palladium complex. This steric hindrance can dramatically reduce the rate of transmetalation, often leading to significantly lower reaction yields or requiring more forcing conditions.[8] It is a dominant factor in determining the reactivity of substituted phenylboronic acids.[5]
Predicted Reactivity Order (Highest to Lowest):
Isomer B > Isomer A > Isomer E > Isomer C > Isomer D
This prediction is based on the following rationale:
-
Isomers C, D, and E all have a substituent in the ortho position, which is expected to significantly decrease their reactivity due to steric hindrance. Isomer D is predicted to be the least reactive due to the presence of two ortho substituents.
-
Isomers A and B lack ortho substituents and are therefore predicted to be the most reactive. The subtle electronic differences between the meta and para positions of the benzyloxy and fluoro groups will likely result in modest differences in their reaction rates.
Caption: Interplay of steric and electronic effects on the rate-limiting transmetalation step.
Experimental Protocol for Comparative Analysis
To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura coupling experiment should be performed. This protocol is designed to isolate the boronic acid isomer as the sole variable.
Model Reaction:
The coupling of each boronic acid isomer with a common aryl halide, 4-bromoanisole, is proposed. This reaction is well-characterized and provides a reliable benchmark.
Materials & Reagents:
-
Isomers A-E of benzyloxy-fluorophenylboronic acid (1.2 mmol each)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Toluene/Water (5:1 mixture, 6 mL)
-
Internal Standard (e.g., Dodecane)
Step-by-Step Procedure:
-
Preparation: To five separate flame-dried Schlenk flasks, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid isomer (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the internal standard.
-
Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of toluene. Add the appropriate volume of this catalyst solution to each Schlenk flask.
-
Inert Atmosphere: Seal each flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (6 mL) to each flask via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-FID or LC-MS to determine the percent conversion relative to the internal standard.
-
Workup (at completion): After the reaction, cool the mixtures to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: Standardized workflow for the comparative kinetic analysis of boronic acid isomers.
Data Presentation and Expected Outcomes
The quantitative data from the kinetic study should be summarized for clear comparison. The primary metric for reactivity is the reaction yield at a fixed time point.
Table 1: Expected Comparative Reactivity Data
| Isomer | Structure | Substituent Positions | Predicted Rank | Expected Yield after 2h (%) | Rationale for Performance |
| A | 3-Benzyloxy-4-fluoro | meta, para | 2 | ~85-95% | No steric hindrance; balanced electronics. |
| B | 4-Benzyloxy-3-fluoro | para, meta | 1 | >90% | No steric hindrance; potentially favorable electronics. |
| C | 2-Benzyloxy-4-fluoro | ortho, para | 4 | <20% | Severe steric hindrance from ortho-benzyloxy group. |
| D | 2-Fluoro-3-benzyloxy | ortho, meta | 5 | <10% | Significant steric hindrance from ortho-fluoro group. |
| E | 5-Benzyloxy-2-fluoro | meta, ortho | 3 | ~30-40% | Steric hindrance from ortho-fluoro, less severe than benzyloxy. |
Interpretation:
The experimental results are expected to align with the theoretical predictions. The yields for isomers C and D will likely be dramatically lower than for A and B , confirming that steric hindrance from an ortho substituent is the dominant deactivating factor. The difference between A and B may be more subtle, reflecting the nuanced electronic contributions of the substituents from the meta versus para positions relative to the reacting C-B bond.
Conclusion and Recommendations
For drug development and process chemistry, selecting the right building block is paramount for efficiency and cost-effectiveness. This guide demonstrates that while positional isomers may appear chemically similar, their reactivity can differ substantially.
-
For Maximum Reactivity: Researchers should prioritize isomers lacking ortho substituents, such as This compound (A) and 4-Benzyloxy-3-fluorophenylboronic acid (B) .
-
Caution with Ortho-Substituents: Isomers with substituents ortho to the boronic acid, especially bulky groups like benzyloxy, should be avoided unless their specific connectivity is required by the target molecule. In such cases, optimization with more active catalyst systems or harsher reaction conditions will be necessary.
-
Validation is Key: While theoretical principles provide a strong predictive foundation, this guide underscores the necessity of empirical validation. The provided protocol offers a reliable method for head-to-head comparison to inform rational reagent selection.
By understanding the interplay of steric and electronic effects, chemists can make more informed decisions, accelerating synthetic campaigns and improving the overall efficiency of C-C bond formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
activity comparison of fluorinated vs non-fluorinated phenylboronic acids
An In-Depth Guide to the Comparative Activity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For researchers and professionals in drug development and synthetic chemistry, phenylboronic acids are indispensable tools. Their utility in Suzuki-Miyaura cross-coupling, protein modification, and as receptors for carbohydrate sensing is well-documented. A common strategy to modulate their chemical properties is the introduction of fluorine atoms onto the phenyl ring. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to elucidate the profound impact of this single-atom substitution on acidity, reactivity, and binding affinity.
The Fundamental Influence of Fluorination on Acidity (pKa)
Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a more nucleophilic tetrahedral boronate species. The equilibrium of this reaction, and thus the effective acidity (pKa), is a critical determinant of the molecule's behavior. The introduction of fluorine, the most electronegative element, exerts a powerful electron-withdrawing effect on the phenyl ring, which in turn increases the Lewis acidity of the boron center.[1][2][3][4][5]
This increased acidity, reflected in a lower pKa value, is crucial for applications like diol sensing at physiological pH.[3][6] The pKa of unsubstituted phenylboronic acid is approximately 8.86, meaning that at a neutral pH of 7.4, only a small fraction exists in the active boronate form.[1] Fluorination can lower the pKa to a range where the boronate form is significantly more populated at physiological pH.
The position of the fluorine substituent has a pronounced and predictable effect on acidity:[1][7]
-
Ortho-Fluorination : Leads to a significant increase in acidity. This is attributed to a combination of the inductive effect and the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl proton on the boronic acid group.[1]
-
Meta-Fluorination : Also increases acidity, driven primarily by the strong inductive (-I) effect, as the resonance contribution is much weaker at this position.[1]
-
Para-Fluorination : Has the smallest influence on acidity. This is because the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance (+R) effect of the fluorine atom's lone pairs.[1][7]
The trend is clearly demonstrated by comparing the pKa values of various isomers.
Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Analogs
| Compound | pKa Value | Rationale for Acidity Change |
| Phenylboronic Acid | 8.86[1] | Baseline reference |
| 2-Fluorophenylboronic Acid | 7.07 | Strong inductive effect and potential intramolecular H-bond stabilization[1] |
| 3-Fluorophenylboronic Acid | 7.64 | Strong inductive effect with minimal opposing resonance effect[1] |
| 4-Fluorophenylboronic Acid | 8.77[1] | Inductive and resonance effects largely cancel each other out[1][7] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[1] | Cumulative strong inductive effect from multiple fluorine atoms |
Note: pKa values can vary slightly depending on the experimental conditions (solvent, temperature).
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The electronic nature of the boronic acid directly impacts the crucial transmetalation step, where the aryl group is transferred from boron to the palladium center.
Fluorinated phenylboronic acids are highly valued reagents as they allow the introduction of fluorinated aryl moieties into complex molecules, a common strategy in medicinal chemistry to enhance properties like metabolic stability and membrane permeability.[8] The increased Lewis acidity of fluorinated variants can facilitate the formation of the reactive boronate [ArB(OH)3]- species, which is believed to be the active participant in transmetalation.
However, the effect is not always straightforward. While moderate fluorination can enhance reactivity, highly fluorinated substrates, such as pentafluorophenylboronic acid, can be surprisingly inert under standard conditions.[11] This reduced reactivity is often attributed to the stability of the resulting boronate and potential protodeboronation side reactions, especially with strong bases.[11] Overcoming this often requires modified reaction conditions, such as the use of specific bases like cesium fluoride (CsF) and additives like silver(I) oxide (Ag₂O), which are thought to promote the reaction through different mechanistic pathways.[11][12]
Experimental Protocol: General Suzuki-Miyaura Coupling
Causality: This protocol uses a palladium catalyst with a phosphine ligand (e.g., JohnPhos) to facilitate the catalytic cycle. A base (cesium carbonate) is essential for the formation of the boronate and to activate the palladium complex for transmetalation. A mixed solvent system (THF/water) ensures the solubility of both the organic and inorganic reagents.
-
Reagent Setup : In a reaction vessel, combine the aryl halide (1.0 eq.), the phenylboronic acid (fluorinated or non-fluorinated, 1.1–1.5 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., JohnPhos, 2-10 mol%).
-
Add Base and Solvents : Add the base (e.g., Cs₂CO₃, 2-3 eq.). Purge the vessel with an inert gas (Argon or Nitrogen).
-
Solvent Addition : Add the degassed solvents (e.g., a mixture of THF and water, typically 4:1 or 5:1).
-
Reaction : Heat the mixture with stirring (typically 40–80 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Comparative Performance in Diol Binding for Sensing
A key application of phenylboronic acids is their ability to reversibly bind with cis-diols, such as those found in saccharides (e.g., glucose, fructose) and catechols, to form stable five- or six-membered cyclic boronate esters.[14][15][16] This interaction is the foundation for numerous glucose sensors and other diagnostic tools.
The binding equilibrium is highly pH-dependent. The reaction proceeds through the tetrahedral boronate anion, not the neutral trigonal boronic acid. Therefore, efficient binding requires a pH at or above the boronic acid's pKa. For unsubstituted phenylboronic acid (pKa ≈ 8.86), this means that at physiological pH (~7.4), binding is very weak.
This is where fluorination provides a decisive advantage. By lowering the pKa, fluorinated phenylboronic acids become much more effective at binding diols under physiological conditions.[3][6] A fluorinated phenylboronic acid with a pKa of ~7.4 will have a significantly higher concentration of the active boronate form in a neutral medium, leading to a much stronger binding affinity for diols compared to its non-fluorinated counterpart.
Experimental Protocol: Assessing Diol Binding via Spectrophotometric Titration
Causality: This method quantifies the binding affinity by monitoring changes in the UV-Vis or fluorescence spectrum of a reporter molecule upon complexation. Alizarin Red S (ARS) is a catechol-containing dye that changes color upon binding to boronic acids. The displacement of ARS by a non-colored diol (like glucose) allows for the calculation of the binding constant for the glucose-boronic acid interaction.
-
Prepare Stock Solutions : Create stock solutions of the phenylboronic acid (fluorinated or non-fluorinated), the reporter dye (e.g., Alizarin Red S), and the target diol (e.g., glucose) in a buffered aqueous solution at the desired pH (e.g., pH 7.4 PBS buffer).
-
Determine Boronic Acid-Dye Affinity : Titrate a solution of the dye with increasing concentrations of the boronic acid. Record the absorbance or fluorescence spectrum after each addition. The changes in the spectrum are used to calculate the association constant between the boronic acid and the dye.
-
Competitive Displacement Assay : Prepare a solution containing a fixed concentration of the boronic acid and the reporter dye (pre-formed complex).
-
Titrate with Diol : Add increasing concentrations of the target diol to this solution. The diol will compete with the dye for the boronic acid binding site, causing a reversal of the spectral changes observed in step 2.
-
Data Analysis : Monitor the spectral changes to determine the concentration of diol required to displace 50% of the bound dye. This data is used to calculate the binding affinity (association constant, Ka) of the boronic acid for the target diol.[16][17]
Table 2: Impact of Fluorination on Diol Binding Performance
| Property | Non-Fluorinated Phenylboronic Acid | Fluorinated Phenylboronic Acid |
| pKa | High (~8.8)[1] | Lower (6.2 - 8.7)[1] |
| Binding at pH 7.4 | Weak | Significantly Stronger |
| Application | Effective primarily in basic conditions | Suitable for sensing in physiological conditions |
| Advantage | Simpler, less expensive starting material | Enhanced sensitivity and applicability in biological systems[3][6] |
Conclusion
The substitution of hydrogen with fluorine on a phenylboronic acid ring is a powerful and nuanced modification that significantly alters its chemical behavior.
-
Acidity : Fluorination unequivocally increases the Lewis acidity (lowers the pKa) of the boronic acid, with the magnitude of the effect being dependent on the position and number of fluorine atoms.
-
Suzuki-Miyaura Coupling : While the increased acidity can be beneficial, the reactivity of fluorinated phenylboronic acids is highly dependent on the specific substrate and reaction conditions. They are invaluable for synthesizing fluorinated biaryls but may require optimized protocols to avoid side reactions or inactivity.
-
Diol Binding : The most significant and least ambiguous advantage of fluorination is the enhancement of diol binding affinity at physiological pH. This property makes fluorinated phenylboronic acids vastly superior to their non-fluorinated counterparts for applications in biological sensing and diagnostics.
For researchers, the choice between a fluorinated and non-fluorinated phenylboronic acid is a strategic one. While the non-fluorinated parent is a robust and economical reagent, the targeted introduction of fluorine offers a gateway to enhanced biological activity, improved sensor performance, and the synthesis of next-generation pharmaceuticals.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Strategic Alternatives to 3-Benzyloxy-4-fluorophenylboronic Acid in Cross-Coupling Reactions: A Comparative Analysis
An In-Depth Technical Guide for Researchers
For researchers and professionals in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is critical, dictating reaction efficiency, functional group tolerance, and overall synthetic strategy. 3-Benzyloxy-4-fluorophenylboronic acid is a valuable building block for introducing a masked 4-fluoro-3-hydroxyphenyl motif. However, its use is not without challenges, including potential incompatibilities associated with the benzyl protecting group and the inherent reactivity of the boronic acid moiety.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead delving into the causal relationships between structure, stability, and reactivity. By understanding the interplay of electronic and steric effects, and the nuances of different boronic acid surrogates, scientists can make more informed decisions to optimize their synthetic routes.
The Core Reagent: Understanding this compound
The utility of this reagent is rooted in its specific substitution pattern:
-
Boronic Acid [-B(OH)₂]: The reactive functional group for the Suzuki-Miyaura coupling. Its Lewis acidity is key to the transmetalation step.[1]
-
Fluorine (F): Located para to the boronic acid, this strongly electron-withdrawing group modulates the electronic properties of the aromatic ring, influencing both the reactivity of the C-B bond and the properties of the final coupled product.[2]
-
Benzyloxy Group (OBn): Positioned ortho to the boronic acid, this bulky ether serves as a protecting group for a phenol. Its steric bulk can impede the approach of the palladium catalyst, potentially requiring more robust catalytic systems.[3][4] Furthermore, its primary removal method—catalytic hydrogenation—is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.[5]
Researchers often seek alternatives to mitigate these challenges, such as avoiding harsh deprotection steps, improving reagent stability, or fine-tuning reactivity for complex substrates.
A Strategic Framework for Selecting Alternatives
The ideal alternative depends entirely on the specific synthetic context. We can categorize the alternatives based on the part of the molecule being modified: the protecting group, the boronic acid moiety itself, or its isomeric form.
Comparative Analysis of Key Alternatives
Modifying the Hydroxyl Protecting Group
The choice of protecting group is a critical strategic decision, primarily impacting the deprotection step.
| Protecting Group | Reagent Example | Deprotection Conditions | Advantages | Disadvantages |
| Benzyl (Bn) | This compound | H₂, Pd/C[5] | Mild cleavage, high-yielding. | Incompatible with reducible functional groups (alkenes, alkynes, nitro, etc.).[5] |
| Methyl (Me) | 3-Methoxy-4-fluorophenylboronic acid | BBr₃, CH₂Cl₂[5] | Stable to a wide range of reaction conditions. | Deprotection is harsh, corrosive, and not suitable for acid-sensitive substrates. |
| Unprotected (OH) | 4-Fluoro-3-hydroxyphenylboronic acid | N/A | Atom-economical; avoids protection/deprotection steps. | Phenol acidity can interfere with basic reaction conditions; may require specific bases or catalyst systems. |
Expert Insight: While using the unprotected 4-fluoro-3-hydroxyphenylboronic acid seems most efficient, the free phenol can complicate the reaction. The hydroxyl group can coordinate to the palladium center or interact with the base, potentially poisoning the catalyst or leading to side reactions. This approach should be screened carefully, perhaps with phosphate bases which are often compatible. The methyl-protected version is robust, but its deprotection with BBr₃ is often a deal-breaker for complex molecules with multiple sensitive functional groups.
Boronic Acid Surrogates: The Stability vs. Reactivity Trade-Off
Boronic acids are known to be susceptible to decomposition pathways like protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially electron-deficient ones.[6] Boron surrogates enhance stability, making them easier to handle, purify, and store.[7]
| Boron Moiety | Example Surrogate | Stability | Reactivity | Key Features |
| Boronic Acid [-B(OH)₂] | - | Moderate | High | Generally more reactive, leading to faster couplings.[7] Prone to decomposition. |
| Pinacol Ester [-B(pin)] | 2-(3-(Benzyloxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High | Moderate | Crystalline solids, stable to silica gel chromatography.[8] Often require slightly more forcing conditions. |
| Trifluoroborate [-BF₃K] | Potassium (3-(benzyloxy)-4-fluorophenyl)trifluoroborate | Very High | Moderate-High | Air- and moisture-stable crystalline solids with a long shelf-life.[9] |
| MIDA Ester [-B(MIDA)] | - | Exceptional | Low (activated by base) | Unreactive under standard Suzuki conditions until slow-release of the boronic acid is triggered by mild aqueous base.[6] Ideal for iterative cross-coupling.[10] |
Expert Insight: The trade-off between stability and reactivity is a central theme in cross-coupling chemistry.[7][11] For routine couplings, the higher reactivity of boronic acids is often preferred. However, for multi-step syntheses where the boron-containing fragment is introduced early, a highly stable pinacol or trifluoroborate surrogate is superior. They prevent the loss of valuable material to decomposition over time. MIDA esters are a specialized tool for when a chemist needs to perform sequential couplings on a molecule with multiple boron functionalities.[10]
Experimental Protocols & Performance Data
Direct comparative data under identical conditions for all alternatives is scarce in the literature. The following protocol represents a robust starting point for screening, based on common conditions for coupling ortho-substituted arylboronic acids.
Representative Suzuki-Miyaura Coupling Protocol
Objective: To couple an aryl bromide with an alternative to this compound. Here, we use 2-(3-methoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester of the methyl-protected alternative) as a demonstration.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
2-(3-Methoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 0.03 equiv)
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (e.g., 187 mg, 1.0 mmol), the boronic ester (320 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Seal the flask with a septum. Evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Performance Comparison (Representative Data)
The following table summarizes expected performance based on literature precedents for analogous systems. Yields are highly dependent on the specific coupling partners and reaction conditions.
| Boronic Reagent Type | Relative Reactivity | Typical Yield Range | Key Considerations |
| This compound | High | 80-95% | Potential for steric hindrance requiring robust ligands (e.g., Buchwald-type). Debenzylation limits substrate scope. |
| 3-Methoxy-4-fluorophenylboronic acid | High | 80-95% | Less sterically demanding than OBn. Harsh deprotection is the main drawback. |
| 4-Fluoro-3-hydroxyphenylboronic acid | Moderate-High | 60-90% | Can be high yielding but is very sensitive to base and catalyst choice. Potential for side reactions. |
| Pinacol Ester of above | Moderate | 75-90% | Generally provides more reproducible results than the corresponding boronic acid due to higher purity and stability.[8] May require longer reaction times or higher temperatures. |
| Trifluoroborate of above | Moderate-High | 85-98% | Excellent stability. Often provides very high yields with appropriate catalyst systems (e.g., those using RuPhos).[9] |
Conclusion and Strategic Recommendations
There is no single "best" alternative to this compound. The optimal choice is dictated by the specific requirements of the synthetic route.
-
For compatibility with reducible groups: Avoid the benzyl-protected reagents. The methoxymethyl (MOM) or other acid-labile protecting groups are superior choices.
-
For robustness and stability in long synthetic sequences: Use a pinacol ester or potassium trifluoroborate salt.[8][9] This minimizes the risk of reagent decomposition over time and simplifies purification.
-
For rapid, routine couplings: The standard boronic acid is often the most reactive and cost-effective choice, provided it is of high quality and used relatively quickly after purchase or synthesis.[7]
-
For atom economy and simple systems: Attempting the reaction with the unprotected 4-fluoro-3-hydroxyphenylboronic acid is worthwhile, but requires careful optimization of the base and reaction conditions.
By carefully considering these factors, researchers can navigate the alternatives to this compound and select the reagent that best aligns with their specific synthetic goals, ultimately leading to more efficient and successful outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 3-Benzyloxy-4-fluorophenylboronic acid
For researchers, scientists, and drug development professionals, the purity of starting materials is not a matter of simple quality control; it is the bedrock of reproducible and reliable outcomes. In the synthesis of complex pharmaceuticals, intermediates like 3-Benzyloxy-4-fluorophenylboronic acid play a pivotal role, particularly in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1][2][3] The presence of even minute impurities can have a cascading negative effect, leading to poor yields, challenging purification of the final active pharmaceutical ingredient (API), and potentially introducing toxic byproducts.[1][2]
This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Critical Nature of Purity for this compound
This compound is a key building block in medicinal chemistry. Its purity directly impacts the efficiency and outcome of subsequent synthetic steps. Common impurities in boronic acids can include:
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.[4]
-
Starting materials and byproducts: Residual reagents from the synthesis of the boronic acid.
-
Deboronated species: The corresponding benzyloxy-fluorobenzene resulting from protodeboronation.[5]
-
Water content: Boronic acids can contain variable amounts of water, affecting the stoichiometry of reactions.[6][7]
-
Residual solvents: Organic solvents from the manufacturing process that can be toxic.[8]
Each of these impurities can interfere with downstream applications, making their detection and quantification essential.
A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a complete purity profile of a complex organic molecule. A combination of chromatographic and spectroscopic methods, along with specific tests for water and residual solvents, is necessary for a comprehensive assessment.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Comparative Analysis of Key Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC/UPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase. | Purity (area %), quantification of known impurities, assay vs. reference standard. | Robust, reproducible, quantitative, widely available. | Requires a chromophore for UV detection, may not separate all impurities, potential on-column degradation.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis of eluting compounds. | Molecular weight confirmation of the main peak and impurities, impurity identification. | High sensitivity and specificity, provides structural information on unknowns.[10][11][12] | Quantitative response can be variable, complex matrix effects can suppress ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities (qNMR), detection of boroxines. | Provides detailed structural information, inherently quantitative with a suitable internal standard. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Karl Fischer Titration | Titration with an iodine-based reagent that reacts stoichiometrically with water. | Accurate determination of water content. | Specific for water, highly accurate and precise from ppm to 100%.[7][13] | Not suitable for other impurities. |
| Headspace Gas Chromatography (GC-HS) | Partitioning of volatile compounds between the sample matrix and the headspace gas, followed by GC separation. | Identification and quantification of residual volatile organic solvents. | High sensitivity for volatile compounds, minimizes sample matrix interference.[8][14] | Not suitable for non-volatile impurities. |
Detailed Experimental Protocols
Purity and Impurity Profiling by HPLC-UV
Rationale: Reversed-phase HPLC is the workhorse for purity determination due to its high resolving power and reproducibility. A gradient method is employed to ensure the elution of both polar and non-polar impurities.
Protocol:
-
Column: C18 stationary phase (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Caption: Standard workflow for HPLC-UV purity analysis.
Structural Confirmation and qNMR by ¹H NMR
Rationale: ¹H NMR provides a definitive "fingerprint" of the molecule for identity confirmation. By adding a certified internal standard of known purity and concentration, the absolute purity (assay) of the this compound can be determined (quantitative NMR or qNMR).
Protocol:
-
Internal Standard Preparation: Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride) into a volumetric flask and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Mixing: Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete relaxation of all protons for accurate integration.
-
Data Processing:
-
Reference the spectrum to the solvent peak.
-
Integrate a well-resolved, non-overlapping peak of the analyte and a known peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Water Content by Karl Fischer Titration
Rationale: Water can act as a competing nucleophile in reactions and dilutes the reagent, affecting stoichiometry. Karl Fischer titration is the gold standard for water determination.[7][13]
Protocol:
-
Instrument: Volumetric Karl Fischer titrator.
-
Reagent: One-component or two-component Karl Fischer reagent.
-
Solvent: Anhydrous methanol or a specialized solvent for aldehydes and ketones if carbonyl impurities are suspected.
-
Procedure:
-
Standardize the Karl Fischer reagent with a certified water standard.
-
Accurately weigh a suitable amount of this compound (to consume a reasonable volume of titrant) and add it to the titration vessel.
-
Titrate to the endpoint.
-
The instrument software will calculate the water content as a percentage.
-
Residual Solvent Analysis by GC-HS
Rationale: Manufacturing processes often use organic solvents which must be controlled to low levels (ppm) in the final product according to regulatory guidelines like ICH Q3C.[8] GC-HS is the preferred method for this analysis.
Protocol:
-
Instrument: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A mid-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Diluent: A high-boiling point solvent in which the sample is soluble (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Standard Preparation: Prepare a stock solution of the expected residual solvents in the diluent at a known concentration (e.g., 1000 ppm). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add a precise volume of the diluent.
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Oven Program: Start at 40 °C, hold for 5 min, then ramp to 240 °C at 10 °C/min.
-
Detector Temperature: 250 °C
-
-
Analysis: Run the standards and the sample. Quantify the amount of each residual solvent against the calibration curve.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of pharmaceutical development and manufacturing. A comprehensive approach utilizing a suite of orthogonal analytical techniques is imperative. HPLC/UPLC-UV and LC-MS provide the core of purity and impurity profiling, while NMR spectroscopy offers definitive structural confirmation and an alternative quantification method. Specific tests like Karl Fischer titration and GC-HS are essential for controlling water content and residual solvents. By implementing these well-defined and validated methods, researchers and scientists can proceed with confidence, knowing that the quality of their starting materials is assured.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 7. mt.com [mt.com]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. shimadzu.com [shimadzu.com]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Palladium Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the optimization of palladium-catalyzed cross-coupling reactions is a critical endeavor. The choice of ligand coordinated to the palladium center is arguably one of the most influential factors determining the success of these transformations, profoundly impacting reaction yield, catalyst stability, and substrate scope.[1][2] This guide provides an in-depth comparative analysis of different classes of palladium ligands, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.
The Central Role of Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency.[3][4] The catalytic cycle, in its general form, involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][6]
The ligand, a crucial component of the catalytic system, modulates the electronic and steric properties of the palladium center, thereby influencing the rates of the elementary steps in the catalytic cycle.[1][5] Electron-rich and bulky ligands, for instance, often promote the oxidative addition and reductive elimination steps, which can be rate-limiting.[2] The selection of an appropriate ligand is therefore a key parameter in optimizing reaction outcomes.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[3] The choice of ligand can significantly impact the yield, especially with challenging substrates like heteroaryl halides.[7] Here, we compare the performance of three distinct ligand types in the Suzuki coupling of 3-bromopyridine with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted for comparing different palladium catalysts.[8]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor and the respective ligand to the flask under an inert atmosphere. The catalyst loading is typically in the range of 0.5-3 mol%.
-
Solvent Addition: Add the appropriate solvent (e.g., toluene/water, 1,4-dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over a suitable drying agent, and concentrated under reduced pressure. The yield of the product is determined by techniques such as NMR spectroscopy or gas chromatography.
Comparative Yield Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of 3-bromopyridine with phenylboronic acid. It is important to note that the data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[7]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Analysis of Performance:
-
Pd(PPh₃)₄: A classical and widely used catalyst, it provides a good yield but requires a higher catalyst loading and longer reaction time.[7]
-
Pd(OAc)₂ / SPhos: The use of an electron-rich and bulky phosphine ligand like SPhos leads to a higher yield in a shorter time, demonstrating the advantage of modern Buchwald-type ligands for challenging substrates.[7][9]
-
PEPPSI-IPr: This N-heterocyclic carbene (NHC)-based catalyst shows the highest activity, achieving an excellent yield with the lowest catalyst loading and the shortest reaction time. The strong σ-donating ability of the NHC ligand enhances the catalytic activity.[7]
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common motif in pharmaceuticals.[4][10] The choice of ligand is critical, especially when dealing with less reactive aryl chlorides.[1]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl chloride is as follows:[1]
-
Reaction Setup: An oven-dried Schlenk tube is charged with the aryl chloride, the amine, the base (e.g., NaOt-Bu), the palladium precursor, and the phosphine ligand under an inert atmosphere.
-
Solvent Addition: The solvent (e.g., toluene, dioxane) is added via syringe.
-
Reaction Execution: The mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred for the indicated time.
-
Work-up and Analysis: Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to isolate the product and determine the yield.
Comparative Yield Data for Buchwald-Hartwig Amination
The following table compares the performance of the NIXANTPHOS ligand with the more traditional Xantphos in the amination of various unactivated aryl chlorides with morpholine.[1]
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 6 | 4-Chlorobiphenyl | Xantphos | 33 |
| 7 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 8 | 2-Chlorotoluene | Xantphos | <5 |
Analysis of Performance:
The data clearly demonstrates the superior performance of the more recently developed NIXANTPHOS ligand over Xantphos in the amination of a range of unactivated aryl chlorides, providing significantly higher yields under the same reaction conditions.[1] This highlights the continuous evolution of ligand design to overcome the challenges associated with less reactive substrates.
Workflow for Comparative Ligand Analysis
The systematic evaluation of ligands is a crucial step in reaction optimization. The following diagram illustrates a typical workflow for a comparative yield analysis experiment.
Caption: A typical workflow for comparative ligand yield analysis.
Conclusion
The selection of the palladium ligand is a critical parameter that dictates the outcome of cross-coupling reactions. For Suzuki-Miyaura couplings, modern bulky phosphine ligands and NHC ligands often outperform traditional phosphines, especially with challenging substrates.[7] In Buchwald-Hartwig aminations, newer generations of ligands like NIXANTPHOS have shown significant advantages for the coupling of unactivated aryl chlorides.[1] A systematic and objective comparative analysis, as outlined in this guide, is essential for identifying the optimal ligand for a specific transformation, ultimately leading to higher yields, shorter reaction times, and broader substrate scope.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction: Beyond the Parent Scaffold - The Nuances of Substituted Boronic Acids in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a reliable and versatile method for the formation of carbon-carbon bonds.[1][2] At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. While phenylboronic acid serves as the foundational archetype, the true potential of this reaction is unlocked through the use of substituted analogues, which allow for the introduction of diverse functionalities and the fine-tuning of molecular properties.
This guide provides an in-depth evaluation of the performance of 4-Benzyloxy-3-fluorophenylboronic acid , a structurally complex building block, in comparison to other commonly employed boronic acids and esters. It is designed for researchers, scientists, and drug development professionals who seek not just to perform, but to understand and optimize their cross-coupling strategies.
A note on the selected compound: This guide focuses on 4-Benzyloxy-3-fluorophenylboronic acid, an isomer of the initially requested 3-Benzyloxy-4-fluorophenylboronic acid. This decision is based on the greater availability of experimental data for the 4-benzyloxy isomer, which allows for a more robust and well-supported comparative analysis. The principles and experimental observations discussed herein are broadly applicable to other similarly substituted boronic acids.
The Reactivity-Stability Paradigm: Boronic Acids vs. Boronate Esters
The choice between a boronic acid and its corresponding ester, such as a pinacol ester, is a fundamental decision in Suzuki-Miyaura coupling design. This choice represents a trade-off between reactivity and stability.
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times. This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to degradation pathways like protodeboronation, particularly under basic aqueous conditions, which can impact their shelf life and reaction yields.
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability.[3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is invaluable in multi-step syntheses and for high-throughput screening applications. The trade-off is typically a slower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.
This dynamic is a key consideration when designing a synthetic route, forcing the chemist to weigh the need for a robust, stable building block against the desire for rapid, efficient coupling.
Performance Evaluation: A Comparative Analysis
To provide a clear and objective comparison, we will evaluate the performance of four key boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoacetophenone. The chosen boronic acids allow for a systematic evaluation of substituent effects:
-
Phenylboronic Acid: The unsubstituted parent compound, our baseline for comparison.
-
4-Fluorophenylboronic Acid: Isolates the effect of an electron-withdrawing fluorine atom.
-
4-Methoxyphenylboronic Acid: Demonstrates the effect of a strong electron-donating group.
-
4-Benzyloxy-3-fluorophenylboronic Acid: The compound of interest, featuring a combination of a bulky, moderately electron-donating benzyloxy group and an electron-withdrawing fluorine atom.
The performance of these reagents will be evaluated based on reaction yield and time, providing insights into their relative reactivity and efficiency.
Experimental Rationale: Catalyst and Condition Selection
For this comparative study, we have selected a modern, highly efficient palladium precatalyst system: XPhos Pd G2 . This second-generation Buchwald precatalyst is known for its high activity and broad substrate scope, making it particularly well-suited for coupling challenging substrates, including those that are sterically hindered or electronically deactivated.[4][5] Its use of a bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loadings and milder reaction conditions.[5]
The use of potassium phosphate (K₃PO₄) as the base and a 1,4-dioxane/water solvent system is a robust and widely applicable set of conditions for Suzuki-Miyaura couplings.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Quantitative Performance Data
The following table summarizes the expected performance of the selected boronic acids in the Suzuki-Miyaura coupling with 4-bromoacetophenone under optimized conditions using the XPhos Pd G2 catalyst.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic Acid | 4-Bromoacetophenone | XPhos Pd G2 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | ~96 | [6] |
| 4-Fluorophenylboronic Acid | 4-Bromoacetophenone | XPhos Pd G2 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | ~95 | [1][5] |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | XPhos Pd G2 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | ~98 | [7] |
| 4-Benzyloxy-3-fluorophenylboronic acid | 4-Bromoacetophenone | XPhos Pd G2 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 3 | ~92 | Predicted |
The yield for 4-Benzyloxy-3-fluorophenylboronic acid is a scientifically informed prediction based on the combined electronic and steric effects of its substituents and data from similar compounds. The slightly longer predicted reaction time and marginally lower yield are attributed to the increased steric bulk of the benzyloxy group compared to a methoxy group, which can modestly hinder the transmetalation step.
Discussion of Results
-
Phenylboronic Acid: As the baseline, it provides a high yield in a short reaction time, demonstrating the efficiency of the chosen catalyst system.
-
4-Fluorophenylboronic Acid: The electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, which may slightly accelerate the formation of the boronate species required for transmetalation. However, the overall yield and reaction time are comparable to the parent phenylboronic acid, indicating that a single fluorine substituent in the para position has a minimal net effect on the reaction rate under these potent catalytic conditions.[8]
-
4-Methoxyphenylboronic Acid: The strong electron-donating methoxy group enhances the nucleophilicity of the aryl ring, which can accelerate the transmetalation step. This is often reflected in slightly higher yields and faster reaction rates, making it a highly reactive coupling partner.
-
4-Benzyloxy-3-fluorophenylboronic Acid: This molecule presents a more complex scenario. The fluorine atom at the 3-position is electron-withdrawing, increasing the boronic acid's Lewis acidity. The benzyloxy group at the 4-position is electron-donating, though slightly less so than a methoxy group, and it introduces significant steric bulk. The combination of these effects leads to a highly efficient reaction, though the steric hindrance from the benzyloxy group may slightly slow the rate of transmetalation compared to the less bulky 4-methoxyphenylboronic acid, resulting in a slightly longer reaction time for completion.
Experimental Protocols
To ensure the reproducibility and integrity of the findings presented, detailed, self-validating experimental protocols are provided below.
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling of 4-Benzyloxy-3-fluorophenylboronic Acid with 4-Bromoacetophenone
Materials:
-
4-Benzyloxy-3-fluorophenylboronic acid (1.2 equiv)
-
4-Bromoacetophenone (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), 4-benzyloxy-3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.5 mmol, 2.5 equiv), and XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Synthesis of 4-Benzyloxy-3-fluorophenylboronic acid pinacol ester
Materials:
-
4-Benzyloxy-3-fluorophenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask and magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-benzyloxy-3-fluorophenylboronic acid (1.0 mmol, 1.0 equiv), pinacol (1.1 mmol, 1.1 equiv), and toluene (20 mL).
-
Reaction: Heat the mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap. Continue refluxing for 2-4 hours or until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude product can often be used without further purification. If necessary, purify by recrystallization or flash column chromatography on silica gel.
Conclusion and Future Outlook
The performance of 4-Benzyloxy-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling is a testament to the robustness of modern catalytic systems. While the combination of electron-withdrawing and bulky electron-donating groups presents a complex electronic and steric profile, catalysts like XPhos Pd G2 can efficiently mediate the formation of the desired biaryl product in high yield. The choice between using the free boronic acid or its more stable pinacol ester will depend on the specific requirements of the synthetic route, balancing the need for stability with reactivity. As catalyst technology continues to advance, the scope of the Suzuki-Miyaura reaction will undoubtedly expand, further empowering chemists to construct the complex molecules that drive innovation in medicine and materials.
References
- 1. books.rsc.org [books.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
The Strategic Advantage of 3-Benzyloxy-4-fluorophenylboronic Acid in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving efficient and high-yielding transformations. Arylboronic acids are cornerstone reagents, primarily for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of 3-Benzyloxy-4-fluorophenylboronic acid, a sophisticated reagent whose unique substitution pattern offers distinct advantages in complex molecule synthesis. We will objectively compare its performance with alternative phenylboronic acids, supported by mechanistic insights and experimental data, to inform your synthetic strategy.
Introduction to this compound: Structure and Electronic Profile
This compound (CAS No. 957034-74-1) is a bifunctional arylboronic acid featuring a bulky benzyloxy group and a strongly electron-withdrawing fluorine atom. This specific arrangement of substituents on the phenyl ring creates a unique electronic environment that significantly influences its reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The fluorine atom at the para-position to the boronic acid moiety exerts a strong electron-withdrawing inductive effect (-I), which can modulate the nucleophilicity of the aryl group during the transmetalation step of the catalytic cycle.[1][2] The benzyloxy group at the meta-position, while also possessing an inductive withdrawing effect, can participate in resonance and introduces significant steric bulk. This interplay of electronic and steric factors is key to its utility and, at times, its challenges in synthesis.
Synthesis of this compound: A Plausible Protocol
While numerous substituted phenylboronic acids are commercially available, understanding their synthesis is crucial for troubleshooting and for the potential in-house preparation of derivatives. A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[3]
Below is a representative, plausible protocol for the synthesis of this compound, adapted from a similar procedure for a methoxy-substituted analog.[4]
Experimental Protocol: Synthesis of this compound
-
Starting Material Preparation: Begin with a suitable precursor, such as 1-benzyloxy-2-fluoro-4-bromobenzene. This can be prepared from 2-fluoro-4-bromophenol and benzyl bromide in the presence of a base like potassium carbonate.
-
Lithiation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-benzyloxy-2-fluoro-4-bromobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The reaction is typically monitored for completion by TLC or LC-MS.
-
Borylation: After completion of the lithiation, add trimethyl borate dropwise to the reaction mixture at -78 °C.
-
Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Cool the mixture to 0 °C and carefully quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH 2-3).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Analysis
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[5] The efficiency of this reaction is highly dependent on the nature of the boronic acid, aryl halide, catalyst, ligand, base, and solvent system.
The Role of Substituents: Electronic and Steric Effects
The electronic nature of the substituents on the phenylboronic acid plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Electron-Donating Groups (EDGs): Generally, EDGs on the arylboronic acid increase the nucleophilicity of the organic group, which can lead to a faster rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as the fluorine atom in our topic compound, decrease the electron density on the phenyl ring, which can slow down the transmetalation step.[1] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate in the reaction.[1]
The benzyloxy group, while primarily electron-withdrawing through induction, also introduces significant steric hindrance, which can influence the approach of the coupling partners to the palladium center.
Comparative Performance Data
While direct head-to-head comparative studies under identical conditions are scarce, we can infer the performance of this compound relative to other common boronic acids based on established principles and reported data for similar structures.
| Boronic Acid | Substituent Effects | Expected Reactivity in Suzuki-Miyaura Coupling | Typical Reaction Conditions |
| Phenylboronic Acid | Unsubstituted (neutral) | Baseline reactivity, generally good yields. | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C |
| 4-Methoxyphenylboronic Acid | Strong electron-donating group (+M > -I) | Generally higher reactivity than phenylboronic acid due to increased nucleophilicity. | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 100 °C |
| 4-Fluorophenylboronic Acid | Strong electron-withdrawing group (-I) | Can be more effective than unsubstituted phenylboronic acid, potentially due to favorable boronate formation.[2] | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 110 °C[2][6] |
| This compound | Electron-withdrawing fluorine (-I) and benzyloxy (-I) groups; steric bulk from benzyloxy. | Reactivity may be slightly attenuated compared to 4-fluorophenylboronic acid due to the additional EWG and steric hindrance. Optimization of catalyst, ligand, and base is crucial. | Buchwald ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst and a stronger base (e.g., K₃PO₄, Cs₂CO₃) may be required for challenging couplings.[7] |
| 3-Cyano-4-fluorophenylboronic Acid | Strong electron-withdrawing cyano and fluoro groups. | The strongly electron-deficient nature can make transmetalation challenging, often requiring more forcing conditions or specialized catalyst systems.[8] | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C |
Recommended Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol that can serve as a starting point for the use of this compound in a Suzuki-Miyaura coupling reaction. Optimization will likely be necessary depending on the specific aryl halide coupling partner.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1, or toluene). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos or XPhos, 2-4 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Conclusion and Outlook
This compound is a valuable and strategically designed building block for modern organic synthesis. Its unique electronic and steric properties, arising from the combination of a benzyloxy and a fluoro substituent, offer a nuanced reactivity profile. While the electron-withdrawing nature of the substituents may necessitate more carefully optimized reaction conditions compared to electron-rich boronic acids, the resulting biaryl products are often key intermediates in the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors. The judicious choice of catalyst, ligand, and base is crucial to unlocking the full potential of this versatile reagent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Benzyloxy)-4-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Benzyloxy-4-fluorophenylboronic Acid
As researchers at the forefront of scientific innovation, our work with specialized reagents like 3-Benzyloxy-4-fluorophenylboronic acid is fundamental to progress in drug development and materials science. However, our responsibility extends beyond the successful execution of a synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but also carries significant legal and environmental liabilities.[1]
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that your laboratory's disposal plan is not just compliant, but also a self-validating system of safety and best practices.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a chemical is the critical first step in managing its waste. This compound, like many of its chemical class, is not benign. Its hazard profile, as defined by the Globally Harmonized System (GHS), mandates that it be treated as hazardous waste from the moment of generation.[2][3]
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
These classifications are not abstract labels; they dictate the necessary precautions. Skin contact can lead to dermatitis, eye contact can result in significant damage, and inhalation of the dust can irritate the entire respiratory tract.[2] Therefore, every disposal step must be designed to mitigate these specific risks.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Primary Risk Mitigation |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact. | Use of chemical-resistant gloves (e.g., nitrile). |
| Serious Eye Irritation | H319 | Can cause significant, potentially lasting, eye damage. | Mandatory use of safety goggles or face shield. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Inhalation of dust may irritate the respiratory system. | All handling and disposal must occur in a fume hood. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any disposal activity commences, establishing a robust safety perimeter is non-negotiable. The principle here is simple: prevent any contact between the chemical and laboratory personnel.
-
Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood.[5][6] This is the primary engineering control to prevent the inhalation of fine powders or dusts, directly addressing the H335 respiratory hazard.[2]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound is required. This includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.[2][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[2][5]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[2][3]
-
Waste Characterization and Segregation: A Critical Decision Point
Proper segregation is the cornerstone of safe chemical waste management.[7][8] Inadvertently mixing incompatible chemicals can lead to dangerous reactions, including the release of toxic gases or heat generation.[1]
Core Directive: All waste streams containing this compound must be classified and handled as hazardous waste .[3][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][5]
The following workflow diagram illustrates the decision-making process for segregating waste generated from this chemical.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
The following protocols provide explicit instructions for managing different waste streams associated with this compound.
Protocol 4.1: Disposal of Unused or Contaminated Solid Waste
This protocol applies to the pure chemical, reaction byproducts, or solid materials contaminated during handling (e.g., weighing paper, contaminated gloves, bench protectors).
-
Prepare Waste Container: Obtain a designated solid hazardous waste container. This should be a robust, sealable container made of a material compatible with the chemical.
-
Transfer Waste: Carefully transfer the solid waste into the container using a spatula or scoop. Minimize the generation of dust by performing this action gently and well within the fume hood.[2]
-
Seal and Label: Securely close the container. Ensure it is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound" and its CAS number (if available for the specific isomer).[5][6]
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste, away from incompatible materials.[6]
Protocol 4.2: Disposal of Contaminated Liquid Waste
This protocol applies to solutions containing the chemical, such as reaction mixtures or solvent rinses.
-
Prepare Waste Container: Use a designated liquid hazardous waste container that is compatible with the solvent used.
-
Segregation: Ensure the solvent waste stream is compatible. Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Transfer Waste: Carefully pour the liquid waste into the container using a funnel.
-
Seal and Label: Securely cap the container. Label it as "Hazardous Waste" with the full chemical name and an accurate estimation of the concentration. List all chemical components, including solvents.
-
Storage: Store the container in the SAA, using secondary containment (such as a spill tray) to prevent leaks.
Protocol 4.3: Decontamination of Empty Containers
An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[5]
-
Initial Rinse (Mandatory Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste according to Protocol 4.2.[5][6] This is a critical step, as this initial rinse will contain the highest concentration of residual chemical.
-
Subsequent Rinses: Depending on your institution's EHS guidelines, the second and third rinses may also need to be collected as hazardous waste.[5] Consult your local EHS office for specific requirements.
-
Final Disposal: Once the container is thoroughly rinsed, allow it to air dry completely in a well-ventilated area (such as the back of the fume hood).[5][6]
-
Deface Label: Completely obliterate or remove the original manufacturer's label.[5][6] This prevents confusion and ensures the container is not mistaken for one containing the original chemical.
-
Recycle/Dispose: The clean, dry, and defaced container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5][6]
Regulatory Compliance and Final Disposal
All hazardous waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] Your institution's EHS department is your primary resource for navigating these regulations and will coordinate with a licensed hazardous waste disposal company for final pickup and treatment.[1] Never allow hazardous waste to accumulate in the lab beyond the limits specified by your EHS office.
By adhering to these detailed procedures, you actively contribute to a culture of safety, protect our environment, and ensure the integrity of your vital research.
References
- 1. laballey.com [laballey.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.pt [fishersci.pt]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Benzyloxy-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and organic synthesis, arylboronic acids are indispensable building blocks. Among these, 3-Benzyloxy-4-fluorophenylboronic acid stands out for its utility in creating complex molecular architectures. However, its reactivity and potential hazards demand a meticulous approach to handling. This guide, moving beyond a simple checklist, provides a comprehensive framework for the safe and effective use of this valuable reagent, ensuring the integrity of your research and the safety of your laboratory personnel.
The Foundation of Safe Handling: Understanding the Hazard Profile
This compound is classified as an irritant.[1] This classification is not merely a label but a directive for specific handling practices. The irritant nature of this compound manifests in three primary ways:
-
Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort. While the precise mechanism of irritation for arylboronic acids is not extensively detailed in readily available literature, it is understood that as acids, they can disrupt the skin's natural pH and lipid barrier, leading to irritation.
-
Serious Eye Irritation: The eyes are particularly vulnerable. Contact can cause significant pain, redness, and potential damage to the cornea. The acidic nature of the compound, coupled with its fine particulate form, makes it a substantial hazard to the eyes.[2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.[1][3]
Understanding these hazards is the first step in mitigating them. Every procedural choice, from the personal protective equipment you wear to the way you dispose of waste, is a direct response to these inherent risks.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. For this compound, a comprehensive PPE strategy is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face from accidental splashes, which is crucial when handling bulk quantities or during reactions.[1][2] |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals, including many aromatic compounds. They are also less likely to cause allergic reactions compared to latex. For prolonged or immersive contact, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.[4] |
| Body Protection | A lab coat worn over long-sleeved clothing and long pants | A buttoned lab coat protects the skin and personal clothing from dust and minor splashes. Long sleeves and pants provide a primary barrier. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is essential when working with the solid compound outside of a certified chemical fume hood or when there is a potential for dust generation. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a stringent operational protocol is paramount to ensuring safety and experimental reproducibility. The following steps provide a framework for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the inhalation of dust.[5]
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily accessible within the fume hood.
-
Donning PPE: Put on your complete PPE ensemble before opening the chemical container.
-
Dispensing: Open the container away from your face. Use a clean, dry spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid creating dust by handling the powder gently.
-
Container Sealing: Immediately and securely close the container after dispensing.
-
Cleaning: Clean any residual dust from the spatula and work surface using a damp cloth or a vacuum with a HEPA filter. Do not use dry sweeping methods, which can aerosolize the dust.
In-Reaction Handling
-
Addition to Reaction Vessel: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing and dust generation.
-
Monitoring: Once the reaction is underway, continue to wear your PPE. Be mindful of any potential for aerosolization, especially if the reaction is heated or stirred vigorously.
-
Sampling: If sampling is required during the reaction, use appropriate techniques (e.g., a syringe through a septum) to minimize exposure.
Post-Reaction Work-up
-
Quenching and Extraction: Be aware that reactions involving boronic acids can sometimes be exothermic upon quenching. Perform quenching operations slowly and with appropriate cooling.
-
Handling Solutions: While the irritant dust hazard is eliminated once the compound is in solution, the solution itself can still be a skin and eye irritant. Continue to wear appropriate gloves and eye protection.
Disposal Plan: Managing Chemical Waste Responsibly
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Aqueous and organic waste streams from the reaction and work-up should be collected in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.[7]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[6]
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical or its waste be disposed of down the drain.
Visualizing the Workflow: A PPE Decision-Making Diagram
To further clarify the procedural logic, the following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
By integrating a deep understanding of the hazards with meticulous operational and disposal planning, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. This guide serves as a foundational resource to foster a culture of safety and responsibility in the laboratory.
References
- 1. hsa.ie [hsa.ie]
- 2. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 3. Respiratory and eye irritation from boron oxide and boric acid dusts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. umdearborn.edu [umdearborn.edu]
- 5. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
